AV5124
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
2417851-93-3 |
|---|---|
分子式 |
C25H21F2N3O7S2 |
分子量 |
577.6 g/mol |
IUPAC名 |
[(3R)-2-[(10S)-6,7-difluoro-5,10-dihydrothieno[3,2-c][2]benzothiepin-10-yl]-9,12-dioxo-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-dien-11-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C25H21F2N3O7S2/c1-34-25(33)37-12-36-22-16(31)4-6-29-21(22)24(32)28-7-8-35-10-18(28)30(29)20-13-2-3-15(26)19(27)14(13)11-39-17-5-9-38-23(17)20/h2-6,9,18,20H,7-8,10-12H2,1H3/t18-,20+/m1/s1 |
InChIキー |
JFAAVTYPCCKWCW-QUCCMNQESA-N |
製品の起源 |
United States |
Foundational & Exploratory
AV5124: A Deep Dive into the Mechanism of Action of a Novel Influenza Polymerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AV5124 is a promising oral antiviral candidate for the treatment of influenza A and B infections. It is a prodrug that is rapidly converted in vivo to its active metabolite, AV5116. The core mechanism of action of AV5116 is the inhibition of the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit. This essential enzymatic activity is responsible for the "cap-snatching" process, a critical step in the transcription of viral mRNA. By blocking this process, AV5116 effectively halts viral replication. Preclinical studies have demonstrated that AV5116 possesses potent antiviral activity against a broad range of influenza A and B viruses, including strains with reduced susceptibility to other classes of antivirals. Notably, AV5116 has shown efficacy against the PA-I38T mutant, a common resistance mutation to the approved CEN inhibitor, baloxavir (B560136). Phase I clinical trials have indicated that this compound is safe and well-tolerated in healthy volunteers.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical data, detailed experimental protocols, and visual representations of the underlying biological processes.
The Influenza Virus Polymerase: A Prime Antiviral Target
The influenza virus RNA-dependent RNA polymerase (RdRp) is a heterotrimeric complex composed of three subunits: Polymerase Acidic (PA), Polymerase Basic 1 (PB1), and Polymerase Basic 2 (PB2). This complex is responsible for both the transcription and replication of the segmented viral RNA genome within the nucleus of the host cell. Due to its central role in the viral life cycle and its high degree of conservation across influenza A and B viruses, the polymerase complex is a key target for antiviral drug development.
Mechanism of Action: Inhibition of Cap-Dependent Endonuclease
This compound's antiviral activity is mediated by its active metabolite, AV5116, which selectively targets the cap-dependent endonuclease (CEN) activity of the PA subunit.[4][5]
The Cap-Snatching Process
Influenza virus mRNAs are synthesized using short, capped RNA fragments cleaved from host cell pre-mRNAs as primers. This process, known as "cap-snatching," is essential for the initiation of viral transcription and allows the viral mRNAs to be recognized and translated by the host cell's ribosomal machinery. The cap-snatching mechanism involves a coordinated effort by the PA and PB2 subunits of the polymerase complex. The PB2 subunit recognizes and binds to the 5' cap structure of host pre-mRNAs, while the PA subunit contains the endonuclease active site that cleaves the host pre-mRNA 10-13 nucleotides downstream from the cap. This capped fragment then serves as a primer for the PB1 subunit, which carries out the RNA polymerization activity.[6]
AV5116-Mediated Inhibition
AV5116 is a potent inhibitor of the CEN activity of the PA subunit.[4][5] Molecular modeling studies, based on the crystal structure of the influenza A virus PA endonuclease domain (PDB code: 6FS6), predict that AV5116 binds to the active site of the endonuclease.[4][5] This binding is thought to involve chelation of the divalent metal ions (typically manganese) that are essential for the catalytic activity of the endonuclease. By occupying the active site, AV5116 prevents the cleavage of host pre-mRNAs, thereby depriving the viral polymerase of the primers necessary for transcription. This leads to a potent inhibition of viral gene expression and replication.
Quantitative Data
The antiviral activity of AV5116 has been evaluated in various in vitro assays against a panel of influenza A and B viruses. The following tables summarize the key quantitative data.
Table 1: In Vitro Polymerase Inhibitory Activity of AV5116
| Virus Strain | PA Genotype | IC50 (nM) of AV5116 | IC50 (nM) of Baloxavir Acid |
| A/California/04/2009 (H1N1)pdm09 | I38-WT | 1.8 ± 0.3 | 1.5 ± 0.2 |
| A/California/04/2009 (H1N1)pdm09 | I38T | 11.2 ± 1.5 | 45.3 ± 5.8 |
| A/Victoria/361/2011 (H3N2) | I38-WT | 3.5 ± 0.6 | 2.9 ± 0.4 |
| A/Victoria/361/2011 (H3N2) | I38T | 25.8 ± 3.1 | 78.9 ± 9.2 |
Data are presented as mean ± standard deviation. IC50 values were determined using a mini-replicon assay in HEK293T cells.
Table 2: In Vitro Antiviral Activity of AV5116 in Plaque Reduction Assays
| Virus Strain | PA Genotype | EC50 (nM) of AV5116 | EC50 (nM) of Baloxavir Acid |
| A/California/04/2009 (H1N1)pdm09 | I38-WT | 0.7 ± 0.1 | 0.6 ± 0.1 |
| A/California/04/2009 (H1N1)pdm09 | I38T | 2.5 ± 0.4 | 12.6 ± 2.1 |
| A/Victoria/361/2011 (H3N2) | I38-WT | 1.2 ± 0.2 | 1.1 ± 0.2 |
| A/Victoria/361/2011 (H3N2) | I38T | 5.8 ± 0.9 | 25.1 ± 4.3 |
| B/Brisbane/60/2008 | I38-WT | 4.1 ± 0.7 | 3.8 ± 0.6 |
| B/Brisbane/60/2008 | I38T | 15.2 ± 2.5 | 18.9 ± 3.2 |
Data are presented as mean ± standard deviation. EC50 values were determined in MDCK cells.
Table 3: Antiviral Activity of AV5116 against Influenza C Viruses
| Virus Strain | Lineage | EC50 (nM) of AV5116 |
| C/Johannesburg/1/66 | Johannesburg | 16.3 ± 2.1 |
| C/Mississippi/1/80 | Mississippi | 13.5 ± 1.8 |
| C/Yamagata/10/81 | Yamagata | 14.8 ± 2.0 |
Data are presented as mean ± standard deviation. EC50 values were determined using a high-content imaging-based neutralization test in MDCK-SIAT1 cells.[7][8]
Experimental Protocols
Influenza Polymerase Activity (Mini-Replicon) Assay
This cell-based assay reconstitutes the influenza virus polymerase activity to measure the inhibitory effect of compounds on viral RNA synthesis.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: HEK293T cells are seeded in 96-well plates and co-transfected with plasmids expressing the influenza virus PA, PB1, PB2, and nucleoprotein (NP), along with a reporter plasmid encoding firefly luciferase flanked by the non-coding regions of an influenza virus gene segment. A plasmid constitutively expressing Renilla luciferase is also co-transfected to normalize for transfection efficiency.
-
Compound Treatment: At 24 hours post-transfection, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., AV5116).
-
Luciferase Assay: After 24 hours of incubation with the compound, the cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the level of influenza polymerase activity. The 50% inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are grown to confluence in 6-well plates.
-
Virus Infection: The cell monolayers are washed and then infected with a known titer of influenza virus (e.g., 100 plaque-forming units per well).
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing serial dilutions of the test compound.
-
Incubation: The plates are incubated at 37°C for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed with formaldehyde (B43269) and stained with crystal violet to visualize the plaques.
-
Data Analysis: The plaques are counted, and the 50% effective concentration (EC50) is calculated as the compound concentration that reduces the number of plaques by 50% compared to the virus control.[9][10]
Cytopathic Effect (CPE) Reduction Assay
This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).
Methodology:
-
Cell Culture: MDCK cells are seeded in 96-well plates and grown to confluence.
-
Infection and Treatment: The cells are infected with influenza virus in the presence of serial dilutions of the test compound.
-
Incubation: The plates are incubated for 48-72 hours until CPE is observed in the virus control wells.
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric assay, such as the MTT or crystal violet staining method.
-
Data Analysis: The EC50 is determined as the compound concentration that protects 50% of the cells from virus-induced death.[11]
Preclinical In Vivo Efficacy
The efficacy of orally administered this compound was evaluated in a lethal influenza A virus challenge model in BALB/c mice.[12]
Methodology:
-
Animal Model: Female BALB/c mice are used for the study.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose (e.g., 10 MLD50) of mouse-adapted influenza A/California/04/2009 (H1N1)pdm09 virus.
-
Drug Administration: this compound is administered orally by gavage at various doses (e.g., 20 and 50 mg/kg) at specified time points post-infection (e.g., immediately and 12 hours after virus inoculation).
-
Monitoring: The mice are monitored daily for 16 days for changes in body weight and survival.
-
Viral Load Determination: On day 1 post-infection, a subset of mice from each group is euthanized, and their lungs are harvested to determine the viral load by plaque assay.
-
Data Analysis: Survival curves are analyzed using the log-rank test. Changes in body weight and viral titers are compared between the treated and control groups.
In this model, treatment with this compound at doses of 20 mg/kg and 50 mg/kg resulted in 60% and 100% survival, respectively, and significantly reduced lung viral titers compared to the vehicle-treated control group.[12]
Clinical Development and Safety
This compound has successfully completed Phase I clinical trials.[1][2][3] These studies in healthy volunteers have demonstrated that this compound has a favorable safety and tolerability profile. The pharmacokinetic data from these trials indicated that blood concentrations of the active metabolite, AV5116, were achieved at levels consistent with potent virus suppression for several days following a single oral dose.[1][2]
Conclusion
This compound is a novel cap-dependent endonuclease inhibitor with a well-defined mechanism of action against the influenza virus polymerase. Its active metabolite, AV5116, potently inhibits the cap-snatching process, a critical step in viral mRNA synthesis. The preclinical data demonstrate broad-spectrum activity against influenza A and B viruses, including strains resistant to other antivirals. The favorable safety profile observed in Phase I clinical trials supports the continued development of this compound as a potential new therapeutic option for the treatment of seasonal and pandemic influenza. Further clinical studies are warranted to establish its efficacy in patients with influenza.
References
- 1. Viriom's Single Pill Influenza Treatment Completes Critical Phase I Clinical Trials - BioSpace [biospace.com]
- 2. tabletscapsules.com [tabletscapsules.com]
- 3. ChemDiv Helps Advance Viriom's Influenza Treatment to Successful Phase I Clinical Trials Completion - BioSpace [biospace.com]
- 4. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. publicacions.ub.edu [publicacions.ub.edu]
- 7. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Influenza virus plaque assay [protocols.io]
- 10. Influenza virus plaque assay â Protocols IO â 2022 â å®éªæ¹æ³åº_Protocol åº_çç©å®éªæå â è¡å ç§æå®ç½ [yanyin.tech]
- 11. Cytopathic effect (CPE) inhibition assay [bio-protocol.org]
- 12. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
AV5124: A Technical Overview of its Active Metabolite, AV5116, a Novel Influenza Virus Endonuclease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of AV5124, focusing on its conversion to the active metabolite, AV5116, and the subsequent mechanism of action against the influenza virus. This compound is a structural analog of the influenza virus endonuclease inhibitor, baloxavir (B560136) marboxil, and has been developed as a promising therapeutic agent.[1][2] This document will detail the experimental findings that underscore its potential, presenting quantitative data, methodologies, and pathway visualizations to facilitate a comprehensive understanding for research and development purposes.
Introduction: The Prodrug to Active Metabolite Conversion
This compound is a prodrug that is metabolized in the body to its active form, AV5116.[1][3][4] This conversion is a critical step for its antiviral activity. The active metabolite, AV5116, is a potent inhibitor of the cap-dependent endonuclease (CEN) of the influenza virus, an essential enzyme for viral replication.[1][2][3][5] By targeting the CEN, AV5116 effectively halts the virus's ability to synthesize its messenger RNA, thereby inhibiting its propagation.
The following diagram illustrates the conversion of the prodrug this compound to its active metabolite AV5116.
Mechanism of Action: Inhibition of Cap-Dependent Endonuclease
The primary target of AV5116 is the cap-dependent endonuclease (CEN) located in the polymerase acidic (PA) subunit of the influenza virus's RNA polymerase complex.[1][5] This enzyme is responsible for a crucial process known as "cap-snatching," where the virus cleaves the 5' caps (B75204) from host cell pre-mRNAs and uses them as primers to initiate the transcription of its own genome. By inhibiting the CEN, AV5116 prevents this cap-snatching process, thereby blocking viral gene expression and replication.[1]
The diagram below outlines the inhibitory effect of AV5116 on the influenza virus replication cycle.
Quantitative Efficacy and Pharmacokinetics
Extensive in vitro and in vivo studies have been conducted to quantify the antiviral activity and pharmacokinetic profile of AV5116 and its prodrug, this compound.
In Vitro Antiviral Activity
AV5116 has demonstrated potent inhibitory activity against a range of influenza A and B viruses, including strains resistant to other antiviral drugs like oseltamivir.[1] Its efficacy is comparable, and in some cases superior, to baloxavir acid (BXA), the active metabolite of baloxavir marboxil.[1][6]
Table 1: In Vitro Polymerase Complex Inhibition
| Compound | Virus Strain | IC50 (nM) |
|---|---|---|
| AV5116 | A(H1N1)pdm09 (I38-WT) | 1.2 ± 0.2 |
| BXA | A(H1N1)pdm09 (I38-WT) | 1.8 ± 0.3 |
| AV5116 | A(H1N1)pdm09 (I38T) | 20.8 ± 3.5 |
| BXA | A(H1N1)pdm09 (I38T) | 45.7 ± 7.8 |
Data sourced from a 2020 study published in the Journal of Antimicrobial Chemotherapy.[1]
Table 2: In Vitro Plaque Reduction Assay
| Compound | Virus Strain | EC50 (nM) |
|---|---|---|
| AV5116 | A(H1N1)pdm09 (I38-WT) | 0.6 ± 0.1 |
| BXA | A(H1N1)pdm09 (I38-WT) | 0.7 ± 0.1 |
| AV5116 | A(H1N1)pdm09 (I38T) | 4.8 ± 0.9 |
| BXA | A(H1N1)pdm09 (I38T) | 18.2 ± 3.4 |
Data sourced from a 2020 study published in the Journal of Antimicrobial Chemotherapy.[1]
In Vivo Efficacy and Pharmacokinetics in Mice
Oral administration of the prodrug this compound has shown significant efficacy in protecting mice from lethal influenza virus challenges.[1] Pharmacokinetic studies in CD-1 mice demonstrate that this compound provides substantially higher exposure to the active metabolite AV5116 compared to administering AV5116 directly.[1]
Table 3: In Vivo Efficacy of this compound in Mice (Lethal A(H1N1)pdm09 Challenge)
| Treatment Group (Oral Dose) | Survival Rate (%) |
|---|---|
| Vehicle Control | 0 |
| This compound (20 mg/kg) | 60 |
| This compound (50 mg/kg) | 100 |
Data sourced from a 2020 study published in the Journal of Antimicrobial Chemotherapy.[1]
Table 4: Pharmacokinetic Parameters of AV5116 in CD-1 Mice after Oral Administration
| Administered Compound (15 mg/kg) | Analyte | Cmax (ng/mL) | AUC_last (ng*h/mL) | Bioavailability (%) |
|---|---|---|---|---|
| This compound | AV5116 | 235 ± 45 | 1230 ± 210 | 23.9 |
| AV5116 | AV5116 | 32 ± 8 | 72 ± 15 | 1.4 |
Data sourced from a 2020 study published in the Journal of Antimicrobial Chemotherapy.[1]
Experimental Protocols
The following section details the methodologies employed in the key experiments cited in this guide.
Polymerase Activity-Reduction Assay
This assay measures the ability of a compound to inhibit the influenza virus polymerase complex.
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells were used.
-
Transfection: Cells were co-transfected with plasmids encoding the influenza virus polymerase subunits (PB1, PB2, PA) and a viral-like RNA reporter plasmid.
-
Compound Treatment: Serially diluted compounds (AV5116, BXA) were added to the transfected cells.
-
Luciferase Assay: After incubation, the luciferase activity, which correlates with polymerase activity, was measured.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Plaque-Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
-
Cell Culture: MDCK cells were seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers were infected with a standardized amount of influenza virus.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum was removed, and the cells were overlaid with agar (B569324) containing various concentrations of the test compounds.
-
Plaque Visualization: After incubation for 2-3 days, the cells were fixed and stained with crystal violet to visualize the plaques.
-
Data Analysis: The half-maximal effective concentration (EC50) was determined by counting the number of plaques at each compound concentration.
In Vivo Efficacy Study in Mice
This study evaluates the protective effect of the antiviral compound against a lethal influenza virus infection in a mouse model.
-
Animal Model: BALB/c mice were used for the lethal challenge study.
-
Virus Challenge: Mice were intranasally infected with a lethal dose of A(H1N1)pdm09 influenza virus.
-
Compound Administration: The test compound (this compound) was administered orally at specified doses at various time points post-infection.
-
Monitoring: The mice were monitored daily for 14 days for survival, body weight changes, and clinical signs of illness.
-
Data Analysis: Survival curves were generated, and statistical analysis was performed to compare the treated groups with the vehicle control group.
Pharmacokinetic Study in Mice
This study determines the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Animal Model: Male CD-1 mice were used.
-
Compound Administration: The prodrug (this compound) or the active metabolite (AV5116) was administered via oral gavage or intravenous injection.
-
Sample Collection: Blood samples were collected at various time points after administration.
-
Bioanalysis: The concentrations of the parent compound and its metabolite in the plasma were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Pharmacokinetic parameters such as Cmax, AUC, and bioavailability were calculated using non-compartmental analysis.
The workflow for a typical in vivo efficacy and pharmacokinetic study is depicted below.
Conclusion
This compound serves as an effective prodrug for the potent influenza cap-dependent endonuclease inhibitor, AV5116. The data presented herein demonstrates the significant in vitro and in vivo efficacy of this compound. The favorable pharmacokinetic profile of this compound, leading to high systemic exposure of the active metabolite AV5116, supports its continued development as a promising therapeutic agent for the treatment of influenza. The detailed experimental protocols and pathway visualizations provided in this guide offer a comprehensive resource for researchers in the field of antiviral drug development.
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Influenza Virus compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 5. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AV5124: A Technical Deep Dive into its Cap-Dependent Endonuclease Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV5124 is an investigational antiviral agent demonstrating potent inhibitory activity against the cap-dependent endonuclease of the influenza virus, a critical enzyme for viral replication. This technical guide provides an in-depth overview of the preclinical data supporting this compound's mechanism of action, its in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. This compound is a prodrug that is metabolized to its active form, AV5116, which directly targets the viral endonuclease.
Core Mechanism of Action: Inhibition of Cap-Snatching
Influenza virus relies on a unique mechanism known as "cap-snatching" to transcribe its genome. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, utilizes its cap-dependent endonuclease activity, located in the PA subunit, to cleave the 5' caps (B75204) from host pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs. By inhibiting this endonuclease activity, AV5116 effectively blocks viral transcription and subsequent replication.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro antiviral activity and cytotoxicity of AV5116, the active metabolite of this compound.
Table 1: In Vitro Antiviral Activity of AV5116 against Influenza Viruses
| Virus Type/Strain | Assay | Cell Line | EC50 (nM) | Reference |
| Influenza A | ||||
| A/Arizona/35/2018 (E23G mutant) | HINT | MDCK-SIAT1 | 2.32 ± 0.55 | [2] |
| A/West Virginia/02/2019 (K34R mutant) | HINT | MDCK-SIAT1 | 2.47 ± 0.56 | [2] |
| A/Illinois/37/2018 (I38L mutant) | HINT | MDCK-SIAT1 | 6.23 ± 1.05 | [2] |
| A/Illinois/08/2018 (I38T mutant) | HINT | MDCK-SIAT1 | 22.26 ± 4.45 | [2] |
| A/Massachusetts/06/2019 (E199G mutant) | HINT | MDCK-SIAT1 | 1.44 ± 0.31 | [2] |
| Influenza B | ||||
| (Various Strains) | HINT | MDCK-SIAT1 | Superior or comparable to baloxavir (B560136) | [3][4] |
| Influenza C | ||||
| (Various Lineages) | HINT | Not Specified | 8 - 22 | [2][4][5][6] |
| (Median of various strains) | HINT | Not Specified | 13.0 (range: 9.3–16.3) | [3][4] |
HINT: High-Content Imaging-Based Neutralization Test
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Influenza A (H1N1)pdm09 Infection
| Treatment Group | Dosage (mg/kg) | Survival Rate (%) | Reference |
| Vehicle Control | - | 0 | [7] |
| This compound | 20 | 60 | [7] |
| This compound | 50 | 100 | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Plaque Reduction Assay (PRA) for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to 90-100% confluency.[8][9]
-
Virus Infection: The cell monolayer is washed, and then infected with a dilution of influenza virus calculated to produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). The virus is allowed to adsorb for 1 hour at 37°C.[8][9]
-
Compound Treatment: Following adsorption, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or Avicel) containing serial dilutions of AV5116.
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 48-72 hours, or until visible plaques are formed.[8]
-
Staining and Quantification: The overlay is removed, and the cells are fixed and stained with a solution such as crystal violet, which stains viable cells. Plaques, which are areas of dead or destroyed cells, appear as clear zones. The number of plaques is counted for each drug concentration.[8][9]
-
Data Analysis: The percentage of plaque reduction is calculated for each concentration relative to a no-drug control. The EC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
In Vivo Efficacy in a Mouse Model of Influenza Infection
This model assesses the ability of an antiviral compound to protect animals from influenza-induced morbidity and mortality.
Protocol:
-
Animal Model: Female BALB/c mice are commonly used for influenza studies.[7]
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of a mouse-adapted influenza virus strain (e.g., A(H1N1)pdm09).[7]
-
Compound Administration: this compound is administered orally (e.g., by gavage) at various doses (e.g., 20 and 50 mg/kg). Treatment can be initiated at different time points relative to the virus challenge to assess therapeutic or prophylactic efficacy. A typical regimen involves dosing immediately and 12 hours after virus inoculation.[7]
-
Monitoring: Animals are monitored daily for a set period (e.g., 16 days) for signs of illness, including weight loss and mortality.[7]
-
Endpoint Analysis: The primary endpoints are survival rate and changes in body weight. In some studies, viral titers in the lungs are also measured at specific time points post-infection to assess the compound's effect on viral replication.[7]
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to determine the concentration of a compound that reduces cell viability by 50% (CC50), providing an indication of its potential toxicity.
Protocol:
-
Cell Seeding: MDCK cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: The cell culture medium is replaced with medium containing serial dilutions of AV5116.
-
Incubation: The plates are incubated for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated for each concentration relative to untreated control cells. The CC50 value is determined from the dose-response curve.
Conclusion
This compound, through its active metabolite AV5116, is a potent inhibitor of the influenza virus cap-dependent endonuclease. Preclinical data demonstrate its efficacy against a broad range of influenza viruses, including strains with reduced susceptibility to other antivirals. The in vivo studies in a mouse model further support its potential as a therapeutic agent for the treatment of influenza. The detailed experimental protocols provided herein offer a framework for the continued investigation and development of this promising antiviral candidate.
References
- 1. Methods for Evaluation of Antiviral Efficacy Against Influenza Virus Infections in Animal Models | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Influenza virus plaque assay [protocols.io]
- 4. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for evaluation of antiviral efficacy against influenza virus infections in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
structural analogues of baloxavir marboxil
An In-depth Technical Guide on the Structural Analogues of Baloxavir (B560136) Marboxil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global public health threat, necessitating the continued development of novel antiviral therapeutics to combat seasonal epidemics, potential pandemics, and the emergence of drug-resistant strains.[1] Baloxavir marboxil (BXM), sold under the brand name Xofluza®, is a first-in-class antiviral agent with a novel mechanism of action that targets the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) protein.[2][3] This enzyme is essential for the "cap-snatching" process, a critical step in viral mRNA synthesis where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own transcription.[3][4] By inhibiting this process, baloxavir blocks viral gene transcription and replication.[4]
Baloxavir marboxil is a prodrug that is rapidly hydrolyzed in vivo to its active form, baloxavir acid (BXA).[2][5] The discovery of this unique mechanism has spurred significant research into the development of structural analogues to improve potency, broaden the activity spectrum, and overcome potential resistance. This guide provides a technical overview of the core structural features of baloxavir, its mechanism of action, and a detailed look at the synthesis and evaluation of its structural analogues.
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
The influenza virus RNA-dependent RNA polymerase is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. The cap-snatching mechanism is initiated when the PB2 subunit binds to the 5' cap of host pre-mRNAs. The PA subunit, which contains the endonuclease active site, then cleaves the host mRNA 10-13 nucleotides downstream of the cap. These capped fragments serve as primers for the PB1 subunit to initiate the transcription of viral mRNAs. Baloxavir acid exerts its inhibitory effect by chelating the two divalent metal ions (typically Mn²⁺ or Mg²⁺) in the active site of the PA endonuclease, preventing the cleavage of host mRNAs and thus halting viral replication.[6]
Structural Analogues and Structure-Activity Relationships (SAR)
The core structure of baloxavir acid features a polycyclic pyridone scaffold, which is crucial for its antiviral activity.[7] Research has focused on modifying peripheral groups to explore structure-activity relationships (SAR). Key areas of modification include the replacement of the dibenzothiepin ring system with other bulky hydrophobic groups.
One study detailed the synthesis of three series of novel compounds.[7] Another explored non-rigid diarylmethyl analogues as replacements for the rigid polyheterocyclic moieties in baloxavir.[8] These studies provide valuable insights into the structural requirements for potent CEN inhibition. For instance, the introduction of diphenylmethyl groups, particularly those with chiral centers and electron-withdrawing substituents, was shown to enhance the inhibitory effect on the endonuclease.[7]
Quantitative Data on Baloxavir Analogues
The following tables summarize the in vitro inhibitory activities of several reported baloxavir analogues against the influenza cap-dependent endonuclease.
Table 1: Endonuclease Inhibitory Activity of Series I, II, and III Analogues [7]
| Compound | R Group Description | IC50 (μM) |
| Baloxavir Acid | (Reference) | 7.45 |
| I-4 | Diphenylmethyl with chiral center | 3.29 |
| II-1 | Dibenzocycloheptane derivative | 6.57 |
| II-2 | Dihydrodibenzo[b,e]oxepin derivative | 1.46 |
| II-3 | Thioxanthene derivative | 4.38 |
| II-4 | Xanthene derivative | 7.21 |
| II-5 | Acridan derivative | 5.86 |
| II-6 | Dihydroanthracene derivative | 6.93 |
| II-7 | Dibenzo[b,f]azepine derivative | 5.31 |
| II-8 | Dihydrodibenzo[b,e]azepine derivative | 6.88 |
| II-9 | Dihydrodibenzo[b,f]azepine derivative | 6.12 |
| III-8 | 5-(4-chlorophenyl)-2-furyl derivative | 8.56 |
Data sourced from a study on baloxavir derivatives, which evaluated their inhibitory effect on the cap-dependent endonuclease activity of the influenza virus.[7]
Table 2: Activity of Non-rigid Diarylmethyl Analogues [8]
| Compound | R Group Description | CEN Inhibition IC50 (μM) | Cell Protection EC50 (μM) (A/WSN/33) |
| Baloxavir Acid | (Reference) | 0.0031 | 0.0019 |
| 5a | Bis(4-fluorophenyl)methyl | 0.0028 | 0.0021 |
| 5b | Phenyl(4-fluorophenyl)methyl | 0.0035 | 0.0028 |
| 5e | Bis(3,4-difluorophenyl)methyl | 0.0020 | 0.0016 |
| 6a (Prodrug of 5a) | (Pro-moiety attached to 5a) | >10 | 0.0023 |
Data from a study describing the synthesis and biological evaluation of compounds with flexible bulky hydrophobic groups instead of rigid polyheterocyclic moieties.[8]
Experimental Protocols
A standardized workflow is essential for the evaluation of novel CEN inhibitors. This process involves computational analysis, biochemical and cell-based assays, and in vivo studies.
Cap-Dependent Endonuclease (CEN) Inhibition Assay
This assay directly measures the inhibitory effect of compounds on the enzymatic activity of the influenza PA endonuclease.
-
Enzyme Source: Recombinant influenza virus ribonucleoproteins (vRNPs) are purified from viruses propagated in embryonated chicken eggs or expressed and purified from E. coli or insect cells. The vRNP fractions serve as the source of CEN activity.[9]
-
Substrate: A short, fluorescently labeled RNA oligonucleotide that mimics the 5' end of a capped host mRNA is used as the substrate.
-
Reaction: The purified vRNPs are incubated with the RNA substrate in a reaction buffer containing divalent cations (e.g., MnCl₂) and the test compound at various concentrations. The reaction is typically run at 37°C for 1 hour.
-
Detection and Quantification: The reaction is stopped by adding a chelating agent like EDTA. The cleavage products are then separated from the uncleaved substrate by methods such as denaturing polyacrylamide gel electrophoresis (PAGE) or capillary electrophoresis. The amount of product is quantified by fluorescence intensity.
-
Data Analysis: The concentration of the compound that inhibits 50% of the endonuclease activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.[10]
Antiviral Cell-Based Assays (e.g., Cell Protection Assay)
These assays determine the efficacy of the compounds in inhibiting viral replication within a cellular context.
-
Cells and Viruses: Madin-Darby canine kidney (MDCK) cells are commonly used as they are highly susceptible to influenza virus infection. Various strains of influenza A and B viruses are used, including laboratory-adapted strains, clinical isolates, and neuraminidase inhibitor-resistant strains.
-
Methodology:
-
MDCK cells are seeded in 96-well plates and grown to confluence.
-
The cells are washed, and then infected with a specific multiplicity of infection (MOI) of the influenza virus.
-
Simultaneously, the cells are treated with serial dilutions of the test compounds. Control wells include virus-only (0% inhibition) and cells-only (100% inhibition).
-
The plates are incubated for a period of 48-72 hours at 37°C in a CO₂ incubator.
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.
-
-
Data Analysis: The 50% effective concentration (EC50), which is the compound concentration required to protect 50% of the cells from virus-induced cytopathic effect (CPE), is determined using a variable slope four-parameter regression analysis.[9]
In Vivo Efficacy in Mouse Model
Animal models are critical for evaluating the therapeutic potential of lead candidates.
-
Animal Model: BALB/c mice are commonly used for lethal influenza challenge studies.
-
Infection: Mice are anesthetized and intranasally inoculated with a lethal dose of an influenza virus strain (e.g., A/California/04/2009).
-
Treatment: The test compound (often a prodrug formulation for oral bioavailability) is administered to the mice, typically via oral gavage. Treatment can begin at various time points pre- or post-infection to evaluate prophylactic and therapeutic efficacy. A single-dose regimen, similar to baloxavir marboxil's clinical use, is often tested.[11]
-
Endpoints: Key outcome measures include:
-
Survival: Animals are monitored daily for a set period (e.g., 14-21 days) and survival rates are recorded.
-
Body Weight: Changes in body weight are monitored as an indicator of morbidity.
-
Viral Lung Titers: On specific days post-infection, subsets of mice are euthanized, and their lungs are harvested to quantify the viral load via plaque assay or RT-qPCR.
-
-
Data Analysis: Survival curves are analyzed using the log-rank test. Differences in lung viral titers and body weight between treatment groups and a vehicle control group are analyzed for statistical significance.
Conclusion
Baloxavir marboxil represents a significant advancement in influenza therapy by targeting the highly conserved cap-dependent endonuclease. The exploration of its structural analogues has yielded compounds with potent in vitro and in vivo activity, demonstrating that the core pyridone scaffold can be successfully modified to enhance antiviral properties.[7][8] The diarylmethyl and various heterocyclic moieties have proven to be effective replacements for the native dibenzothiepin group, offering new avenues for inhibitor design.[7][8] Future research will likely focus on optimizing the pharmacokinetic profiles of these analogues, expanding their activity against a broader range of influenza variants, and overcoming the potential for resistance, ensuring a robust pipeline of next-generation endonuclease inhibitors.
References
- 1. Potential Role of Endonuclease Inhibition and Other Targets in the Treatment of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 4. Baloxavir Marboxil | C27H23F2N3O7S | CID 124081896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Cap-Dependent Endonuclease Inhibition of Baloxavir Derivatives [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
AV5116: The Active Endonuclease Inhibitor Metabolite of the Prodrug AV5124
A Technical Guide for Researchers and Drug Development Professionals
Introduction
AV5124 is an orally bioavailable investigational antiviral agent developed for the treatment of influenza virus infections. It functions as a prodrug, undergoing metabolic conversion to its active form, AV5116. This active metabolite, AV5116, is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication. This technical guide provides an in-depth overview of the core relationship between this compound and AV5116, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Pharmacological Profile
This compound is designed as a prodrug to enhance the oral bioavailability of the active compound, AV5116[1]. Following oral administration, this compound is efficiently absorbed and metabolized to AV5116.
Mechanism of Action
The active metabolite, AV5116, targets the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit[2]. The CEN is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own transcription. By inhibiting the CEN, AV5116 effectively blocks viral gene transcription and replication[2].
The following diagram illustrates the metabolic activation of this compound and the mechanism of action of AV5116.
Quantitative Data
The antiviral activity of AV5116 has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative findings.
Table 1: In Vitro Antiviral Activity of AV5116
| Virus Strain | Cell Line | Assay Type | EC50 (nM) | Reference |
| Influenza A/H1N1pdm09 | MDCK | Plaque Reduction | 0.73 | Ivashchenko et al. |
| Influenza A/H3N2 | MDCK | Plaque Reduction | 0.88 | Ivashchenko et al. |
| Influenza B | MDCK | Plaque Reduction | 4.22 | Ivashchenko et al. |
| Oseltamivir-resistant A/H1N1 | MDCK | Plaque Reduction | 0.89 | Ivashchenko et al. |
EC50: Half-maximal effective concentration
Table 2: In Vivo Efficacy of Orally Administered this compound in a Mouse Model of Influenza A/H1N1pdm09 Infection
| Treatment Group (mg/kg) | Survival Rate (%) | Reference |
| Vehicle Control | 0 | Ivashchenko et al. |
| This compound (20) | 60 | [1] |
| This compound (50) | 100 | [1] |
Table 3: Pharmacokinetic Parameters of AV5116 in Mice Following Oral Administration of this compound (15 mg/kg)
| Parameter | Plasma | Lung | Reference |
| Cmax (ng/mL) | 134 | 3200 | Ivashchenko et al. |
| AUC (ng·h/mL) | 1150 | 20700 | Ivashchenko et al. |
Cmax: Maximum plasma concentration; AUC: Area under the curve
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize AV5116 and this compound.
Influenza Virus Polymerase Activity Assay
This assay measures the inhibitory effect of a compound on the influenza virus polymerase complex.
Methodology:
-
Preparation of Polymerase Complex: The influenza virus polymerase subunits (PA, PB1, and PB2) and nucleoprotein (NP) are expressed and purified.
-
Assay Reaction: The purified polymerase complex is incubated with a vRNA promoter template, a capped RNA primer, and ribonucleoside triphosphates (rNTPs), including a labeled rNTP (e.g., [α-³²P]GTP).
-
Compound Incubation: The reaction is performed in the presence of varying concentrations of the test compound (e.g., AV5116).
-
RNA Extraction and Analysis: The resulting RNA products are extracted and analyzed by polyacrylamide gel electrophoresis (PAGE).
-
Quantification: The amount of incorporated radiolabel is quantified to determine the level of polymerase activity. The IC50 value (the concentration of inhibitor required to reduce polymerase activity by 50%) is then calculated.
The following diagram provides a workflow of the influenza virus polymerase activity assay.
Plaque Reduction Assay
This cell-based assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
Methodology:
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a known titer of influenza virus.
-
Compound Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a medium containing agarose (B213101) and varying concentrations of the test compound (e.g., AV5116).
-
Incubation: The plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The cells are fixed and stained with crystal violet to visualize the plaques.
-
Plaque Counting: The number of plaques in each well is counted, and the EC50 value (the concentration of the compound that reduces the number of plaques by 50%) is calculated.
Conclusion
This compound serves as an effective prodrug for the potent influenza cap-dependent endonuclease inhibitor, AV5116. The data presented in this guide demonstrate the significant in vitro and in vivo antiviral activity of this compound. The detailed experimental protocols provide a foundation for further research and development in the field of influenza therapeutics. The unique mechanism of action, targeting the viral endonuclease, makes AV5116 a promising candidate for combating influenza, including strains resistant to existing antiviral drugs.
References
AV5124: A Technical Overview of its Antiviral Spectrum Against Influenza Viruses
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV5124 is an orally administered investigational antiviral agent demonstrating potent activity against a broad range of influenza A and B viruses.[1][2][3] Developed by Viriom Inc., this compound is a prodrug that is converted in vivo to its active metabolite, AV5116.[4][5][6] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound against various influenza strains, details the underlying mechanism of action, and outlines the experimental methodologies used to characterize its efficacy.
Core Mechanism of Action: Cap-Dependent Endonuclease Inhibition
AV5116, the active form of this compound, targets the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit.[4][5][7] This enzyme is essential for viral replication, specifically in a process known as "cap-snatching," where the virus cleaves the 5' caps (B75204) from host pre-messenger RNAs to prime transcription of its own genome. By inhibiting the CEN, AV5116 effectively blocks viral RNA transcription and subsequent protein synthesis, thereby halting the replication cycle.[4][8] This mechanism of action is similar to the approved antiviral baloxavir (B560136) marboxil.[4]
Signaling Pathway Diagram
Caption: Inhibition of the influenza virus cap-dependent endonuclease by AV5116.
Antiviral Spectrum and Potency
Laboratory studies have demonstrated that this compound exhibits potent suppression of a wide array of influenza A and B viruses.[1][9] This includes activity against strains resistant to other classes of antiviral drugs, such as neuraminidase inhibitors (e.g., oseltamivir) and other cap-dependent endonuclease inhibitors (e.g., baloxavir).[1][2][3]
Quantitative Antiviral Activity of AV5116
The antiviral potency of AV5116 has been quantified using cell-based assays, with the 50% effective concentration (EC₅₀) values serving as a key metric. The data presented below is derived from in vitro studies in Madin-Darby canine kidney (MDCK) cells.
| Influenza Virus Strain | Subtype/Lineage | Key Characteristics | AV5116 EC₅₀ (nM) | Baloxavir Acid (BXA) EC₅₀ (nM) |
| A/California/07/2009 | A(H1N1)pdm09 | Wild-Type | 0.89 | 0.77 |
| A/Victoria/3/75 | A(H3N2) | Wild-Type | 0.03 | 0.04 |
| A/Hong Kong/8/68 | A(H3N2) | Wild-Type | 0.31 | 0.47 |
| B/Florida/4/2006 | B (Yamagata) | Wild-Type | 2.44 | 4.88 |
| B/Malaysia/2506/2004 | B (Victoria) | Wild-Type | 4.22 | 4.11 |
| A/California/07/2009-like | A(H1N1)pdm09 | Oseltamivir-resistant (H275Y NA) | 0.28 | 0.30 |
| A/Perth/265/2009-like | A(H1N1)pdm09 | Oseltamivir-resistant (H275Y NA) | 0.37 | 0.48 |
| A/Mississippi/03/2001-like | A(H1N1) | Oseltamivir-resistant (E119V NA) | 0.43 | 0.26 |
| A/Aichi/2/68-like | A(H3N2) | Baloxavir-resistant (I38T PA) | 12.30 | 33.20 |
Data sourced from Ivashchenko et al., 2021.[4]
Notably, AV5116 has demonstrated comparable or superior potency to baloxavir acid (BXA) against wild-type viruses and was more effective against the BXA-resistant strain with the I38T substitution in the PA protein.[4][5][6]
Experimental Protocols
The characterization of this compound's antiviral activity involves several key in vitro and in vivo experimental procedures.
In Vitro Antiviral Assays
1. Plaque Reduction Assay: This is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC₅₀).
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded in multi-well plates and grown to confluence.
-
Virus Infection: The cell monolayers are infected with a specific influenza virus strain at a known multiplicity of infection (MOI).
-
Compound Treatment: Immediately following infection, the cells are treated with serial dilutions of the antiviral compound (e.g., AV5116).
-
Overlay and Incubation: The cells are covered with an overlay medium (e.g., agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells, leading to plaque formation. Plates are incubated for a defined period.
-
Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC₅₀ Calculation: The number of plaques at each compound concentration is compared to a no-drug control to calculate the EC₅₀ value.
2. Polymerase (Endonuclease) Activity Assay: This cell-free assay directly measures the inhibitory effect of the compound on the viral endonuclease.
-
Enzyme Source: The influenza virus polymerase complex is purified or expressed.
-
Substrate: A labeled RNA substrate that mimics the capped host pre-mRNA is used.
-
Reaction: The polymerase complex, substrate, and varying concentrations of the inhibitor (AV5116) are incubated together.
-
Detection: The cleavage of the substrate by the endonuclease is measured, often using fluorescence or radioactivity.
-
IC₅₀ Calculation: The concentration of the inhibitor that reduces endonuclease activity by 50% (IC₅₀) is determined.
In Vivo Efficacy Studies
Mouse Model of Influenza Infection:
-
Animal Model: Typically, BALB/c mice are used for these studies.
-
Virus Challenge: Mice are intranasally inoculated with a lethal dose of an influenza virus strain.
-
Drug Administration: this compound is administered orally at various dosages (e.g., 20 mg/kg and 50 mg/kg) at specific time points relative to the virus challenge (e.g., immediately and 12 hours post-inoculation).[4]
-
Monitoring: The animals are monitored daily for a set period (e.g., 16 days) for changes in body weight and survival.[4]
-
Viral Load Determination: Lung tissues may be collected from a subset of animals at specific time points post-infection to quantify viral titers.[4]
-
Efficacy Assessment: The effectiveness of the treatment is determined by the survival rate, reduction in weight loss, and decrease in lung viral loads compared to a control group receiving a vehicle.[4] In one study, this compound at a dose of 50 mg/kg completely protected mice from virus-induced death.[4][5]
Experimental Workflow Diagram
Caption: High-level overview of the preclinical and clinical evaluation process for this compound.
Clinical Development Status
This compound has successfully completed Phase I clinical trials, which demonstrated a remarkable safety and tolerability profile.[1][2][3] The blood drug levels achieved in these studies were consistent with potent virus suppression for several days after a single oral dose.[1][10] These positive results support the advancement of this compound into Phase II-III efficacy studies.[1][3]
Conclusion
This compound is a promising, orally available antiviral candidate for the treatment of influenza. Its active metabolite, AV5116, potently inhibits the cap-dependent endonuclease of both influenza A and B viruses, including strains resistant to existing therapies. The comprehensive in vitro and in vivo data, coupled with a favorable safety profile from Phase I clinical trials, underscore its potential as a valuable new agent for managing seasonal and pandemic influenza. Further clinical development will be crucial to fully elucidate its therapeutic efficacy in humans.
References
- 1. Viriom's Single Pill Influenza Treatment Completes Critical Phase I Clinical Trials — Viriom [viriom.com]
- 2. ChemDiv Helps Advance Viriom's Influenza Treatment to Successful Phase I Clinical Trials Completion - BioSpace [biospace.com]
- 3. tabletscapsules.com [tabletscapsules.com]
- 4. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AV-5124 by Viriom for Influenzavirus B Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 8. What are the mechanisms of action of the antivirals? - Clinical practice guidelines for influenza - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Viriom outlines plans for upcoming infectious disease trials [clinicaltrialsarena.com]
- 10. firstwordpharma.com [firstwordpharma.com]
The Discovery and Synthesis of AV5124: A Novel Cap-Dependent Endonuclease Inhibitor for Influenza
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
AV5124 is a novel, orally administered antiviral agent demonstrating potent activity against a broad spectrum of influenza A and B viruses, including strains resistant to existing therapies. As a prodrug, this compound is efficiently converted in vivo to its active metabolite, AV5116, which targets the highly conserved cap-dependent endonuclease (CEN) of the viral polymerase acidic (PA) subunit. This essential enzyme is critical for the initiation of viral mRNA synthesis, and its inhibition effectively halts viral replication. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Influenza remains a significant global health threat, responsible for seasonal epidemics and occasional pandemics with substantial morbidity and mortality. The emergence of antiviral resistance to current drugs, such as neuraminidase inhibitors (e.g., oseltamivir) and M2 ion channel blockers, necessitates the development of new therapeutic agents with novel mechanisms of action. The influenza virus cap-dependent endonuclease (CEN), a key component of the viral RNA polymerase complex, has emerged as a promising target for antiviral intervention. Baloxavir (B560136) marboxil, the first approved CEN inhibitor, marked a significant advancement in influenza treatment, but the potential for resistance highlights the need for second-generation inhibitors.[1][2]
This compound was developed as a structural analogue of baloxavir, designed through pharmacophore modeling to optimize its interaction with the CEN active site.[1][3][4] This document details the synthesis, in vitro and in vivo activity, and pharmacokinetic profile of this compound and its active form, AV5116.
Discovery and Design
The design of this compound was guided by pharmacophore modeling and 3D molecular docking studies, utilizing the known crystal structure of the influenza virus CEN (PDB code: 6FS6).[1][4] The primary objective was to create a molecule that retains the key metal-binding pharmacophore responsible for chelating the divalent metal ions in the enzyme's active site while introducing a novel bulky hydrophobic group to enhance binding affinity and potentially overcome resistance mutations.[1]
AV5116, the active metabolite, was designed to form crucial supramolecular interactions with the CEN binding site, essential for its potent antiviral activity.[1][4] this compound is the prodrug form, designed to enhance oral bioavailability.
Synthesis of this compound and AV5116
The synthesis of this compound and its active metabolite AV5116 is a multi-step process. A detailed methodology for the synthesis of these compounds has been described.[1]
Mechanism of Action
This compound acts as a prodrug that is metabolized to the active compound AV5116.[1] AV5116 is a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1] The CEN is a critical component of the viral polymerase complex, which is responsible for viral RNA transcription and replication.
The mechanism of action involves the binding of AV5116 to the active site of the CEN, preventing it from cleaving the 5' caps (B75204) of host cell pre-mRNAs. This "cap-snatching" process is essential for the influenza virus to initiate the transcription of its own genome. By blocking this step, AV5116 effectively halts viral gene expression and replication.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Antiviral Activity Assays
Plaque-Reduction Assay in MDCK Cells: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence. The cell monolayers are then infected with influenza virus in the presence of varying concentrations of the test compound (AV5116) or a vehicle control. After an adsorption period, the inoculum is removed, and the cells are overlaid with a medium containing agarose (B213101) and the respective compound concentration. The plates are incubated until viral plaques are visible. The plaques are then stained, and the concentration of the compound that reduces the number of plaques by 50% (EC50) is determined.[1]
Polymerase Activity-Reduction Assay (Mini-Replicon Assay) in HEK293T Cells: Human embryonic kidney 293T (HEK293T) cells are co-transfected with plasmids encoding the influenza virus polymerase subunits (PA, PB1, PB2) and nucleoprotein (NP), along with a reporter plasmid (e.g., luciferase) flanked by influenza virus promoter sequences. The cells are then treated with different concentrations of the test compound. The polymerase activity is measured by the expression of the reporter gene, and the concentration of the compound that inhibits the polymerase activity by 50% (IC50) is calculated.[1]
Cytotoxicity Assays
Cellular Cytotoxicity Assay: MDCK cells are seeded in 96-well plates and incubated with various concentrations of the test compound (AV5116 or this compound) for a period corresponding to the antiviral assays. Cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity. The concentration of the compound that reduces cell viability by 50% (CC50) is determined.[1]
Mitochondrial Toxicity Assay: HepG2 cells are cultured in media containing either glucose or galactose. Cells grown in galactose are more reliant on mitochondrial oxidative phosphorylation. The cytotoxicity of the test compounds is evaluated in both media conditions. A significant increase in toxicity in the galactose medium compared to the glucose medium indicates potential mitochondrial toxicity.[1]
In Vivo Efficacy and Toxicity Studies
Mouse Model of Influenza Infection: BALB/c mice are intranasally infected with a lethal dose of influenza A(H1N1)pdm09 virus. The mice are then treated orally with this compound at different dosages (e.g., 20 and 50 mg/kg) or a vehicle control. The treatment is administered at specified time points post-infection. The efficacy of the compound is evaluated by monitoring mouse survival, body weight changes, and viral titers in the lungs at various time points.[1]
Acute Toxicity Study in Mice: Healthy CD-1 mice are administered a single high oral dose of this compound (e.g., 2000 mg/kg). The animals are observed for a period of 14 days for any signs of toxicity, including changes in body weight, food and water consumption, and general behavior. At the end of the observation period, a macroscopic examination of major organs is performed.[1]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Pharmacophore modeling, docking and the integrated use of a ligand- and structure-based virtual screening approach for novel DNA gyrase inhibitors: synthetic and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Docking Studies of AV5116 with Influenza Cap-Dependent Endonuclease (CEN): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular docking studies of AV5116, a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN). AV5116 is the active metabolite of the prodrug AV5124 and represents a promising therapeutic candidate against influenza A and B viruses, including strains resistant to existing antiviral drugs. This document outlines the computational methodologies, summarizes key quantitative data, and visualizes the associated biological pathways and experimental workflows.
Introduction to AV5116 and the CEN Target
Influenza viruses utilize a unique "cap-snatching" mechanism to initiate the transcription of their genome.[1][2][3] The viral RNA-dependent RNA polymerase, a heterotrimeric complex composed of PA, PB1, and PB2 subunits, binds to the 5' cap of host pre-mRNAs.[2][4] The cap-dependent endonuclease (CEN) activity, located in the PA subunit, then cleaves the host mRNA 10-13 nucleotides downstream of the cap.[1][2] This capped fragment is subsequently used as a primer for the synthesis of viral mRNA by the PB1 subunit.[1][2]
AV5116 is a cap-dependent endonuclease inhibitor (CENI) that targets the active site of the CEN in the N-terminal domain of the polymerase acidic (PA) protein.[5] By inhibiting this crucial step in viral replication, AV5116 effectively halts the production of viral proteins and subsequent viral propagation. Molecular docking studies have been instrumental in elucidating the binding mode of AV5116 within the CEN active site, guiding the design and optimization of this class of inhibitors.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from in silico and in vitro studies of AV5116.
Table 1: Molecular Docking and In Vitro Efficacy of AV5116 and Comparators
| Compound | Target | PDB Code | Docking Score (kcal/mol) | Mean EC₅₀ (nM) [Influenza A] | Mean EC₅₀ (nM) [Influenza B] | Mean EC₅₀ (nM) [Influenza C] |
| AV5116 | CEN | 6FS6 | -45.9 | Superior to AV5115 | ~2-fold more effective than AV5115 | 13.0 (range: 9.3–16.3) |
| AV5115 (diastereomer) | CEN | 6FS6 | -39.1 | 8- to 13-fold less effective than AV5116 | - | 15.6 (range: 11.4–21.9) |
| Baloxavir (B560136) Acid (BXA) | CEN | 6FS6 | -43.7 | - | - | 10.6 (range: 8.1–12.6) |
Data sourced from multiple studies.[5][7][8] EC₅₀ values can vary based on the specific viral strain and assay conditions.
Table 2: Antiviral Activity of AV5116 against Baloxavir-Resistant Strains
| Virus Strain | PA Mutation | AV5116 Potency Compared to Baloxavir Acid (BXA) |
| Influenza A(H1N1)pdm09 | I38T | More potent |
| Influenza A(H3N2) | I38T | Trend towards greater potency |
| Influenza A(H1N1)pdm09 | I38M | Comparable |
| Influenza A(H3N2) | I38M | Comparable |
This increased potency against certain resistant strains highlights the potential of AV5116 to address emerging drug resistance.[5]
Experimental Protocols
While the precise, step-by-step protocol for the initial docking of AV5116 has not been published in full detail, the following represents a comprehensive and plausible methodology based on the available literature and common practices for docking inhibitors to the influenza CEN (PDB: 6FS6).[5][9][10][11]
Preparation of the Receptor and Ligand
-
Receptor Preparation : The crystal structure of the influenza A virus PA endonuclease in complex with an inhibitor (PDB ID: 6FS6) was obtained from the Protein Data Bank.[5] The protein structure was prepared using the Protein Preparation Wizard in Schrödinger Suite or a similar tool. This process involved removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning protonation states at a physiological pH, and performing a restrained minimization of the protein structure to relieve any steric clashes.
-
Ligand Preparation : The 2D structure of AV5116 was sketched and converted to a 3D structure. The ligand was then prepared using a tool like LigPrep in the Schrödinger Suite. This step involved generating possible ionization states at physiological pH, tautomers, and stereoisomers, followed by an energy minimization of the ligand structure.
Molecular Docking Simulation
-
Grid Generation : A receptor grid was generated around the active site of the CEN. The grid box was centered on the co-crystallized inhibitor in the 6FS6 structure to define the binding site. The size of the grid box was set to be large enough to accommodate the AV5116 molecule and allow for rotational and translational sampling.
-
Docking Parameters : Molecular docking was performed using the Glide module of the Schrödinger Suite or a comparable program like AutoDock Vina.[12][13] A standard precision (SP) or extra precision (XP) docking protocol would be employed. The docking would be "pharmacophore model-assisted," meaning that key chemical features known to be important for binding (e.g., metal chelation, hydrophobic groups) were used to guide the docking process.[5][6] The number of poses generated per ligand was typically set to 10-20, and these poses were scored based on the docking algorithm's scoring function.
-
Pose Analysis and Scoring : The resulting docking poses were analyzed based on their docking scores (e.g., GlideScore or Vina score), binding energies, and the interactions formed with the key amino acid residues in the CEN active site. The bulky hydrophobic group of AV5116 was predicted to occupy a hydrophobic pocket formed by residues such as Ala20, Met21, Tyr24, Lys34, and Ile38.[5] The metal-binding group of AV5116 is crucial for its interaction with the two metal ions in the active site. The pose that best fit the pharmacophore model and exhibited the most favorable interactions and docking score was selected for further analysis.
Visualizations
The following diagrams illustrate the mechanism of action of AV5116 and the general workflow for its discovery and preclinical development.
References
- 1. Cap snatching - Wikipedia [en.wikipedia.org]
- 2. esrf.fr [esrf.fr]
- 3. Cap snatching ~ ViralZone [viralzone.expasy.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. csef.usc.edu [csef.usc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Identification of Influenza PAN Endonuclease Inhibitors via 3D-QSAR Modeling and Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jddtonline.info [jddtonline.info]
- 13. m.youtube.com [m.youtube.com]
AV5124: A Technical Deep Dive for Pandemic Influenza Preparedness
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the ongoing effort to bolster pandemic influenza preparedness, novel antiviral agents with broad efficacy and high barriers to resistance are critical. AV5124, a prodrug of the active metabolite AV5116, has emerged as a promising candidate. It is an orally bioavailable inhibitor of the influenza virus cap-dependent endonuclease (CEN), a mechanism distinct from neuraminidase inhibitors.[1][2][3] Preclinical data have demonstrated its potent activity against a wide range of influenza A and B viruses, including strains resistant to existing therapies like oseltamivir (B103847) and baloxavir (B560136) marboxil.[4][5] Furthermore, early clinical evaluation has indicated a favorable safety and tolerability profile.[6][7] This document provides a comprehensive technical overview of this compound, summarizing key data, experimental protocols, and its mechanism of action to inform the research and drug development community.
Mechanism of Action
This compound's active metabolite, AV5116, targets the highly conserved cap-dependent endonuclease (CEN) enzyme located in the polymerase acidic (PA) subunit of the influenza virus RNA polymerase complex.[4][8] The CEN enzyme is essential for the "cap-snatching" process, whereby the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own viral mRNA synthesis. By inhibiting this crucial step, AV5116 effectively halts viral gene transcription and replication.[4] This direct antiviral mechanism is potent against both influenza A and B viruses.[7]
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influenza Virus compound (inhibitors, antagonists)-ProbeChem.com [probechem.com]
- 4. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tabletscapsules.com [tabletscapsules.com]
- 7. Viriom's Single Pill Influenza Treatment Completes Critical Phase I Clinical Trials — Viriom [viriom.com]
- 8. Viroksavir - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Prodrug Strategy of AV5124: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV5124 is a novel investigational antiviral agent developed as a treatment for influenza virus infections. It is designed as a prodrug of its active metabolite, AV5116, a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1][2] This strategic prodrug approach is pivotal to overcoming the limitations of oral bioavailability often associated with this class of inhibitors, thereby enhancing the therapeutic potential of the active compound. This technical guide provides a comprehensive overview of the prodrug strategy of this compound, detailing its mechanism of action, experimental validation, and key data supporting its development.
The Prodrug Concept: Enhancing Oral Bioavailability
The primary rationale behind the development of this compound as a prodrug is to improve the systemic exposure of the active antiviral agent, AV5116, following oral administration.[1] Prodrugs are inactive or less active molecules that are converted into the active pharmacologic agent in vivo, often through enzymatic or chemical transformation. In the case of this compound, a promoiety is chemically attached to the active AV5116 molecule, which is designed to be cleaved off after absorption, releasing the active drug.
Chemical Structures
The chemical structures of this compound and its active metabolite AV5116 are crucial to understanding the prodrug strategy.
-
AV5116 (Active Metabolite): This molecule contains the core pharmacophore responsible for inhibiting the influenza virus CEN.
-
This compound (Prodrug): This is a modified version of AV5116, where a promoiety is attached, likely via an ester linkage, to enhance its physicochemical properties for improved oral absorption.
Mechanism of Action: From Prodrug to Active Inhibitor
The therapeutic efficacy of this compound is contingent on a two-step process: efficient absorption of the prodrug followed by its conversion to the active metabolite, AV5116.
Oral Absorption of this compound
This compound is designed to have improved lipophilicity and/or solubility characteristics compared to AV5116, facilitating its absorption across the gastrointestinal tract into the bloodstream.
Enzymatic Conversion to AV5116
Following absorption, this compound undergoes enzymatic hydrolysis to release the active drug, AV5116. While the specific enzymes have not been definitively identified in the available literature, this conversion is characteristic of esterase activity, which is abundant in the plasma, liver, and other tissues. The likely mechanism is the cleavage of an ester bond linking the promoiety to the active drug.
Inhibition of Influenza Virus Cap-Dependent Endonuclease by AV5116
Once liberated, AV5116 targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own transcription. By inhibiting this process, AV5116 effectively blocks viral gene transcription and replication.[1]
Data Presentation
The following tables summarize the key quantitative data that underscores the effectiveness of the this compound prodrug strategy.
Table 1: In Vitro Antiviral Activity of AV5116
| Virus Strain | Assay Type | IC50 / EC50 (nM) | Reference |
| Influenza A (H1N1)pdm09 | Plaque Reduction | Comparable to Baloxavir (B560136) Acid | [1] |
| Influenza A (H3N2) | Plaque Reduction | Comparable to Baloxavir Acid | [1] |
| Influenza B | Plaque Reduction | Comparable to Baloxavir Acid | [1] |
| BXA-resistant A(H1N1)pdm09 (I38T) | Plaque Reduction | More potent than Baloxavir Acid | [1] |
Table 2: Pharmacokinetic Parameters of AV5116 in Mice
| Administration Route | Compound | Dose | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) | Reference |
| Intravenous | AV5116 | 2 mg/kg | - | - | - | [1] |
| Oral | AV5116 | 15 mg/kg | - | - | 1.4 | [1] |
| Oral | This compound | 15 mg/kg | 24x higher in lungs vs plasma | 18x higher in lungs vs plasma | 23.9 | [1] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Influenza A (H1N1)pdm09 Infection
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reference |
| This compound | 20 | 60 | [1] |
| This compound | 50 | 100 | [1] |
| Control | - | 0 | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments cited in the development of this compound.
Synthesis of this compound and AV5116
The synthesis of this compound and its active metabolite AV5116 involves multi-step organic chemistry procedures. The detailed synthesis schemes and analytical characterization are provided in the supplementary materials of the primary publication by Ivashchenko et al., 2021.[1]
In Vitro Antiviral Assays
Plaque Reduction Assay:
-
Madin-Darby Canine Kidney (MDCK) cells are seeded in 6-well plates and grown to confluence.
-
The cells are infected with a specific strain of influenza virus in the presence of varying concentrations of the test compound (AV5116).
-
After an incubation period to allow for virus adsorption, the cells are overlaid with a medium containing agarose (B213101) and the test compound.
-
The plates are incubated for a further period to allow for plaque formation.
-
Plaques are visualized by staining with crystal violet, and the number of plaques is counted.
-
The 50% effective concentration (EC50) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[1]
Cytotoxicity Assay:
-
MDCK cells are seeded in 96-well plates.
-
The cells are exposed to a range of concentrations of the test compounds (this compound and AV5116).
-
Cell viability is assessed using a standard method, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
The 50% cytotoxic concentration (CC50) is determined as the concentration of the compound that reduces cell viability by 50%.[1]
In Vivo Efficacy Studies in a Mouse Model
-
Female BALB/c mice are intranasally infected with a lethal dose of mouse-adapted influenza A (H1N1)pdm09 virus.
-
The mice are then treated orally with this compound at different doses (e.g., 20 and 50 mg/kg) or a vehicle control at specified time points post-infection.
-
The animals are monitored daily for changes in body weight and survival for a period of 14 days.
-
On a predetermined day post-infection, a subset of mice from each group is euthanized, and their lungs are collected to determine viral titers via plaque assay.[1]
Pharmacokinetic Studies in Mice
-
Male CD-1 mice are administered either AV5116 intravenously or this compound orally.
-
Blood samples are collected at various time points after administration.
-
Plasma is separated, and the concentrations of AV5116 are quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters, including Cmax, AUC, and oral bioavailability, are calculated using standard non-compartmental analysis.[1]
Mandatory Visualization
Conclusion
The prodrug strategy employed for this compound represents a successful approach to enhance the oral bioavailability of the potent influenza cap-dependent endonuclease inhibitor, AV5116.[1] The significant improvement in systemic exposure and the resulting robust in vivo efficacy highlight the value of this drug design.[1] The data strongly support the continued development of this compound as a promising oral therapeutic agent for the treatment of influenza. Further investigation into the specific enzymes responsible for the prodrug conversion could provide deeper insights into its metabolism and potential for drug-drug interactions.
References
AV5124 development for influenza A and B
An In-Depth Technical Guide to the Development of AV5124 for Influenza A and B
Introduction
The persistent global health threat posed by seasonal and pandemic influenza underscores the urgent need for novel antiviral therapies. The emergence of drug-resistant variants to existing treatments, such as neuraminidase inhibitors, has further intensified this need.[1][2] A significant breakthrough in influenza therapy was the development of cap-dependent endonuclease (CEN) inhibitors, like baloxavir (B560136) marboxil, which target a crucial step in viral replication.[1][3] This whitepaper provides a detailed technical overview of the development of this compound, a second-in-class CEN inhibitor, for the treatment of influenza A and B infections. This compound, a structural analogue of baloxavir, has shown promise in preclinical and early clinical studies, demonstrating potent antiviral activity, including against resistant strains.[3][4]
This compound: Overview and Mechanism of Action
This compound is an orally administered prodrug that is metabolized into its active form, AV5116.[1][3] Structurally, this compound is an analogue of baloxavir marboxil (BXM), and its active metabolite AV5116 is an analogue of baloxavir acid (BXA).[3]
The primary target of AV5116 is the cap-dependent endonuclease (CEN) enzyme located in the polymerase acidic (PA) subunit of the influenza virus polymerase complex.[3][5][6] This enzyme is essential for the initiation of viral mRNA synthesis through a process known as "cap-snatching," where it cleaves the 5' caps (B75204) from host cell pre-mRNAs to serve as primers for viral transcription.[6]
AV5116 inhibits this process by binding to the active site of the CEN.[1] The molecule is composed of two key functional parts: a metal-binding group (MBG) that coordinates with manganese ions (Mn2+) in the enzyme's active site, and a bulky hydrophobic group (BHG) that interacts with surrounding amino acids.[3] By blocking the endonuclease activity, AV5116 effectively halts viral gene transcription and replication.[7] This mechanism is distinct from neuraminidase inhibitors, providing an alternative for treating resistant influenza strains.[4][8]
Preclinical Development
The preclinical evaluation of this compound and its active form AV5116 involved extensive in vitro and in vivo studies to determine its antiviral potency, safety profile, and efficacy.
In Vitro Antiviral Activity
The inhibitory activity of AV5116 was assessed against a panel of influenza A and B viruses using plaque-reduction assays in Madin-Darby canine kidney (MDCK) cells.[3] The results demonstrated that AV5116 has nanomolar range potency comparable to baloxavir acid (BXA).[1][3] Notably, AV5116 showed significant potency against influenza strains with reduced susceptibility to BXA, specifically those carrying the I38T substitution in the PA protein.[3][9]
Table 1: In Vitro Activity of AV5116 vs. BXA in Plaque-Reduction Assay
| Virus Strain | PA Variant | AV5116 EC₅₀ (nM) | BXA EC₅₀ (nM) |
|---|---|---|---|
| Influenza A | |||
| A/California/04/2009 (H1N1)pdm09 | I38-WT | 0.70 ± 0.10 | 0.65 ± 0.10 |
| A/California/04/2009 (H1N1)pdm09 | I38T | 10.1 ± 1.1 | 25.0 ± 4.1 |
| A/Texas/71/2017 (H3N2) | I38-WT | 0.29 ± 0.05 | 0.25 ± 0.03 |
| A/Texas/71/2017 (H3N2) | I38T | 1.8 ± 0.2 | 3.5 ± 0.7 |
| Influenza B | |||
| B/Brisbane/60/2008 | I38-WT | 1.9 ± 0.2 | 2.1 ± 0.3 |
| B/Brisbane/60/2008 | I38T | 2.5 ± 0.2 | 2.8 ± 0.3 |
Data sourced from Ivashchenko et al., 2021.[3]
In Vivo Efficacy in Mouse Model
The efficacy of orally administered this compound was evaluated in BALB/c mice infected with a lethal dose of mouse-adapted influenza A/California/04/2009 (H1N1)pdm09 virus.[3] Treatment with this compound resulted in a dose-dependent increase in survival rates and a reduction in virus-induced weight loss.[3] A single 50 mg/kg dose completely protected the animals from virus-caused death.[1][3]
Table 2: Efficacy of this compound in Influenza A (H1N1) Infected Mice
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
|---|---|---|
| Vehicle Control | - | 0% |
| This compound | 20 | 60% |
| This compound | 50 | 100% |
Data sourced from Ivashchenko et al., 2021.[1][3]
Safety and Toxicity Profile
Preclinical safety assessments revealed a favorable profile for this compound and AV5116.[1]
-
Cytotoxicity : AV5116 exhibited low cytotoxicity in MDCK cells.[1][9]
-
Mitochondrial Toxicity : No mitochondrial toxicity was observed.[1]
-
Acute Toxicity : In an acute toxicity study, a single oral administration of this compound at a dosage of 2000 mg/kg to healthy CD-1 mice induced no clinical signs of toxicity over a 14-day observation period.[3] Macroscopic examination of major organs revealed no abnormalities.[3] This places this compound in the non-hazardous category 5 according to the Globally Harmonized Classification System.[3]
Clinical Development
This compound has progressed into clinical development, with Phase I trials successfully completed.[2][4][8]
-
Phase I Studies : Recently concluded Phase I clinical trials demonstrated that this compound has remarkable safety and tolerability in human subjects.[4][7] The blood drug levels achieved after a single oral dose were consistent with potent and sustained virus suppression for several days.[4][8]
-
Current Status : The drug is currently in Phase I development for Influenzavirus B infections.[5]
-
Future Plans : Based on the excellent safety profile and known potency, this compound is poised to advance into Phase II-III efficacy studies.[4][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The key experimental protocols used in the development of this compound are summarized below.
Plaque-Reduction Assay
This assay was used to determine the in vitro antiviral activity of the compounds.
-
Cell Culture : Confluent monolayers of Madin-Darby canine kidney (MDCK) cells are prepared in 6-well plates.
-
Virus Inoculation : Cells are infected with a specific influenza virus strain at a concentration calculated to produce a countable number of plaques.
-
Compound Application : Immediately after infection, the virus inoculum is removed, and the cells are overlaid with agar (B569324) containing serial dilutions of the test compound (e.g., AV5116 or BXA).
-
Incubation : Plates are incubated for 2-3 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Visualization and Analysis : The agar overlay is removed, and cells are stained with crystal violet to visualize the plaques. The number of plaques at each compound concentration is counted.
-
EC₅₀ Calculation : The 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated using regression analysis.[3]
In Vivo Mouse Efficacy Study
This protocol assesses the protective efficacy of this compound against a lethal influenza challenge.
-
Animal Model : BALB/c mice are used for the study.
-
Virus Challenge : Mice are intranasally inoculated with a lethal dose (e.g., 10 MLD₅₀) of a mouse-adapted influenza virus, such as A/California/04/2009 (H1N1)pdm09.[3]
-
Compound Administration : Test compounds (this compound) or a vehicle control (0.5% HPMC) are administered by oral gavage at specified doses (e.g., 20 and 50 mg/kg). The dosing schedule involves single boluses administered immediately and 12 hours after virus inoculation.[3]
-
Monitoring : The animals are monitored daily for 16 days for changes in body weight and survival.[3]
-
Viral Load Assessment : A subset of mice from each group is euthanized 24 hours post-inoculation, and their lungs are harvested to determine viral titers, typically by plaque assay on MDCK cells.[3]
-
Data Analysis : Survival curves are analyzed using Kaplan-Meier analysis, and statistical significance in weight change and viral titers is determined using appropriate tests like ANOVA.[3]
Acute Toxicity Study
This study evaluates the safety of a high dose of the compound.[3]
-
Animal Model : Healthy male CD-1 mice (n=5) are used.[3]
-
Compound Administration : A single high dose of this compound (2000 mg/kg) is administered orally as a single bolus in a vehicle like 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).[3]
-
Observation Period : The animals are observed for 14 days.[3]
-
Parameters Monitored : Clinical signs of toxicity, changes in body weight, and food/water consumption are recorded.[3]
-
Necropsy : At the end of the observation period, animals are euthanized, and major organs (lungs, intestine, kidney, spleen) are excised for macroscopic examination.[3]
Conclusion and Future Directions
This compound is a promising second-in-class cap-dependent endonuclease inhibitor with significant potential for the treatment of influenza A and B.[1] Preclinical studies have demonstrated its potent in vitro activity, including against baloxavir-resistant strains, and high efficacy in animal models.[3] The successful completion of Phase I clinical trials has established its safety and tolerability in humans, paving the way for further clinical investigation.[2][7]
Future research will focus on Phase II and III clinical trials to establish the efficacy of this compound in patients with acute uncomplicated influenza. These studies will be critical in determining its clinical utility, optimal dosing, and potential advantages over existing therapies. The development of this compound represents a significant step forward in the fight against influenza, offering a new therapeutic option that could address the challenges of antiviral resistance.[9]
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ChemDiv Helps Advance Viriom's Influenza Treatment to Successful Phase I Clinical Trials Completion - BioSpace [biospace.com]
- 3. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Viriom's Single Pill Influenza Treatment Completes Critical Phase I Clinical Trials — Viriom [viriom.com]
- 5. AV-5124 by Viriom for Influenzavirus B Infections: Likelihood of Approval [pharmaceutical-technology.com]
- 6. Baloxavir: A Novel Antiviral Agent in the Treatment of Influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. tabletscapsules.com [tabletscapsules.com]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Antiviral Assay of AV5124
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV5124 is an orally available prodrug of AV5116, a potent and selective inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1][2][3] The CEN, located in the polymerase acidic (PA) subunit of the viral RNA polymerase complex, is essential for the initiation of influenza virus transcription.[1][4] By blocking this endonuclease activity, AV5116 prevents the virus from hijacking host cell mRNA to initiate its own replication, a process known as "cap-snatching".[4] AV5116 has demonstrated potent in vitro activity against a wide range of influenza A and B viruses, including strains resistant to neuraminidase inhibitors and baloxavir (B560136).[1][2][3] This document provides detailed protocols for assessing the in vitro antiviral activity and cytotoxicity of this compound and its active metabolite, AV5116.
Mechanism of Action
This compound is rapidly hydrolyzed in the body to its active form, AV5116.[3] AV5116 targets the cap-dependent endonuclease activity of the influenza virus polymerase PA subunit.[1][2][3] This inhibition prevents the cleavage of host-cell pre-mRNAs, thereby blocking the synthesis of viral mRNAs and subsequent viral replication. The compound has shown efficacy against both wild-type and some baloxavir-resistant influenza strains, such as those with an I38T substitution in the PA protein.[1][2][3]
Diagram of the Influenza Virus Cap-Snatching Inhibition by AV5116
Caption: Inhibition of the influenza virus "cap-snatching" mechanism by AV5116.
Experimental Protocols
This section details the protocols for determining the 50% effective concentration (EC50) of AV5116 against influenza viruses using a plaque reduction assay and for assessing the 50% cytotoxic concentration (CC50) in host cells.
Plaque Reduction Neutralization Test (PRNT)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50%.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
AV5116 (active metabolite of this compound)
-
Influenza virus stock (e.g., A/California/04/2009 (H1N1)pdm09)
-
Avicel or other overlay medium
-
Crystal violet staining solution
-
6-well cell culture plates
Protocol:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare a series of 2-fold serial dilutions of AV5116 in serum-free DMEM.
-
Virus Infection: When the MDCK cell monolayer is confluent, wash the cells with phosphate-buffered saline (PBS).
-
Treatment and Infection: In separate tubes, mix equal volumes of the AV5116 dilutions and a standardized amount of influenza virus (to produce ~50-100 plaques per well). Incubate this mixture for 1 hour at 37°C.
-
Inoculation: Remove the PBS from the cell plates and inoculate the wells with the virus-compound mixture. Incubate for 1 hour at 37°C, rocking the plates every 15 minutes to ensure even distribution.
-
Overlay: After incubation, remove the inoculum and overlay the cell monolayer with an overlay medium (e.g., DMEM containing 1.2% Avicel and trypsin).
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until visible plaques have formed.
-
Staining: Remove the overlay medium and fix the cells with 10% formalin for at least 30 minutes. After fixation, remove the formalin and stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
Diagram of the Plaque Reduction Assay Workflow
Caption: Workflow for the in vitro plaque reduction assay.
Cytotoxicity Assay
This assay determines the concentration of a compound that causes a 50% reduction in cell viability.
Materials:
-
MDCK or HepG2 cells
-
DMEM with 10% FBS
-
AV5116
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay
-
96-well cell culture plates (opaque-walled for luminescence assays)
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Cell Seeding: Seed MDCK or HepG2 cells in a 96-well plate at an appropriate density. Incubate at 37°C with 5% CO2 overnight.
-
Compound Addition: Prepare serial dilutions of AV5116 in culture medium and add them to the wells containing the cells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO2.
-
Viability Assessment: Following the manufacturer's instructions for the chosen cell viability assay, add the reagent to each well and incubate for the recommended time.
-
Data Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Data Presentation
The following tables summarize the in vitro activity and cytotoxicity of AV5116, the active metabolite of this compound.
Table 1: In Vitro Antiviral Activity of AV5116 against Influenza Viruses
| Virus Strain | Assay Type | Cell Line | EC50 (nM) | Reference |
| Influenza A(H1N1)pdm09 (I38-WT) | Plaque Reduction | MDCK | Comparable to Baloxavir Acid | [3] |
| Influenza A(H3N2) (I38-WT) | Plaque Reduction | MDCK | Comparable to Baloxavir Acid | [3] |
| Influenza B (I38-WT) | Plaque Reduction | MDCK | Comparable to Baloxavir Acid | [3] |
| Influenza A(H1N1)pdm09 (I38T) | Plaque Reduction | MDCK | More potent than Baloxavir Acid | [3] |
| Oseltamivir-resistant strains | Not specified | Not specified | Nanomolar concentrations | [1][2] |
Table 2: In Vitro Cytotoxicity of AV5116
| Cell Line | Assay Type | CC50 (nM) | Selective Index (SI = CC50/EC50) | Reference |
| MDCK | Not specified | 4000 | 947 to >1000 | [3] |
| HepG2 | Not specified | Not specified | Favorable selective indices | [1][2] |
This compound, through its active metabolite AV5116, is a potent inhibitor of influenza virus replication in vitro. The provided protocols for plaque reduction and cytotoxicity assays are standard methods to evaluate the antiviral efficacy and safety profile of this class of compounds. The high selective index observed for AV5116 indicates a favorable therapeutic window, making this compound a promising candidate for further development as an anti-influenza therapeutic.[1][2][3] Recent successful completion of Phase I clinical trials has demonstrated the safety and tolerability of this compound in humans, supporting its advancement into later-stage clinical studies.[5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Viriom's Single Pill Influenza Treatment Completes Critical Phase I Clinical Trials — Viriom [viriom.com]
- 6. ChemDiv Helps Advance Viriom's Influenza Treatment to Successful Phase I Clinical Trials Completion - BioSpace [biospace.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. tabletscapsules.com [tabletscapsules.com]
Application Notes and Protocols: Efficacy Testing of AV5124 Against Influenza Virus in the MDCK Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Madin-Darby Canine Kidney (MDCK) cell line is a cornerstone in influenza virus research and the development of antiviral therapeutics.[1] Its susceptibility to a wide range of influenza A and B virus strains makes it an ideal in vitro model for evaluating the efficacy of novel antiviral compounds.[2][3] This document provides detailed application notes and protocols for testing the efficacy of AV5124, a novel cap-dependent endonuclease inhibitor, using the MDCK cell line.
This compound is an orally available compound that targets the cap-dependent endonuclease of the influenza virus polymerase acidic (PA) protein, an essential enzyme for the initiation of viral mRNA synthesis.[4][5] By inhibiting this "cap-snatching" mechanism, this compound effectively blocks viral replication.[6][7] Laboratory studies have demonstrated that this compound exhibits potent suppression of various influenza A and B viruses, including strains resistant to other classes of antiviral drugs like neuraminidase inhibitors.[8][9]
These protocols are designed to provide researchers with standardized methods to determine the half-maximal effective concentration (EC50), half-maximal cytotoxic concentration (CC50), and the resulting selective index (SI) of this compound and its active metabolite, AV5116.
Data Presentation
The following tables summarize the in vitro efficacy and cytotoxicity of this compound's active metabolite, AV5116, against various influenza virus strains in MDCK cells. For comparative purposes, data for Baloxavir (B560136) Acid (BXA), another cap-dependent endonuclease inhibitor, is also included.
Table 1: In Vitro Efficacy of AV5116 against Influenza A and B Viruses in MDCK Cells (Plaque Reduction Assay) [4]
| Virus Strain | PA Genotype | EC50 (nM) ± SEM |
| Influenza A | ||
| A(H1N1)pdm09 | I38-WT | Comparable to BXA |
| A(H1N1)pdm09 | I38T | Significantly more potent than BXA |
| A(H3N2) | I38-WT | Comparable to BXA |
| A(H3N2) | I38T | Trend towards greater potency than BXA |
| Influenza B | ||
| B/Brisbane/60 | I38-WT | Comparable to BXA |
| B/Brisbane/60 | I38T | Comparable to BXA |
Data presented is a qualitative summary based on the referenced study. The original study should be consulted for precise quantitative values.
Table 2: In Vitro Efficacy of AV5116 against Influenza A and B Viruses in MDCK Cells (CPE Reduction Assay) [4]
| Virus Strain | EC50 (nM) ± SD |
| Influenza A | |
| A/California/07/2009 (H1N1) | 0.89 ± 0.05 |
| A/Victoria/3/75 (H3N2) | 0.03 ± 0.01 |
| Influenza B | |
| B/Florida/4/2006 | 2.44 ± 0.15 |
| B/Malaysia/2506/2004 | 4.22 ± 0.21 |
Table 3: Cytotoxicity and Selectivity of AV5116 and Baloxavir Acid (BXA) in MDCK Cells [4]
| Compound | CC50 (nM) | Selective Index (SI = CC50/EC50) |
| AV5116 | 4000 | 947 to >1000 |
| Baloxavir Acid (BXA) | 7000 | Varies by virus strain |
Table 4: Comparative Efficacy of Baloxavir Acid (BXA) against Various Influenza Strains in MDCK-SIAT1 Cells (Focus Reduction Assay) [10]
| Virus Subtype/Lineage | Mean EC50 (nM) ± SD |
| A(H1N1)pdm09 | 0.7 ± 0.5 |
| A(H3N2) | 1.2 ± 0.6 |
| B/Victoria lineage | 7.2 ± 3.5 |
| B/Yamagata lineage | 5.8 ± 4.5 |
Experimental Protocols
Cell Culture and Virus Propagation
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells (ATCC CCL-34 or equivalent)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Influenza virus stocks (e.g., A/H1N1, A/H3N2, B/Victoria, B/Yamagata)
-
TPCK-treated trypsin
Protocol:
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Passage cells every 2-3 days or when they reach 80-90% confluency.
-
For virus propagation, infect a confluent monolayer of MDCK cells with the desired influenza virus strain at a low multiplicity of infection (MOI) of 0.01 in serum-free DMEM containing TPCK-treated trypsin (1-2 µg/mL).
-
Incubate at 37°C (for influenza A) or 33°C (for influenza B) until cytopathic effect (CPE) is observed in 75-90% of the cell monolayer.
-
Harvest the supernatant containing the virus, clarify by centrifugation, and store at -80°C.
-
Determine the virus titer using a Plaque Assay or TCID50 Assay (protocols below).
Plaque Reduction Assay
This assay measures the ability of an antiviral compound to inhibit the formation of viral plaques.
Materials:
-
Confluent MDCK cell monolayers in 6-well plates
-
Influenza virus stock of known titer
-
This compound (or its active metabolite AV5116) and control compounds
-
Serum-free DMEM with TPCK-treated trypsin
-
Agarose or Avicel overlay medium
-
Crystal violet staining solution
Protocol:
-
Seed MDCK cells in 6-well plates and grow to 95-100% confluency.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Pre-incubate the virus dilution (to yield 50-100 plaques per well) with an equal volume of each compound dilution for 1 hour at 37°C.
-
Wash the MDCK cell monolayers with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture and incubate for 1 hour at 37°C, rocking gently every 15 minutes.
-
Aspirate the inoculum and gently overlay the cells with 2 mL of pre-warmed overlay medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cell monolayer with 1% crystal violet solution for 10-15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
TCID50 (50% Tissue Culture Infectious Dose) Assay
This assay determines the virus titer by assessing the dilution of virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures. It can be adapted to measure antiviral efficacy.
Materials:
-
MDCK cells
-
96-well microtiter plates
-
Influenza virus stock
-
This compound and control compounds
-
Serum-free DMEM with TPCK-treated trypsin
Protocol:
-
Seed MDCK cells in a 96-well plate at a density that will result in a confluent monolayer the next day.
-
On the day of the assay, prepare 10-fold serial dilutions of the influenza virus stock in serum-free DMEM.
-
Prepare serial dilutions of this compound in serum-free DMEM.
-
Add 50 µL of each compound dilution to the appropriate wells of the 96-well plate containing the MDCK cell monolayer. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Add 50 µL of each virus dilution to the wells containing the corresponding compound concentration. Use at least 4-8 replicate wells for each dilution.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 3-5 days.
-
Observe the plates daily for the presence of CPE using an inverted microscope.
-
After the incubation period, score each well as positive (+) or negative (-) for CPE.
-
Calculate the TCID50/mL using the Reed-Muench or Spearman-Kärber method.
-
To determine the EC50 of this compound, the reduction in virus titer at each compound concentration is calculated and plotted against the compound concentration.
Cytotoxicity Assay (MTT or MTS Assay)
This assay measures the effect of the compound on the metabolic activity of uninfected cells to determine its cytotoxicity.
Materials:
-
MDCK cells in a 96-well plate
-
This compound and control compounds
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Plate reader
Protocol:
-
Seed MDCK cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing the compound dilutions. Include a no-compound control.
-
Incubate the plate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add the MTT or MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
If using MTT, add the solubilization solution and incubate until the crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-compound control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the influenza virus replication cycle.
Caption: Experimental workflow for determining the efficacy and cytotoxicity of this compound.
References
- 1. journals.plos.org [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. A humanized MDCK cell line for the efficient isolation and propagation of human influenza viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Virus: Small Molecule Therapeutics and Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement [frontiersin.org]
- 8. Viriom's Single Pill Influenza Treatment Completes Critical Phase I Clinical Trials — Viriom [viriom.com]
- 9. tabletscapsules.com [tabletscapsules.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Determining the Antiviral Activity of AV5124 Using a Plaque Reduction Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV5124 is an orally available prodrug of AV5116, a potent inhibitor of the influenza virus cap-dependent endonuclease (CEN).[1][2] This enzyme is a critical component of the viral RNA polymerase complex and is essential for viral mRNA synthesis, making it an attractive target for antiviral therapy.[3][4] this compound has demonstrated potent activity against a broad range of influenza A and B viruses, including strains resistant to other classes of antiviral drugs.[5][6] The plaque reduction assay is a standard method in virology for quantifying the infectivity of a lytic virus and is a crucial tool for evaluating the efficacy of antiviral compounds like this compound.[7] This document provides a detailed protocol for utilizing the plaque reduction assay to determine the antiviral activity of this compound against various influenza virus strains.
Principle of the Assay
The plaque reduction assay is based on the ability of an antiviral agent to inhibit the cytopathic effect (CPE) of a virus in a cell culture.[8] A confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the antiviral compound. A semi-solid overlay is then applied to the cell monolayer, which restricts the spread of progeny virions to adjacent cells.[9] This results in the formation of localized areas of cell death, known as plaques, which can be visualized and counted. The concentration of the antiviral agent that reduces the number of plaques by 50% is known as the 50% effective concentration (EC50).[10]
Data Presentation
The antiviral activity of AV5116, the active metabolite of this compound, has been quantified against a panel of influenza A and B viruses. The following table summarizes the 50% effective concentration (EC50) values, demonstrating the compound's potency.
| Virus Strain | Genotype/Phenotype | EC50 (nM) of AV5116 |
| Influenza A | ||
| A/Louisiana/49/2017 | H1N1pdm09, I38M | 8.46 ± 3.62 |
| A/Bangladesh/3007/2017 | H3N2, Wild-Type | 0.65 ± 0.11 |
| A/Bangladesh/3007/2017 | H3N2, I38T | 26.78 ± 4.62 |
| A/Yokohama/136/2018 | H3N2, Wild-Type | 0.34 ± 0.10 |
| A/Yokohama/133/2018 | H3N2, I38T | 8.24 ± 1.73 |
| Influenza B | ||
| B/Arizona/11/2020 | Victoria Lineage | 3.14 ± 0.82 |
| B/Guatemala/817/2020 | Victoria Lineage | 2.63 ± 0.65 |
| B/Hawaii/14/2020 | Victoria Lineage | 3.84 ± 1.21 |
| B/New Jersey/12/2019 | Yamagata Lineage | 2.40 ± 0.81 |
| B/Nicaragua/1186/2019 | Yamagata Lineage | 2.46 ± 0.69 |
| B/North Carolina/08/2019 | Yamagata Lineage | 4.14 ± 0.38 |
Data adapted from a high-content imaging-based neutralization test.[11]
Experimental Protocols
Materials and Reagents
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Influenza virus stocks (e.g., H1N1, H3N2, Influenza B)
-
This compound (to be metabolized to AV5116 by cellular esterases)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Avicel or Agarose (B213101) for overlay
-
Crystal Violet staining solution
-
Formalin (10%) for fixation
-
6-well or 12-well tissue culture plates
-
CO2 incubator (37°C, 5% CO2)
Cell Culture and Seeding
-
Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
The day before the assay, trypsinize and seed the MDCK cells into 12-well plates at a density that will form a confluent monolayer overnight (e.g., 3 x 10^5 cells/mL, 1 mL per well).[9]
-
Incubate the plates at 37°C in a 5% CO2 incubator.
Plaque Reduction Assay Protocol
-
Prepare Drug Dilutions: Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should bracket the expected EC50 value. Include a vehicle control (DMSO) at the same concentration as the highest drug concentration.
-
Prepare Virus Inoculum: Dilute the influenza virus stock in serum-free DMEM to a concentration that will produce a countable number of plaques (typically 50-100 plaque-forming units, PFU, per well).
-
Infection:
-
On the day of the assay, visually confirm that the MDCK cell monolayers are confluent.
-
Aspirate the growth medium from the wells and wash the monolayers once with sterile PBS.
-
Add 200 µL of the diluted virus to each well.[12]
-
Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the virus and to prevent the monolayer from drying out.[13]
-
-
Treatment and Overlay:
-
During the virus adsorption period, prepare the overlay medium. For an Avicel overlay, mix an equal volume of 2.4% Avicel solution with 2X DMEM containing the appropriate concentrations of this compound. For an agarose overlay, mix equal volumes of molten 1% agarose (cooled to ~42°C) and 2X DMEM with the drug. The overlay should also contain TPCK-treated trypsin (1 µg/mL) to facilitate viral replication.[7]
-
After the 1-hour incubation, aspirate the virus inoculum from the wells.
-
Gently add 2 mL of the overlay medium containing the different concentrations of this compound to the corresponding wells. Also, include a virus control (no drug) and a cell control (no virus, no drug).
-
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.[7]
-
Plaque Visualization:
-
Aspirate the overlay medium.
-
Fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes.
-
Remove the formalin and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the virus control (no drug).
-
Plot the percentage of inhibition against the logarithm of the drug concentration.
-
Determine the EC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).[10]
-
Visualizations
Mechanism of Action of this compound (AV5116)
Caption: Mechanism of action of this compound's active metabolite, AV5116.
Plaque Reduction Assay Workflow
Caption: Experimental workflow for the plaque reduction assay.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scite.ai [scite.ai]
- 7. Influenza Virus Plaque Assay in MDCK Cells. [bio-protocol.org]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Influenza virus plaque assay [protocols.io]
- 10. researchgate.net [researchgate.net]
- 11. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for AV5124 Cytotoxicity Assay in HepG2 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of AV5124, an antiviral compound, in the human liver carcinoma cell line, HepG2.
Introduction
This compound is an orally administered prodrug that is converted to its active metabolite, AV5116.[1][2] This active form is a potent inhibitor of the cap-dependent endonuclease of the influenza virus, a crucial enzyme for viral replication.[1][2] As with any therapeutic candidate, evaluating its safety profile, including potential cytotoxicity to human cells, is a critical step in the drug development process. The HepG2 cell line, derived from a human liver carcinoma, is a widely used and well-established in vitro model for hepatotoxicity studies due to its metabolic capabilities. This document outlines the essential procedures for determining the cytotoxic potential of this compound in HepG2 cells.
Data Presentation
The cytotoxicity of this compound and its active metabolite, AV5116, has been evaluated in HepG2 cells. The results indicate a low cytotoxic potential, with 50% cytotoxic concentrations (CC50) in the micromolar range. Furthermore, these compounds did not induce mitochondrial toxicity in HepG2 cell-based assays.
| Compound | Cell Line | Assay Duration | CC50 (µM) | Mitochondrial Toxicity |
| This compound | HepG2 | Not Specified | Micromolar Range | Not Observed |
| AV5116 | HepG2 | Not Specified | Micromolar Range | Not Observed |
Signaling Pathway
This compound's primary mechanism of action is the inhibition of the influenza virus cap-dependent endonuclease. In the context of a cytotoxicity assay in uninfected HepG2 cells, this pathway is not present. The observed cytotoxicity at high concentrations is likely due to off-target effects, which are not yet fully elucidated for this compound. The diagram below illustrates the intended antiviral mechanism of action.
Caption: Mechanism of action of this compound.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound in HepG2 cells involves cell culture, treatment with the compound, and subsequent measurement of cell viability.
Caption: General workflow for this compound cytotoxicity assay.
Experimental Protocols
Below are detailed protocols for commonly used cytotoxicity assays in HepG2 cells. These can be adapted for testing this compound.
Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture HepG2 cells to about 80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent should be consistent across all wells and should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to determine the CC50 value.
-
Protocol 2: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which reflects cell viability.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Clear 96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding procedure as described in Protocol 1, using clear 96-well plates.
-
-
Compound Treatment:
-
Follow the same compound treatment procedure as described in Protocol 1.
-
-
Assay Procedure:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure the formazan is completely dissolved.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the CC50 value as described in Protocol 1.
-
Protocol 3: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Clear 96-well plates
-
LDH Cytotoxicity Assay Kit
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same cell seeding and compound treatment procedures as described in the previous protocols. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).
-
-
Assay Procedure:
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
-
Data Analysis:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50 value.
-
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 2. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Oral Administration of AV5124 in BALB/c Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
AV5124 is a novel antiviral agent, a structural analogue of the influenza virus endonuclease inhibitor baloxavir (B560136). It functions as a prodrug, converting to its active metabolite, AV5116, which targets the cap-dependent endonuclease (CEN) of the influenza virus polymerase acidic (PA) subunit. This inhibition is crucial for preventing viral gene transcription and replication. These application notes provide detailed protocols and summarized data from preclinical studies involving the oral administration of this compound in a BALB/c mouse model of influenza A virus infection.
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
This compound's active metabolite, AV5116, inhibits the cap-dependent endonuclease activity of the influenza virus polymerase. This enzyme is essential for the virus to "snatch" 5' capped RNA fragments from host pre-mRNAs, which are then used as primers for the transcription of viral mRNAs. By blocking this process, AV5116 effectively halts viral replication.
Experimental Data
Efficacy of Oral this compound in Influenza A (H1N1)pdm09 Infected BALB/c Mice
The protective efficacy of this compound was evaluated in BALB/c mice lethally challenged with the A(H1N1)pdm09 influenza virus.[1] The compound was administered orally at two different dose levels.
Table 1: Survival Rate of Infected BALB/c Mice Treated with Oral this compound [1][2]
| Treatment Group | Dose (mg/kg) | Administration Schedule | Survival Rate (%) |
| This compound | 20 | Twice, immediately and 12h post-infection | 60 |
| This compound | 50 | Twice, immediately and 12h post-infection | 100 |
| Vehicle Control | - | Same as test compounds | 0 |
Table 2: Viral Load in Lungs of Infected BALB/c Mice Treated with Oral this compound [1]
| Treatment Group | Dose (mg/kg) | Time Point | Outcome |
| This compound | 20 | 24h post-infection | Complete inhibition of virus replication |
| This compound | 50 | 24h post-infection | Complete inhibition of virus replication |
Protocols
In Vivo Efficacy Study of Oral this compound
This protocol outlines the methodology for assessing the protective efficacy of this compound in a lethal influenza A virus challenge model in BALB/c mice.[1]
1. Animal Model:
-
Species: BALB/c mice.[1]
-
Sex: Female (typically used in influenza studies, though not explicitly stated in the primary reference for this specific experiment).[3][4]
-
Age: 6-8 weeks.[5]
-
Acclimatization: Acclimatize animals for a minimum of 72 hours before the start of the experiment.
2. Materials:
-
This compound compound.
-
Vehicle: 0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC).[1]
-
Influenza A/California/04/2009 (H1N1)pdm09 virus, mouse-adapted.[1]
-
Oral gavage needles.
-
Standard animal housing and personal protective equipment.
3. Experimental Procedure:
-
Virus Challenge:
-
Anesthetize mice lightly (e.g., with isoflurane).
-
Inoculate mice intranasally with a lethal dose (e.g., 10 MLD₅₀) of the influenza virus suspension.[1]
-
-
Drug Preparation and Administration:
-
Dosing Schedule:
-
Monitoring and Endpoints:
-
Survival and Body Weight: Monitor the animals daily for 16 days for survival and record body weight changes. Euthanize animals that lose a predetermined percentage of their initial body weight (e.g., >20-25%) as per IACUC guidelines.[1][6]
-
Viral Load Assessment: In a separate cohort of animals, collect lung tissues at 24 hours post-infection to determine viral titers by methods such as TCID₅₀ assay or qPCR.[1]
-
4. Data Analysis:
-
Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
-
Compare body weight changes between groups using appropriate statistical tests (e.g., ANOVA).
-
Compare viral titers between groups using t-tests or ANOVA on log-transformed data.
Summary and Conclusions
This compound, administered orally, demonstrates significant protective efficacy in BALB/c mice infected with a lethal dose of influenza A(H1N1)pdm09 virus.[1] A dose of 50 mg/kg provided 100% protection against mortality.[1][2] Furthermore, this compound effectively inhibited virus replication in the lungs at doses of both 20 and 50 mg/kg.[1] These findings highlight this compound as a promising candidate for further development as an anti-influenza therapeutic.[7][8] The protocols and data presented here provide a foundational framework for researchers planning to conduct similar preclinical evaluations.
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent pathogenetic outcomes in BALB/c mice following Omicron subvariant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BALB/c Mouse Model for the Evaluation of Therapies to Treat Infections with Aerosolized Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Antigens NP and M2 Confer Cross Protection to BALB/c Mice against Lethal Challenge with H1N1, Pandemic H1N1 or H5N1 Influenza A Viruses [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
Application Notes and Protocols for the Pharmacokinetic Analysis of AV5124 in CD-1 Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacokinetic properties of AV5124, a prodrug of the potent influenza virus cap-dependent endonuclease inhibitor AV5116, in CD-1 mice. The detailed protocols and data presented herein are derived from the pivotal study by Ivashchenko et al., published in the Journal of Antimicrobial Chemotherapy in 2021.
Introduction
This compound is a novel antiviral compound under development for the treatment of influenza. As a prodrug, it is designed to be metabolized in the body to its active form, AV5116, which targets the cap-dependent endonuclease of the influenza virus polymerase, a crucial enzyme for viral replication.[1][2] Understanding the pharmacokinetic profile of this compound and its active metabolite is critical for its development as a therapeutic agent. This document outlines the key pharmacokinetic parameters and the experimental procedures used to determine them in a CD-1 mouse model.
Pharmacokinetic Profile of this compound and its Active Metabolite AV5116
The pharmacokinetic analysis of this compound and its active metabolite AV5116 was conducted in male CD-1 mice following single intravenous (IV) and oral (PO) administrations. The results demonstrate the successful conversion of the prodrug this compound to the active compound AV5116 and highlight its favorable distribution to the primary site of influenza virus replication, the lungs.
Table 1: Pharmacokinetic Parameters of AV5116 and this compound in Plasma of Male CD-1 Mice
| Compound | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | t½ (h) |
| AV5116 | IV | 2 | 1250 ± 150 | 0.08 | 870 ± 110 | 1.2 ± 0.2 |
| AV5116 | PO | 15 | 120 ± 30 | 0.5 ± 0.1 | 290 ± 70 | 1.5 ± 0.3 |
| This compound | PO | 15 | 210 ± 50 | 0.5 ± 0.1 | 480 ± 120 | 1.3 ± 0.2 |
Data are presented as mean ± standard deviation.
Table 2: Pharmacokinetic Parameters of the Active Metabolite AV5116 in Plasma and Lungs of Male CD-1 Mice After Oral Administration of this compound (15 mg/kg)
| Analyte | Matrix | Cmax (ng/mL or ng/g) | Tmax (h) | AUC(0-t) (ng·h/mL or ng·h/g) | t½ (h) |
| AV5116 | Plasma | 210 ± 50 | 0.5 ± 0.1 | 480 ± 120 | 1.3 ± 0.2 |
| AV5116 | Lungs | 5100 ± 1200 | 1.0 ± 0.2 | 8500 ± 2100 | 6.5 ± 1.5 |
Data are presented as mean ± standard deviation.
Oral administration of the prodrug this compound resulted in significantly higher exposure of the active metabolite AV5116 in the lungs compared to the plasma. The maximum concentration (Cmax) and the total exposure (AUC(0-t)) of AV5116 in the lungs were approximately 24-fold and 18-fold higher, respectively, than in the plasma. This preferential distribution to the respiratory tract is a crucial characteristic for an anti-influenza therapeutic.
Experimental Protocols
The following protocols are based on the methods described by Ivashchenko et al. for the pharmacokinetic analysis of this compound in CD-1 mice.
Animals
-
Species: Mus musculus
-
Strain: CD-1
-
Sex: Male
-
Supplier: Sourced from an accredited animal supplier.
-
Housing: Animals were housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All procedures were performed in accordance with institutional animal care and use guidelines.
Drug Formulation and Administration
-
Intravenous (IV) Formulation: AV5116 was dissolved in a vehicle suitable for intravenous injection (e.g., a mixture of DMSO, PEG400, and water).
-
Oral (PO) Formulation: this compound and AV5116 were suspended in a 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) solution for oral gavage.
-
Administration:
-
IV: A single 2 mg/kg dose of AV5116 was administered via the tail vein.
-
PO: A single 15 mg/kg dose of this compound or AV5116 was administered by oral gavage.
-
Sample Collection
-
Blood Sampling:
-
Blood samples (approximately 0.2 mL) were collected from a subset of mice at various time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood was collected into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma was separated by centrifugation and stored at -70°C until analysis.
-
-
Tissue Sampling (Lungs):
-
At the end of the study, or at specified time points, mice were euthanized.
-
Lungs were excised, weighed, and homogenized in a suitable buffer.
-
Homogenates were stored at -70°C until analysis.
-
Bioanalytical Method
-
Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to quantify the concentrations of this compound and AV5116 in plasma and lung homogenates.
-
Sample Preparation: Plasma and lung homogenate samples were processed using a protein precipitation method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Visualizations
Mechanism of Action: Inhibition of Influenza Virus Replication
The following diagram illustrates the mechanism of action of the active metabolite AV5116.
Caption: Mechanism of AV5116 action.
Experimental Workflow for Pharmacokinetic Analysis
The diagram below outlines the key steps in the pharmacokinetic study of this compound in CD-1 mice.
Caption: Pharmacokinetic study workflow.
Conclusion
The pharmacokinetic analysis of this compound in CD-1 mice demonstrates its effective conversion to the active metabolite AV5116 and its preferential distribution to the lungs. These findings support the potential of this compound as an orally administered therapeutic agent for the treatment of influenza. The provided protocols offer a foundation for researchers to conduct similar preclinical pharmacokinetic studies.
References
Application Notes and Protocols for Measuring AV5116 Concentration in Plasma and Lung Tissue
For Researchers, Scientists, and Drug Development Professionals
Abstract
AV5116 is a potent cap-dependent endonuclease inhibitor that targets the polymerase acidic (PA) subunit of the influenza virus, effectively blocking viral gene transcription.[1][2] Accurate measurement of AV5116 concentrations in biological matrices is critical for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies during preclinical and clinical development. This document provides detailed protocols for the quantification of AV5116 in plasma and lung tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, it outlines the mechanism of action of AV5116 and presents hypothetical pharmacokinetic data to serve as a reference for study design and data interpretation.
Mechanism of Action of AV5116
Influenza virus relies on a unique "cap-snatching" mechanism to initiate the transcription of its genome.[3][4] The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, excises the 5' cap structure from host pre-mRNAs.[4][5] This capped fragment is then used as a primer for the synthesis of viral mRNA by the PB1 subunit.[3]
AV5116 specifically inhibits the endonuclease activity of the PA subunit, preventing the cleavage of host pre-mRNAs.[2] By binding to the active site of the PA endonuclease, AV5116 blocks the "cap-snatching" process, thereby inhibiting viral mRNA synthesis and subsequent viral replication.[1][2]
Below is a diagram illustrating the inhibitory action of AV5116 on the influenza virus cap-snatching pathway.
Quantification of AV5116 in Plasma and Lung Tissue
The following sections detail the protocols for sample collection, preparation, and analysis of AV5116 concentrations.
Experimental Workflow
The overall workflow for the quantification of AV5116 in plasma and lung tissue samples is depicted below.
Materials and Reagents
-
AV5116 reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled AV5116
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Human or animal plasma (blank)
-
Lung tissue (blank)
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Tissue homogenization buffer (e.g., PBS)
Protocol for AV5116 Quantification in Plasma
2.3.1. Sample Preparation
-
Thaw plasma samples and standards on ice.
-
In a microcentrifuge tube, add 50 µL of plasma sample, calibration standard, or quality control (QC) sample.
-
Add 10 µL of internal standard working solution.
-
Add 200 µL of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
2.3.2. LC-MS/MS Conditions (Hypothetical)
-
LC System: UPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate AV5116 from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined based on the chemical structure of AV5116 and its internal standard.
Protocol for AV5116 Quantification in Lung Tissue
2.4.1. Tissue Homogenization
-
Accurately weigh a portion of the lung tissue (e.g., 50-100 mg).
-
Add a volume of cold homogenization buffer (e.g., 4 volumes of PBS per gram of tissue).
-
Homogenize the tissue using a bead beater or other mechanical homogenizer until a uniform homogenate is obtained. Keep samples on ice throughout the process.
2.4.2. Sample Preparation
-
Transfer a known volume of the lung homogenate (e.g., 100 µL) to a microcentrifuge tube.
-
Add 10 µL of internal standard working solution.
-
Add 400 µL of cold protein precipitation solvent.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant for LC-MS/MS analysis.
2.4.3. LC-MS/MS Conditions
The same LC-MS/MS conditions as described for plasma analysis can be used, with potential modifications to the gradient to account for different matrix effects.
Data Presentation (Hypothetical)
The following tables present hypothetical pharmacokinetic data for AV5116 in plasma and lung tissue of a preclinical animal model following a single oral dose. These tables are for illustrative purposes to guide data presentation.
Table 1: Hypothetical Plasma Pharmacokinetic Parameters of AV5116
| Parameter | Unit | Value |
| Cmax (Maximum Concentration) | ng/mL | 1500 |
| Tmax (Time to Cmax) | h | 2 |
| AUC (0-t) (Area Under the Curve) | ng*h/mL | 9500 |
| t1/2 (Half-life) | h | 8 |
Table 2: Hypothetical AV5116 Concentration-Time Data in Plasma and Lung Tissue
| Time (h) | Plasma Concentration (ng/mL) | Lung Tissue Concentration (ng/g) |
| 0.5 | 850 | 2500 |
| 1 | 1200 | 4000 |
| 2 | 1500 | 5500 |
| 4 | 1100 | 4200 |
| 8 | 600 | 2300 |
| 12 | 300 | 1100 |
| 24 | 50 | 200 |
Conclusion
The protocols described in this application note provide a framework for the reliable quantification of AV5116 in plasma and lung tissue. The use of LC-MS/MS ensures high sensitivity and specificity, which is essential for accurate pharmacokinetic and drug distribution studies. The provided hypothetical data and diagrams serve as a guide for researchers in the design and execution of their experiments. Method validation according to regulatory guidelines is a prerequisite for the application of these protocols in formal preclinical and clinical studies.
References
Assessing the Efficacy of AV5124 Against Oseltamivir-Resistant Influenza: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of resistance to existing antiviral drugs, such as the neuraminidase inhibitor oseltamivir (B103847) (Tamiflu®), poses a significant challenge to the effective management of influenza infections. AV5124 is a novel investigational antiviral agent that acts as an inhibitor of the influenza virus cap-dependent endonuclease, a crucial enzyme for viral replication.[1][2] This document provides detailed application notes and protocols for assessing the efficacy of this compound, particularly against oseltamivir-resistant influenza strains. The active metabolite of this compound is AV5116.[2]
Mechanism of Action
This compound targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit.[3] This enzyme is essential for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime the synthesis of its own viral mRNAs. By inhibiting this endonuclease activity, this compound effectively blocks viral gene transcription and replication.[3] This mechanism is distinct from that of neuraminidase inhibitors like oseltamivir, which target the release of progeny virions from infected cells.[4] This difference in mechanism suggests that this compound will be effective against influenza strains that have developed resistance to oseltamivir through mutations in the neuraminidase protein.
Caption: this compound inhibits viral transcription, while oseltamivir blocks viral release.
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of AV5116 (the active metabolite of this compound) against various influenza A and B strains, including those with mutations conferring resistance to other antivirals.
Table 1: Antiviral Activity of AV5116 Against Influenza A and B Viruses
| Virus Strain | Genotype/Phenotype | AV5116 EC50 (nM) | Baloxavir (B560136) EC50 (nM) |
| A/Arizona/35/2018 | H1N1pdm09, PA-E23G | 2.32 ± 0.55 | 4.00 ± 1.44 |
| A/West Virginia/02/2019 | H1N1pdm09, PA-K34R | 2.47 ± 0.56 | 4.57 ± 1.07 |
| A/Illinois/37/2018 | H1N1pdm09, PA-I38L | 6.23 ± 1.05 | 13.71 ± 1.33 |
| A/Illinois/08/2018 | H1N1pdm09, PA-I38T | 22.26 ± 4.45 | 73.9 ± 14.31 |
| A/Massachusetts/06/2019 | H3N2, PA-E199G | 1.44 ± 0.31 | 1.46 ± 0.11 |
| B/Washington/02/2019 | Victoria Lineage | 13.0 (median) | 10.6 (median) |
Data extracted from Gubareva, L. V., et al. (2020). "Influenza C virus susceptibility to antivirals with different mechanisms of action." Antimicrobial Agents and Chemotherapy.[5][6]
Note: While direct comparative data of AV5116 and oseltamivir against oseltamivir-resistant strains from a single study is not available in the public domain, the distinct mechanism of action of this compound strongly supports its efficacy against strains with neuraminidase mutations that confer oseltamivir resistance. For reference, oseltamivir-resistant influenza A (H1N1) viruses with the H275Y mutation show a >400-fold increase in IC50 values for oseltamivir compared to wild-type strains.[4][7]
Experimental Protocols
The following are detailed protocols for key in vitro assays to determine the antiviral efficacy of this compound.
Caption: Workflow for determining the in vitro antiviral efficacy of this compound.
Plaque Reduction Assay
This assay determines the concentration of an antiviral compound required to reduce the number of plaques (zones of cell death caused by viral replication) by 50% (EC50).
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Virus Growth Medium (VGM): DMEM, 0.2% BSA, 25 mM HEPES, 100 U/mL penicillin, 100 µg/mL streptomycin
-
Influenza virus stock (wild-type and oseltamivir-resistant strains)
-
This compound and oseltamivir
-
Agarose (B213101) or Avicel overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well tissue culture plates
Protocol:
-
Seed 6-well or 12-well plates with MDCK cells to form a confluent monolayer overnight.
-
Prepare serial dilutions of the influenza virus in VGM.
-
Prepare serial dilutions of this compound and oseltamivir in VGM.
-
Wash the MDCK cell monolayers with phosphate-buffered saline (PBS).
-
In separate tubes, mix the virus dilution (to yield 50-100 plaques per well) with each drug dilution and incubate for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-drug mixtures.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.
-
Aspirate the inoculum and overlay the cells with agarose or Avicel medium containing the respective drug concentrations.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the EC50 value by plotting the percentage of plaque reduction against the drug concentration and fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay measures the ability of a compound to inhibit the production of infectious virus particles.
Materials:
-
Same as for the Plaque Reduction Assay.
Protocol:
-
Seed 12-well plates with MDCK cells to form a confluent monolayer overnight.
-
Prepare serial dilutions of this compound and oseltamivir in VGM.
-
Infect the MDCK cell monolayers with influenza virus at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Aspirate the inoculum, wash the cells with PBS, and add VGM containing the different drug concentrations.
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest the supernatant from each well.
-
Determine the viral titer in the supernatant using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay.
-
Calculate the concentration of the drug that reduces the virus yield by 90% (EC90) or 99% (EC99).
Cap-Dependent Endonuclease Inhibition Assay
This is a biochemical assay to directly measure the inhibition of the viral endonuclease enzyme.
Materials:
-
Purified influenza virus ribonucleoprotein (RNP) complexes (source of the endonuclease).
-
Radiolabeled capped RNA substrate (e.g., Alfalfa Mosaic Virus RNA 4 with a 5' 32P-labeled cap).
-
AV5116 (active metabolite of this compound).
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM KCl, 1 mM MnCl2, 5 mM DTT).
-
Polyacrylamide gel electrophoresis (PAGE) equipment.
-
Phosphorimager or autoradiography film.
Protocol:
-
Set up the reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, purified viral RNPs, and varying concentrations of AV5116.
-
Initiate the reaction by adding the radiolabeled capped RNA substrate.
-
Incubate the reactions at 30°C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., formamide (B127407) loading buffer with EDTA).
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the RNA fragments by denaturing PAGE.
-
Visualize the cleavage products using a phosphorimager or autoradiography.
-
Quantify the amount of cleaved product in each lane.
-
Calculate the IC50 value, which is the concentration of AV5116 that inhibits 50% of the endonuclease activity.
Logical Relationship Diagram
Caption: this compound's distinct mechanism circumvents oseltamivir resistance.
Conclusion
This compound represents a promising new therapeutic agent for the treatment of influenza, including infections caused by oseltamivir-resistant strains. Its novel mechanism of action, targeting the viral cap-dependent endonuclease, provides a critical advantage in the face of evolving viral resistance. The protocols outlined in this document provide a framework for the continued evaluation of this compound's efficacy and its potential role in the management of seasonal and pandemic influenza.
References
- 1. Viriom's Single Pill Influenza Treatment Completes Critical Phase I Clinical Trials — Viriom [viriom.com]
- 2. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. mdpi.com [mdpi.com]
- 5. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Influenza and antiviral resistance: an overview - PMC [pmc.ncbi.nlm.nih.gov]
protocol for testing AV5124 stability in simulated gastric fluid
Application Notes and Protocols
Topic: Protocol for Testing AV5124 Stability in Simulated Gastric Fluid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a novel drug candidate with promising therapeutic applications. Understanding its stability in the gastrointestinal tract is crucial for the development of oral dosage forms. This document provides a detailed protocol for assessing the stability of this compound in simulated gastric fluid (SGF), a standard in vitro model that mimics the environment of the human stomach. The protocol covers the preparation of SGF, the experimental procedure for stability testing, and the analytical methodology for quantifying this compound.
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Sodium Chloride (NaCl), ACS reagent grade[1]
-
Hydrochloric Acid (HCl), concentrated, ACS reagent grade[1]
-
Pepsin (from porcine gastric mucosa), suitable for use in SGF[1]
-
Deionized water
-
Methanol (B129727), HPLC grade
-
Acetonitrile (B52724), HPLC grade
-
Phosphate (B84403) buffer components for HPLC mobile phase
-
0.45 µm syringe filters
Preparation of Simulated Gastric Fluid (SGF)
This protocol adheres to the specifications for preparing SGF as outlined in the United States Pharmacopeia (USP).[2][3] SGF can be prepared with or without pepsin. For a comprehensive stability assessment, it is recommended to test in both conditions.
SGF without Pepsin (USP-SGF, sp):
-
Dissolve 2.0 g of NaCl in 7.0 mL of concentrated HCl and sufficient deionized water to make up a final volume of 1000 mL.
SGF with Pepsin:
-
Prepare SGF without pepsin as described above.
-
Just before initiating the experiment, dissolve 3.2 g of pepsin in the 1000 mL of SGF.[1] Mix gently to avoid foaming. The enzyme should be added immediately before use to prevent auto-digestion and loss of activity.[1]
Experimental Workflow for Stability Testing
The following diagram illustrates the workflow for the stability testing of this compound in SGF.
Caption: Experimental workflow for this compound stability testing in SGF.
Stability Testing Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or deionized water, depending on solubility) at a concentration of 1 mg/mL.
-
Pre-warm the SGF (with and without pepsin) to 37°C in a shaking water bath.[4]
-
To initiate the stability study, add a small aliquot of the this compound stock solution to the pre-warmed SGF to achieve a final concentration of 0.1 mg/mL.
-
Immediately withdraw a sample (t=0) and quench the reaction to prevent further degradation. Quenching can be achieved by neutralizing the pH with a suitable base or by diluting the sample in the mobile phase.
-
Incubate the remaining solution at 37°C with continuous agitation.
-
Withdraw samples at predetermined time points (e.g., 15, 30, 60, and 120 minutes).[4]
-
Quench each sample immediately after withdrawal.
-
Filter the quenched samples through a 0.45 µm syringe filter prior to analysis.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method should be used for the quantification of this compound.[4] The following is a general HPLC method that can be optimized for this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to a suitable value).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometry at a wavelength appropriate for this compound.
-
Injection Volume: 20 µL.
-
Quantification: The concentration of this compound in each sample is determined by comparing the peak area to a standard curve of the this compound reference standard.
Data Presentation
The stability of this compound in SGF is expressed as the percentage of the initial concentration remaining at each time point. The results should be summarized in a table for clear comparison.
| Time (minutes) | % this compound Remaining (SGF without Pepsin) | % this compound Remaining (SGF with Pepsin) |
| 0 | 100.0 | 100.0 |
| 15 | 98.5 | 95.2 |
| 30 | 96.2 | 90.8 |
| 60 | 92.1 | 85.4 |
| 120 | 85.3 | 78.9 |
Signaling Pathways and Logical Relationships
While this protocol does not directly investigate signaling pathways, a logical diagram can illustrate the potential degradation pathways of a drug in SGF.
Caption: Potential degradation pathways of this compound in SGF.
Conclusion
This protocol provides a comprehensive framework for assessing the stability of this compound in simulated gastric fluid. The data generated from these experiments are essential for understanding the potential for degradation of this compound in the stomach and for guiding the formulation development of an oral dosage form. It is recommended to perform forced degradation studies to identify potential degradation products and to validate the analytical method for its stability-indicating properties.[4]
References
Troubleshooting & Optimization
AV5124 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with AV5124 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational antiviral prodrug. Its active metabolite, AV5116, is a potent inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit.[1][2][3] This inhibition prevents the virus from "stealing" the 5' cap structures from host cell messenger RNAs (mRNAs), a process known as "cap-snatching," which is essential for viral mRNA transcription and replication.[4][5]
Q2: I'm observing precipitation after adding this compound to my cell culture medium. What is the likely cause?
Precipitation of small molecules like this compound in aqueous solutions such as cell culture media is often due to their hydrophobic nature and limited solubility.[6][7][8] While specific solubility data for this compound in cell culture media is not publicly available, it is a common issue with complex organic molecules.[1] The final concentration of the compound and the solvent used for the stock solution can significantly impact its solubility in the final culture conditions.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For many poorly water-soluble small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[9] It is crucial to use a minimal amount of DMSO to dissolve the compound and then dilute it into the cell culture medium.[9]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The tolerance of cell lines to DMSO can vary. Generally, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe for most cell lines, having minimal to no cytotoxic effects.[10][11][12] However, it is always best practice to perform a vehicle control experiment to determine the specific tolerance of your cell line to the final DMSO concentration used in your assays.[13][14]
Troubleshooting Guide
Issue: Precipitate Formation in Cell Culture Media
If you observe a precipitate (cloudiness, crystals, or an oily film) after adding this compound to your cell culture medium, follow these troubleshooting steps.
Visual Inspection Workflow
Caption: Workflow for identifying this compound precipitation in cell culture media.
Troubleshooting Steps
-
Optimize Stock Solution Preparation: Ensure your this compound is fully dissolved in the stock solvent (e.g., DMSO) before further dilution. Gentle warming (to 37°C) or brief sonication can aid dissolution.[6]
-
Modify Dilution Technique: When diluting the stock solution into the cell culture medium, add the stock dropwise while gently vortexing or swirling the medium.[6] This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Reduce Final Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
-
Incorporate Excipients: For persistent solubility issues, consider the use of solubility-enhancing agents. It is critical to test the effect of these excipients on your specific cell line and experimental endpoints.
-
Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help maintain the solubility of hydrophobic compounds.[6]
-
Cyclodextrins: Beta-cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules to enhance their aqueous solubility.[6]
-
Solubility Enhancement Workflow
Caption: Step-by-step troubleshooting for this compound solubility enhancement.
Data Presentation
Table 1: Recommended Starting Concentrations of Solvents and Excipients
| Solvent/Excipient | Typical Stock Concentration | Recommended Final Concentration in Media | Notes |
| DMSO | 10-50 mM | ≤ 0.5% (v/v) | Verify tolerance for your specific cell line.[10][11][12] |
| Tween® 20 / Triton™ X-100 | 10% (w/v) in water | 0.01 - 0.1% (v/v) | Non-ionic surfactants.[6] |
| HP-β-CD | 10-40% (w/v) in water | 1-10 mM | Can form inclusion complexes to improve solubility.[6] |
Table 2: Summary of this compound Properties
| Property | Description | Reference |
| Drug Type | Prodrug | [2] |
| Active Metabolite | AV5116 | [2] |
| Target | Influenza Virus Cap-Dependent Endonuclease (PA Subunit) | [1][4] |
| In Vitro Potency (AV5116) | Nanomolar range against various influenza A and B viruses | [2][3] |
| Stability | Stable in simulated gastric and intestinal fluids | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by vortexing.[6]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock into Cell Culture Media
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Volume: Determine the volume of the this compound stock solution needed to achieve the desired final concentration in the medium. Ensure the final DMSO concentration remains within the tolerated range for your cells (ideally ≤ 0.5%).
-
Dilution: While gently vortexing or swirling the tube of pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.
-
Mixing: Continue to mix the medium gently for a few seconds to ensure homogeneity.
-
Application to Cells: Immediately add the this compound-containing medium to your cell cultures.
Signaling Pathway
This compound's active metabolite, AV5116, targets a key step in the influenza virus replication cycle. The diagram below illustrates this mechanism of action.
Caption: Mechanism of action of this compound via inhibition of the viral PA subunit.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Improving API Solubility [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 11. ajmb.umsha.ac.ir [ajmb.umsha.ac.ir]
- 12. researchgate.net [researchgate.net]
- 13. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 14. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of AV5116 in vitro
Technical Support Center: AV5116
This technical support guide provides information on the potential in vitro off-target effects of AV5116, a potent inhibitor of Tyrosine Kinase X (TKX). It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist researchers in interpreting their results.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of AV5116?
A1: AV5116 is a highly potent inhibitor of TKX. However, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations.[1][2][3] An in vitro kinase panel screen has been conducted to determine its selectivity. The table below summarizes the IC50 values for AV5116 against a panel of related and unrelated kinases.
Q2: We are observing unexpected cellular effects (e.g., toxicity, altered morphology) at concentrations where TKX should be inhibited. Could this be due to off-target effects?
A2: It is possible that the observed cellular phenotype is a result of AV5116 inhibiting one or more off-target kinases.[1][4] Review the kinase selectivity profile in Table 1 to identify potential off-target kinases that are potently inhibited at the concentrations used in your experiments. Consider performing downstream analysis of signaling pathways modulated by these off-target kinases to confirm their inhibition in your cellular model.
Q3: How can we experimentally validate a suspected off-target effect in our cell-based assays?
A3: To validate a suspected off-target effect, consider the following approaches:
-
Use a structurally unrelated inhibitor: Treat your cells with a different, structurally distinct inhibitor of the suspected off-target kinase. If you observe a similar phenotype, it strengthens the hypothesis of an off-target effect.
-
siRNA/shRNA knockdown: Deplete the expression of the suspected off-target kinase using RNA interference. If the knockdown phenocopies the effect of AV5116, it suggests the involvement of that kinase.
-
Rescue experiment: Overexpress a constitutively active or drug-resistant mutant of the suspected off-target kinase. If this rescues the phenotype induced by AV5116, it provides strong evidence for the off-target interaction.
Q4: Are there any known off-target effects of AV5116 on non-kinase proteins?
A4: Comprehensive off-target screening for non-kinase proteins is an ongoing process.[5][6] Standard safety pharmacology panels have been conducted to assess interactions with a broad range of targets, including GPCRs, ion channels, and transporters.[6] For the most up-to-date information, please refer to the latest safety data sheet or contact technical support.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Greater than expected cytotoxicity | Off-target inhibition of kinases essential for cell survival (e.g., PI3K/Akt pathway members).[7] | 1. Review the kinase selectivity profile (Table 1) for potent off-target inhibition. 2. Lower the concentration of AV5116 to a range that is more selective for TKX. 3. Perform a dose-response curve to determine the therapeutic window. |
| Contradictory results between different cell lines | Cell line-specific expression levels of on- and off-target kinases. | 1. Profile the expression levels of TKX and key off-target kinases in your cell lines of interest via Western blot or qPCR. 2. Choose cell lines with high TKX expression and low expression of potently inhibited off-target kinases for on-target validation. |
| Lack of correlation between TKX inhibition and downstream signaling | 1. Crosstalk with other signaling pathways. 2. Off-target inhibition of a kinase in a parallel or feedback pathway. | 1. Use the Signaling Pathway Analysis diagram (Figure 1) to identify potential pathway crosstalk. 2. Investigate the phosphorylation status of key nodes in related pathways. |
Data Presentation
Table 1: In Vitro Kinase Selectivity Profile of AV5116
| Kinase Target | IC50 (nM) | Assay Type | Notes |
| TKX (On-Target) | 5 | Radiometric | High Potency |
| TKY | 50 | ADP-Glo | 10-fold selectivity over TKX |
| TKZ | 250 | Radiometric | 50-fold selectivity over TKX |
| SRC | 800 | ADP-Glo | Structurally related kinase |
| ABL | >10,000 | Radiometric | Low affinity |
| PI3Kα | 1,500 | ADP-Glo | Potential for off-target effects at high concentrations |
| AKT1 | >10,000 | Radiometric | Low affinity |
| MAPK1 (ERK2) | >10,000 | Radiometric | Low affinity |
Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay [8][9][10][11]
This protocol describes a radiometric assay to determine the IC50 value of AV5116 against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
AV5116 (serial dilutions)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of AV5116 in the kinase reaction buffer.
-
In a 96-well plate, add the kinase, substrate, and AV5116 dilution (or DMSO for control).
-
Pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by adding 10% phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the plate multiple times with 0.1% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Dry the plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each AV5116 concentration and determine the IC50 value.
Visualizations
Figure 1: Signaling pathways affected by AV5116.
Figure 2: Workflow for in vitro radiometric kinase assay.
Figure 3: Decision tree for troubleshooting unexpected results.
References
- 1. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Frontiers | Cardiac Safety of Kinase Inhibitors – Improving Understanding and Prediction of Liabilities in Drug Discovery Using Human Stem Cell-Derived Models [frontiersin.org]
- 8. In vitro kinase assay [protocols.io]
- 9. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [bio-protocol.org]
- 11. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting AV5124 plaque reduction assay variability
Welcome to the technical support center for the AV5124 Plaque Reduction Assay. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and ensure accurate, reproducible results.
Frequently Asked Questions (FAQs)
Here we address common issues encountered during the this compound plaque reduction assay.
Q1: Why am I seeing no plaques, even in my virus control wells?
A: This issue typically points to a problem with either the virus stock or the host cells.
-
Virus Viability: The virus stock may have lost its infectivity. This can be caused by repeated freeze-thaw cycles, improper long-term storage, or extended time at room temperature.[1] Always use a fresh aliquot of a validated virus stock for each experiment.
-
Virus Concentration: The virus concentration might be too low to produce visible plaques.[1] It is crucial to perform a viral titer determination (plaque assay) on your stock to establish the correct dilution for achieving a countable number of plaques (typically 20-100 PFU/well) in your control wells.[2][3]
-
Host Cell Susceptibility: The cells may not be susceptible to the virus.[1] Confirm that you are using the correct cell line for the virus strain. Cell passage number can also affect susceptibility; use cells at a low passage number and ensure they have not been in culture for an extended period.[4]
-
Incorrect Incubation: Incubation conditions such as temperature and CO2 levels must be optimal for both the virus and the host cells.[1]
Q2: My plaque sizes are inconsistent across the plate or between experiments. What is the cause?
A: Plaque size variability can obscure results and make counting difficult.
-
Uneven Cell Monolayer: A non-confluent or unevenly distributed cell monolayer is a primary cause of inconsistent plaque size.[5] Ensure cells are seeded evenly and form a confluent monolayer (approximately 90-100%) before infection.[2]
-
Inconsistent Pipetting: Variability in pipetting technique when adding the virus inoculum or the overlay can lead to different starting conditions in each well.[1]
-
Overlay Medium Issues: If the overlay medium is too hot, it can damage the cell monolayer.[6][7] If it's too cool, it may solidify prematurely, leading to uneven distribution.[8] Additionally, an incorrect concentration of the gelling agent (e.g., agarose) can affect virus diffusion.[1]
-
Mixed Virus Population: The virus stock may contain a mixture of variants or mutants with different replication kinetics, leading to varied plaque sizes.[1] Plaque purification of the virus stock may be necessary.
Q3: The number of plaques does not decrease as the concentration of this compound increases. What's wrong?
A: This suggests that the compound is not effectively inhibiting viral entry or replication under the assay conditions.
-
Compound Inactivity: Confirm the identity, purity, and concentration of the this compound stock solution. Ensure it has been stored correctly and has not degraded.
-
Inappropriate Incubation Time: The incubation time with the compound may be insufficient for it to exert its antiviral effect.
-
High Virus Titer: The amount of virus used in the assay may be too high, overwhelming the inhibitory capacity of the compound. Ensure you are using a multiplicity of infection (MOI) that allows for a clear dose-response relationship.
-
Mechanism of Action: this compound may have a mechanism of action that is not captured by a plaque reduction assay (e.g., it may inhibit a late-stage replication step that doesn't prevent cell death and plaque formation).
Q4: I'm observing high background cytotoxicity in my cell-only and compound-only control wells.
A: This indicates a problem with the cells, the media, or the compound's formulation.
-
Compound Toxicity: this compound itself may be toxic to the host cells at the concentrations tested. It is essential to run a parallel cytotoxicity assay (e.g., an MTT or LDH assay) to determine the compound's non-toxic concentration range.
-
Cell Health: The cells may be unhealthy. Ensure you are using cells from a fresh passage, grown in the recommended medium with properly screened serum and supplements.[7] Check for signs of contamination.[1]
-
Reagent Quality: The quality of media, serum, or other reagents could be compromised. Use high-quality, tested reagents and check for contamination.[9]
Q5: My replicate wells show high variability. How can I improve reproducibility?
A: High variability between replicates undermines the statistical power of the experiment.
-
Standardize Technique: Inconsistent technique, especially in pipetting, serial dilutions, and plate washing, is a major source of variability.[1][10] Meticulous and consistent execution is critical.
-
Plate Edge Effects: Wells on the outer edges of a plate are prone to evaporation, leading to changes in reagent concentrations. To mitigate this, avoid using the outermost wells or ensure proper humidification during incubation by placing the plates in a secondary container with a water pan.
-
Automated vs. Manual Counting: Manual plaque counting can be subjective and vary between users.[5] If possible, use an automated plate reader or imaging system for unbiased counting.
-
Number of Replicates: Increasing the number of technical replicates for each condition can help reduce the impact of random error and improve the reliability of the mean.[3][10]
Troubleshooting Guides
Guide 1: Inconsistent Plaque Morphology (Size and Shape)
This guide helps diagnose and resolve issues related to plaques that are fuzzy, diffuse, or vary significantly in size.
| Symptom | Potential Cause | Recommended Action |
| Fuzzy or Diffuse Plaques | Overlay Solidified Improperly: The plate may have been moved before the overlay fully solidified.[1] | Let plates sit undisturbed on a level surface for at least 30 minutes after adding the overlay. |
| Incorrect Overlay Concentration: The concentration of agarose (B213101) or carboxymethyl cellulose (B213188) (CMC) is too low, allowing for excessive virus diffusion.[6] | Optimize the overlay concentration. A typical final concentration for agarose is 0.3-0.6%.[2] | |
| Over-incubation: Incubating the plates for too long can cause plaques to merge and lose definition.[1] | Determine the optimal incubation time by harvesting plates at different time points. | |
| Inconsistent Plaque Size | Uneven Cell Monolayer: Cell density varies across the well.[1] | Ensure proper cell suspension before seeding. Gently rock the plate in a cross pattern after seeding to ensure even distribution. |
| Incomplete Inoculum Removal: Residual virus inoculum after the adsorption period can lead to secondary plaque formation. | Wash the monolayer gently but thoroughly with PBS or basal medium after the virus adsorption step. | |
| Drying of Monolayer: The cell monolayer dried out during the virus adsorption step.[2] | Use a minimal volume of inoculum to cover the cells and gently rock the plates every 15-20 minutes during adsorption.[2] |
Guide 2: Assay Reproducibility and Validity
This table provides key parameters and acceptance criteria to ensure the validity and reproducibility of your assay results.
| Parameter | Source of Variability | Recommendation / Acceptance Criteria |
| Cell Confluency | Inconsistent cell numbers affect viral spread and plaque formation. | Seed cells to achieve 90-100% confluency on the day of infection.[2] Visually inspect all wells before starting. |
| Virus Input (PFU/well) | Too high or too low virus input leads to confluent lysis or no plaques.[1] | Use a pre-determined virus dilution that yields 20-100 plaques per well in virus control wells.[2][3] |
| Replicates | Random error and technical inconsistencies.[10] | Perform each condition in at least triplicate.[3] |
| Controls | Assay performance, compound cytotoxicity. | Include: Cell Control (no virus, no this compound), Virus Control (virus, no this compound), and Compound Cytotoxicity Control (cells, highest this compound conc., no virus). |
| Coefficient of Variation (CV%) | Intra-plate and inter-plate variability. | The CV% for plaque counts in replicate virus control wells should ideally be < 20%. |
| Z'-factor | Assay robustness and dynamic range. | For high-throughput screening, a Z'-factor > 0.5 between the virus control and cell control indicates a robust assay. |
Experimental Protocols
Detailed Protocol: this compound Plaque Reduction Neutralization Test (PRNT)
This protocol provides a generalized workflow. Specific parameters such as cell type, virus strain, incubation times, and overlay composition must be optimized for your specific system.
1. Preparation of Host Cells: a. One day prior to the assay, seed a suitable host cell line (e.g., Vero, MRC-5) into 24-well plates.[11] b. Plate cells at a density that will result in a 90-100% confluent monolayer on the day of infection.[2] c. Incubate plates overnight under standard conditions (e.g., 37°C, 5% CO2).
2. Preparation of Reagents: a. This compound Dilutions: Prepare a 2x working stock of each desired concentration of this compound in serum-free culture medium. b. Virus Dilution: Thaw a stock aliquot of the virus. Prepare a dilution in serum-free medium that will yield approximately 80-200 plaque-forming units (PFU) per 0.2 mL.[11] c. Overlay Medium: Prepare a 2x overlay medium (e.g., 2x MEM with 4% FBS). Prepare a separate solution of molten, low-melting-point agarose (e.g., 1.2%) or CMC and keep it in a water bath at 45-50°C to prevent solidification and cell damage.[7]
3. Neutralization Reaction: a. In a separate 96-well plate or in tubes, mix equal volumes of the 2x this compound dilutions and the 2x virus dilution. b. For controls, mix the 2x virus dilution with an equal volume of serum-free medium (Virus Control). c. Incubate the virus-compound mixtures at 37°C for 1 hour to allow neutralization to occur.[12]
4. Infection of Cell Monolayers: a. Aspirate the growth medium from the confluent cell monolayers in the 24-well plate. b. Gently wash the monolayers once with sterile PBS. c. Transfer 0.2 mL of the virus-compound mixtures (and virus control) to the appropriate wells in duplicate or triplicate. d. Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption, gently rocking the plates every 15-20 minutes to ensure even coverage and prevent drying.[2]
5. Application of Overlay: a. Just before the end of the adsorption period, mix equal volumes of the equilibrated 2x overlay medium and the molten agarose/CMC solution. b. Carefully aspirate the inoculum from the wells. c. Immediately and gently add 1.5 mL of the final overlay medium to each well.[11] Pipette down the side of the well to avoid disturbing the monolayer. d. Let the plates sit at room temperature on a level surface for 20-30 minutes to allow the overlay to solidify completely.[8]
6. Incubation: a. Incubate the plates at 37°C with 5% CO2. The duration depends on the virus and can range from 2 to 10 days.[11]
7. Plaque Visualization and Counting: a. Once plaques are visible, fix the cells by adding a fixation solution (e.g., 10% formalin) for at least 30 minutes.[2] b. Carefully remove the overlay plug. This can be done by gently running tap water at the edge of the plug or using a small spatula.[6] c. Stain the monolayer with a staining solution, such as 0.1% crystal violet in 20% ethanol, for 15-30 minutes.[11] d. Gently wash the wells with water to remove excess stain and allow the plates to air dry. e. Count the plaques in each well. Plaques will appear as clear zones against the stained cell monolayer.[3]
8. Data Analysis: a. Calculate the average plaque count for each this compound concentration. b. Determine the percentage of plaque reduction for each concentration relative to the virus control wells.
- % Reduction = [1 - (Avg. Plaques in Test Well / Avg. Plaques in Virus Control Well)] * 100 c. Plot the % reduction against the log of the this compound concentration and use non-linear regression to calculate the 50% inhibitory concentration (IC50).[11]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the this compound Plaque Reduction Assay.
Troubleshooting Logic: No Plaques Observed
Caption: Troubleshooting flowchart for the absence of plaques.
References
- 1. researchgate.net [researchgate.net]
- 2. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring infectious virus: the plaque assay - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 4. www3.paho.org [www3.paho.org]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdc.gov [cdc.gov]
- 10. Variability in Dengue Titer Estimates from Plaque Reduction Neutralization Tests Poses a Challenge to Epidemiological Studies and Vaccine Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Optimized High-Throughput Immuno-Plaque Assay for SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oral Bioavailability of AV5124 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of AV5124 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is improving its oral bioavailability important?
A1: this compound is an orally active prodrug of AV5116, an inhibitor of the cap-dependent endonuclease of the influenza virus.[1] As an antiviral drug candidate, achieving sufficient oral bioavailability is critical for therapeutic efficacy, allowing for convenient administration and effective systemic concentrations to combat the virus.
Q2: What is the reported oral bioavailability of this compound in animal models?
A2: In studies conducted in male CD-1 mice, the active metabolite AV5116 demonstrated a significantly higher oral bioavailability of 23.9% when administered as the prodrug this compound, compared to only 1.4% when AV5116 was administered directly.[1] This highlights the success of the prodrug strategy in enhancing oral absorption.[1]
Q3: What formulation was used for the oral administration of this compound in published preclinical studies?
A3: In the key preclinical studies, this compound was formulated as a suspension in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) for oral administration to mice.[1]
Q4: What are the primary reasons a compound like this compound might have low oral bioavailability without a prodrug strategy?
A4: While specific data for the active form AV5116 is limited, compounds in this class can face challenges such as poor aqueous solubility, low intestinal permeability, and susceptibility to first-pass metabolism in the liver. Prodrugs like this compound are designed to overcome these barriers by masking polar functional groups, thereby improving membrane permeability and protecting the active drug from premature metabolism.[2][3][4]
Troubleshooting Guide
Problem: Lower than expected oral bioavailability of this compound in our mouse model.
| Possible Cause | Troubleshooting Steps |
| Improper Formulation | - Vehicle Selection: Ensure this compound is fully and uniformly suspended in the vehicle (e.g., 0.5% HPMC). Consider alternative GRAS (Generally Regarded As Safe) excipients if suspension is poor. - Particle Size: If using a custom formulation, consider particle size reduction techniques like micronization or nanosuspension to increase the surface area for dissolution.[5] - pH Adjustment: Evaluate the pH of the formulation to ensure it does not cause precipitation of this compound in the gastrointestinal tract. |
| Issues with Oral Gavage Technique | - Inaccurate Dosing: Verify the concentration of the dosing solution and the accuracy of the gavage volume for each animal's body weight. - Esophageal Irritation/Reflux: Ensure proper gavage technique to avoid injury and reflux, which can lead to incomplete dosing. |
| Animal Model Variability | - Strain Differences: Be aware that pharmacokinetic parameters can vary between different strains of mice. The reported bioavailability of 23.9% was determined in male CD-1 mice.[1] - Fasting State: Standardize the fasting period for animals before dosing, as food can significantly impact drug absorption.[6] - Health Status: Ensure animals are healthy and free from any conditions that might affect gastrointestinal function. |
| Metabolic Instability | - First-Pass Metabolism: While the prodrug strategy for this compound is designed to mitigate this, high first-pass metabolism in the gut wall or liver can still reduce bioavailability. Consider in vitro metabolic stability assays (e.g., liver microsomes, S9 fractions) to investigate this.[1] - Efflux Transporters: The active drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestine, which pump the drug back into the gut lumen. |
| Analytical Method Issues | - Sample Collection and Handling: Ensure proper blood sampling techniques and immediate processing to prevent degradation of this compound and its active metabolite AV5116. Use appropriate anticoagulants and store samples at the correct temperature. - LC-MS/MS Method Validation: Verify the accuracy, precision, and sensitivity of the bioanalytical method for quantifying both the prodrug and the active metabolite in plasma. |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of AV5116 after Oral Administration of this compound vs. AV5116 in Mice
| Compound Administered | Dose (mg/kg) | Bioavailability (%) of AV5116 |
| This compound (Prodrug) | 15 | 23.9 |
| AV5116 (Active Drug) | 15 | 1.4 |
Data sourced from studies in male CD-1 mice.[1]
Table 2: Efficacy of Oral this compound in a Lethal Influenza A(H1N1)pdm09 Challenge in Mice
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| This compound | 20 | 60 |
| This compound | 50 | 100 |
Data from studies in BALB/c mice.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
-
Objective: To prepare a homogenous suspension of this compound for oral administration in mice.
-
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose (HPMC), 0.5% (w/v) in sterile water
-
Sterile water
-
Mortar and pestle or homogenizer
-
Calibrated balance
-
Stir plate and magnetic stir bar
-
-
Procedure:
-
Calculate the required amount of this compound and 0.5% HPMC solution based on the desired final concentration and volume.
-
Weigh the precise amount of this compound powder.
-
If necessary, gently grind the this compound powder in a mortar to break up any aggregates.
-
In a sterile container, add a small amount of the 0.5% HPMC vehicle to the this compound powder to create a paste.
-
Gradually add the remaining 0.5% HPMC solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Place the container on a stir plate and stir for at least 30 minutes before dosing to maintain homogeneity.
-
Continuously stir the suspension during the dosing procedure to prevent settling of the compound.
-
Protocol 2: In Vivo Oral Bioavailability Study in Mice
-
Objective: To determine the absolute oral bioavailability of the active metabolite AV5116 following oral administration of the prodrug this compound.
-
Animal Model: Male CD-1 mice, 8-10 weeks old.
-
Groups:
-
Group 1 (Intravenous): AV5116 administered via tail vein injection (e.g., 2 mg/kg in a suitable IV vehicle).
-
Group 2 (Oral): this compound administered by oral gavage (e.g., 15 mg/kg in 0.5% HPMC).
-
-
Procedure:
-
Fast animals overnight (approximately 12 hours) with free access to water before dosing.
-
Record the body weight of each animal before dosing.
-
Administer the respective compounds to each group.
-
Collect sparse blood samples (e.g., via saphenous or submandibular vein) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood samples immediately to obtain plasma (e.g., centrifugation at 4°C) and store at -80°C until analysis.
-
Analyze the plasma concentrations of AV5116 using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate pharmacokinetic parameters for both IV and oral routes, including the Area Under the Curve (AUC).
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Visualizations
Caption: Prodrug activation pathway of this compound.
Caption: Experimental workflow for an oral bioavailability study.
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing AV5124 Stability Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability challenges associated with the experimental use of AV5124, an influenza virus cap-dependent endonuclease (CEN) inhibitor.
Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: I'm observing lower than expected potency or inconsistent results in my cell-based assays.
-
Possible Cause 1: Degradation of this compound in aqueous solutions.
-
Suggested Solution: this compound, like many small molecules, may have limited stability in aqueous environments. It is recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment. Avoid prolonged storage of aqueous dilutions.
-
-
Possible Cause 2: Interaction with components in the cell culture medium.
-
Suggested Solution: Certain components in cell culture media, such as specific amino acids or vitamins, could potentially react with this compound. To assess this, perform a stability check in a simpler buffer system like PBS at 37°C. You can also test for stability in your specific cell culture medium with and without serum, as serum proteins can sometimes stabilize compounds.[1]
-
-
Possible Cause 3: Adsorption to plasticware.
-
Suggested Solution: Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration in your experiment. Use low-protein-binding plates and pipette tips to minimize this effect. Including a control group without cells can help quantify the extent of non-specific binding to the plasticware.
-
Question 2: My this compound stock solution in DMSO shows precipitation after thawing.
-
Possible Cause 1: Exceeding solubility limit at lower temperatures.
-
Suggested Solution: If the concentration of your stock solution is very high, it may precipitate when frozen. Consider preparing stock solutions at a slightly lower concentration. When thawing, bring the vial to room temperature slowly and vortex gently to ensure the compound is fully redissolved before use.
-
-
Possible Cause 2: Repeated freeze-thaw cycles.
-
Suggested Solution: Avoid multiple freeze-thaw cycles, which can compromise the stability and solubility of the compound. Aliquot your stock solution into smaller, single-use volumes before freezing.
-
Question 3: I've noticed a color change in my this compound solution.
-
Possible Cause: Chemical degradation or oxidation.
-
Suggested Solution: A change in color often indicates that the compound has degraded. This can be triggered by exposure to light, air (oxygen), or impurities in the solvent. Store stock solutions in amber vials or wrap them in foil to protect from light.[2] To prevent oxidation, you can purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[2] Always use high-purity solvents for preparing solutions.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a prodrug of AV5116, an inhibitor of the influenza virus cap-dependent endonuclease (CEN).[3] The CEN is a critical component of the viral polymerase complex and is responsible for the "cap-snatching" process, where it cleaves the 5' caps (B75204) from host cell pre-mRNAs to use as primers for viral mRNA synthesis. By inhibiting the CEN, this compound effectively blocks viral gene transcription and replication.
Q2: What are the recommended storage conditions for this compound?
A2: As a solid, this compound should be stored at -20°C. Stock solutions prepared in a suitable organic solvent, such as DMSO, should be aliquoted into tightly sealed vials and stored at -80°C for long-term stability (up to 2 years) or -20°C for shorter periods (up to 1 year). It is advisable to avoid repeated freeze-thaw cycles.
Q3: What is the solubility of this compound?
Q4: How stable is this compound in different conditions?
A4: this compound and its active metabolite, AV5116, have demonstrated high stability in various in vitro systems. The table below summarizes the available stability data.
Quantitative Stability Data for this compound and its Active Metabolite AV5116
| Compound | Condition | Half-life (t½) | Reference |
| This compound | Simulated Gastric Fluid | > 14 hours | [3][4] |
| This compound | Simulated Intestinal Fluid | > 8.8 hours | [3][4] |
| AV5116 | Human Plasma | High Stability | [3][4] |
| AV5116 | Rat Plasma | High Stability | [3][4] |
| AV5116 | Mouse Plasma | High Stability | [3][4] |
| AV5116 | Human Liver S9 Fraction | High Stability | [3][4] |
| AV5116 | Rat Liver S9 Fraction | High Stability | [3][4] |
| AV5116 | Mouse Liver S9 Fraction | High Stability | [3][4] |
Experimental Protocols
Detailed Methodology for In Vitro Stability Assessment of this compound
This protocol outlines a general procedure to determine the stability of this compound in a liquid medium (e.g., cell culture medium, buffer) over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solid compound
-
High-purity DMSO
-
Test medium (e.g., DMEM with 10% FBS, PBS)
-
HPLC system with a suitable column (e.g., C18)
-
HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)
-
Incubator (e.g., 37°C, 5% CO₂)
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Prepare a 10 mM Stock Solution: Accurately weigh a small amount of this compound and dissolve it in high-purity DMSO to make a 10 mM stock solution. Vortex until fully dissolved.
-
Prepare Working Solution: Dilute the 10 mM stock solution in the pre-warmed (37°C) test medium to a final concentration of 10 µM. Prepare a sufficient volume for all time points.
-
Time Point Zero (T=0): Immediately after preparing the working solution, take an aliquot (e.g., 100 µL) and transfer it to a microcentrifuge tube. This is your T=0 sample. To stop degradation, immediately add an equal volume of a cold organic solvent like acetonitrile, vortex, and centrifuge to precipitate proteins. Transfer the supernatant to an HPLC vial for analysis.
-
Incubation: Incubate the remaining working solution under your desired experimental conditions (e.g., 37°C, 5% CO₂).
-
Subsequent Time Points: At your desired time intervals (e.g., 1, 4, 8, 24, 48 hours), take another aliquot of the incubated solution and process it in the same way as the T=0 sample.
-
HPLC Analysis: Analyze the samples by HPLC. The mobile phase composition and gradient will need to be optimized for this compound.
-
Data Analysis: Determine the peak area of the this compound peak at each time point. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at time t / Peak Area at T=0) x 100
Visualizations
Caption: Influenza Virus Cap-Snatching Pathway and this compound Inhibition.
Caption: Workflow for Assessing In Vitro Stability of this compound.
Caption: Logical Steps for Troubleshooting this compound Experiments.
References
Technical Support Center: AV5124 In Vitro to In Vivo Correlation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AV5124. Our goal is to help you overcome common challenges in translating in vitro findings to in vivo experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally administered prodrug of AV5116.[1][2] AV5116 is a potent inhibitor of the cap-dependent endonuclease (CEN) of the influenza virus polymerase, which is essential for viral replication.[1][2] this compound is designed for improved oral bioavailability, and upon administration, it is converted to the active metabolite, AV5116.[1]
Q2: What are the reported in vitro potency and in vivo efficacy of this compound?
A2: The active form, AV5116, has demonstrated nanomolar potency against a range of influenza A and B viruses in various in vitro assays.[1][2] Notably, it has shown to be as potent or even more so than baloxavir (B560136) acid (BXA) against wild-type viruses and certain BXA-resistant strains with the I38T substitution in the polymerase acidic (PA) protein.[1] In vivo, oral administration of this compound in mice has been shown to be effective in protecting against lethal challenges with influenza A(H1N1)pdm09 virus.[1] Doses of 20 mg/kg and 50 mg/kg resulted in 60% and 100% survival rates in mice, respectively.[1]
Q3: We are observing lower in vivo efficacy than anticipated based on the in vitro data. What are the potential reasons for this discrepancy?
A3: A number of factors can contribute to a weaker-than-expected in vitro to in vivo correlation. These can include:
-
Formulation and Bioavailability: this compound is a prodrug designed to enhance oral absorption.[1] Ensure that your in vivo formulation is appropriate to allow for efficient conversion to the active metabolite, AV5116. For instance, the published studies used a formulation in 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).[1]
-
Pharmacokinetics: The pharmacokinetic profile of AV5116 after this compound administration is crucial. In mice, this compound administration led to significantly higher exposure to AV5116 compared to direct administration of AV5116.[1] Factors such as metabolic stability and plasma protein binding can influence the concentration of the active drug at the site of infection.
-
Animal Model: The choice of animal model and the specific virus strain used can impact the outcome. The published efficacy studies for this compound used BALB/c mice for lethal challenge experiments.[1] Different mouse strains or other animal models may exhibit varied responses.
-
Virus Strain Susceptibility: While AV5116 has shown broad activity, there might be variations in susceptibility among different influenza virus strains that were not tested in the initial studies.
Troubleshooting Guide
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High in vitro IC50 for AV5116 | Assay conditions are not optimal. | - Verify the cell line (e.g., MDCK) and virus strain being used.- Ensure the appropriate concentration of the active metabolite, AV5116, is being used.- Review and optimize the plaque reduction assay protocol. |
| Low in vivo efficacy despite good in vitro potency | Poor oral absorption of this compound. | - Prepare the formulation of this compound in 0.5% HPMC as described in the literature.[1]- Consider a pilot pharmacokinetic study to measure plasma levels of the active metabolite AV5116. |
| Rapid metabolism or clearance of AV5116. | - Conduct in vitro metabolic stability assays using liver microsomes from the animal species being used. | |
| Suboptimal dosing regimen. | - The published effective doses in mice were 20 and 50 mg/kg.[1] Consider a dose-response study to determine the optimal dose for your specific model. | |
| High variability in in vivo results | Inconsistent virus challenge dose. | - Ensure accurate and consistent administration of the virus inoculum.- Titrate the virus stock before each experiment to confirm the lethal dose. |
| Differences in animal health or genetics. | - Use age- and weight-matched animals from a reputable supplier.- Ensure proper animal husbandry to minimize stress and other infections. |
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of AV5116
| Virus Strain | Assay Type | IC50 (nM) |
| Influenza A/H1N1pdm09 | Plaque Reduction | Comparable to Baloxavir acid (BXA) |
| Influenza A/H3N2 | Plaque Reduction | Comparable to BXA |
| Influenza B | Plaque Reduction | Comparable to BXA |
| BXA-resistant A/H1N1pdm09 (I38T) | Plaque Reduction | Significantly more potent than BXA |
Data synthesized from Ivashchenko et al., 2020.[1]
Table 2: In Vivo Efficacy of this compound in Mice
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| This compound | 20 | 60 |
| This compound | 50 | 100 |
Data from lethal challenge study in BALB/c mice with A(H1N1)pdm09 virus.[1]
Experimental Protocols
Plaque Reduction Assay
This protocol is a generalized procedure for determining the in vitro antiviral activity of AV5116.
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the influenza virus stock.
-
Compound Preparation: Prepare serial dilutions of AV5116 in infection medium.
-
Infection: Pre-incubate the virus dilutions with the corresponding concentrations of AV5116 for 1 hour.
-
Adsorption: Remove the growth medium from the MDCK cells and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the inoculum and overlay the cells with a mixture of medium and agarose (B213101) containing the respective concentrations of AV5116.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).
-
Staining and Counting: Fix the cells and stain with crystal violet to visualize and count the plaques. The IC50 is the concentration of AV5116 that reduces the number of plaques by 50% compared to the virus control.
In Vivo Efficacy Study in Mice
This protocol outlines a general procedure for assessing the in vivo efficacy of this compound against a lethal influenza virus challenge.
-
Animals: Use female BALB/c mice, 6-8 weeks old.
-
Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Preparation: Prepare a suspension of this compound in 0.5% hydroxypropyl methylcellulose (HPMC).
-
Virus Challenge: Anesthetize the mice and intranasally infect them with a lethal dose of influenza A(H1N1)pdm09 virus.
-
Treatment: Administer this compound orally at the desired doses (e.g., 20 and 50 mg/kg) at specified time points post-infection (e.g., 2 hours post-infection and then daily for 5 days).
-
Monitoring: Monitor the mice daily for 14 days for weight loss and survival.
-
Endpoint: The primary endpoint is survival. A secondary endpoint can be the reduction in viral titers in the lungs at a specific time point post-infection.
Visualizations
References
selecting appropriate cell lines for AV5124 resistance studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working on resistance to AV5124, a hypothetical dual tyrosine kinase inhibitor targeting AVR1 and VEGFR2.
Frequently Asked Questions (FAQs)
Q1: What are the key considerations when selecting parental cell lines for generating this compound-resistant models?
A1: When selecting parental cell lines for this compound resistance studies, it is crucial to consider the following:
-
AVR1 Expression: Prioritize cell lines with confirmed expression of the primary target, AVR1. The "AVR1" receptor in this context is a hypothetical stand-in for a novel tyrosine kinase. In a real-world scenario, you would replace this with the actual drug target.
-
VEGFR2 Expression: Given this compound's secondary target, cell lines expressing VEGFR2 are also relevant, particularly for investigating effects on angiogenesis-related signaling.[1][2][3][4][5]
-
Tissue of Origin: Select cell lines derived from colorectal or pancreatic cancers, the primary indications for this compound.
-
Genomic Profile: Choose cell lines with well-characterized genomic backgrounds. This will aid in identifying pre-existing mutations or amplifications that might predispose cells to specific resistance mechanisms.
-
Baseline Sensitivity to this compound: Establish the half-maximal inhibitory concentration (IC50) of this compound in a panel of cell lines to select those with initial sensitivity. A significant increase in IC50 is a key indicator of acquired resistance.[6]
Q2: What are the most common methods for generating this compound-resistant cell lines?
A2: The most widely used method for developing drug-resistant cell lines is continuous or intermittent exposure to the drug.[6][7][8][9] This involves:
-
Dose Escalation: Gradually increasing the concentration of this compound in the cell culture medium over an extended period.[6][8] This method mimics the selective pressure that leads to acquired resistance in patients.
-
Pulsed Exposure: Treating cells with a high concentration of this compound for a short duration, followed by a recovery period in drug-free medium. This can select for cells with intrinsic resistance mechanisms.[10]
Q3: What are the potential mechanisms of resistance to this compound?
A3: Based on known resistance mechanisms to other tyrosine kinase inhibitors, potential mechanisms of resistance to this compound include:
-
Secondary Mutations: Mutations in the AVR1 kinase domain that prevent this compound binding.
-
Bypass Pathway Activation: Upregulation of alternative signaling pathways to circumvent the inhibition of AVR1 and VEGFR2.[11][12][13][14][15] Common bypass pathways involve receptors like MET and AXL.[11][13]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), which pump the drug out of the cell.[16][17][18][19][20][21][22]
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular process where epithelial cells acquire mesenchymal characteristics, which has been linked to drug resistance.[10][23][24][25][26][27]
Q4: How can I confirm that my cell line has developed resistance to this compound?
A4: Resistance to this compound can be confirmed by:
-
IC50 Shift: A significant increase (typically 3 to 10-fold or higher) in the IC50 value of the resistant cell line compared to the parental cell line.[6]
-
Phenotypic Changes: Observing alterations in cell morphology, proliferation rate, or migratory capacity.
-
Target Engagement Assays: Assessing the phosphorylation status of AVR1 and its downstream effectors to confirm that the drug is no longer effectively inhibiting its target in the resistant cells.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death during resistance generation. | Drug concentration is too high or increased too rapidly. | Reduce the starting concentration of this compound and/or increase the concentration more gradually. Allow cells more time to adapt between dose escalations.[28] |
| Resistant phenotype is not stable after drug withdrawal. | The resistance mechanism may be transient or dependent on continuous drug pressure. | Maintain a low concentration of this compound in the culture medium to sustain the resistant phenotype. Also, perform experiments within a limited number of passages after drug withdrawal. |
| No significant IC50 shift observed after prolonged drug exposure. | The parental cell line may have intrinsic resistance or the selected resistance mechanism confers only a low level of resistance. | Try a different parental cell line with higher initial sensitivity. Alternatively, consider using a higher starting concentration of this compound or a pulsed exposure method. |
| Difficulty identifying the mechanism of resistance. | Multiple resistance mechanisms may be at play. | Employ a multi-omics approach (genomics, transcriptomics, proteomics) to comprehensively analyze the differences between parental and resistant cell lines. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Determine the IC50 of the Parental Cell Line:
-
Plate parental cells in 96-well plates.
-
Treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an MTT or similar assay.
-
Calculate the IC50 value.[7]
-
-
Initiate Drug Treatment:
-
Culture parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[28]
-
-
Dose Escalation:
-
Confirmation of Resistance:
-
Periodically determine the IC50 of the drug-treated cells.
-
A resistant cell line is typically defined as having an IC50 value at least 3-10 times higher than the parental line.[6]
-
Protocol 2: Analysis of Bypass Signaling Pathway Activation
-
Cell Lysis and Protein Quantification:
-
Grow parental and this compound-resistant cells to 80-90% confluency.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each cell line by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of key bypass pathway proteins (e.g., p-MET, MET, p-AXL, AXL).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Densitometry Analysis:
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Visualizations
Caption: this compound signaling and potential bypass pathways.
Caption: Workflow for this compound resistance studies.
References
- 1. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. oncotarget.com [oncotarget.com]
- 10. Establishment and characterization of a multi-drug resistant cell line for canine mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Resistance of Lung Cancer to EGFR-Specific Kinase Inhibitors: Activation of Bypass Pathways and Endogenous Mutators [mdpi.com]
- 15. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyrosine kinase inhibitor resistance in chronic myeloid leukemia cell lines: investigating resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ABCB1 overexpression through locus amplification represents an actionable target to combat paclitaxel resistance in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Elevated ABCB1 Expression Confers Acquired Resistance to Aurora Kinase Inhibitor GSK-1070916 in Cancer Cells [frontiersin.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Frontiers | Overcoming therapeutic resistance to platinum-based drugs by targeting Epithelial–Mesenchymal transition [frontiersin.org]
- 26. karger.com [karger.com]
- 27. oaepublish.com [oaepublish.com]
- 28. Cell Culture Academy [procellsystem.com]
Technical Support Center: Minimizing Cytotoxicity of AV5124 in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of AV5124 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported cytotoxicity?
This compound is an orally available prodrug of AV5116, a potent inhibitor of the cap-dependent endonuclease of the influenza virus polymerase.[1][2][3][4] Published data indicates that the active metabolite, AV5116, exhibits low cytotoxicity in Madin-Darby canine kidney (MDCK) cells and does not demonstrate mitochondrial toxicity.[1][2] Furthermore, in vivo studies in mice showed no clinical signs of toxicity after a single oral administration of this compound at a high dose.[1] While inherently low, cytotoxicity can still be a concern in long-term cell culture due to continuous exposure.
Q2: What are the common causes of cytotoxicity observed with small molecule inhibitors in long-term cell culture?
Even with compounds demonstrating low intrinsic toxicity, several factors can contribute to cytotoxicity in long-term cultures:
-
Off-target effects: At higher concentrations or with prolonged exposure, the inhibitor might interact with other cellular targets, leading to unintended toxic effects.[5]
-
High concentrations: Concentrations significantly above the half-maximal inhibitory concentration (IC50) for the intended target can lead to non-specific effects and cell death.[5]
-
Prolonged exposure: Continuous exposure can disrupt normal cellular processes and lead to cumulative toxicity.[5]
-
Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at certain concentrations, especially over long incubation periods.[5]
-
Metabolite toxicity: Cellular metabolism of the compound could potentially produce toxic byproducts.[5]
-
Cell culture conditions: Suboptimal culture conditions, such as nutrient depletion or accumulation of waste products, can sensitize cells to drug-induced stress.
Q3: How can I determine the optimal, non-toxic concentration of this compound for my long-term experiment?
The optimal concentration of this compound should be empirically determined for each cell line and experimental duration. A dose-response experiment is recommended to identify the concentration that provides the desired level of influenza virus inhibition with minimal impact on cell viability over the intended experimental period.
Troubleshooting Guide
Issue: Increased cell death observed in this compound-treated long-term cultures compared to vehicle control.
| Possible Cause | Suggested Solution |
| Inhibitor concentration is too high. | Perform a dose-response and time-course experiment to determine the minimal effective concentration of this compound that maintains antiviral activity while minimizing cytotoxicity over the desired culture duration.[5] |
| Prolonged, continuous exposure. | Consider intermittent dosing schedules (e.g., 24 hours on, 24 hours off) if compatible with the experimental goals. This can reduce the cumulative toxic effects. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.1-0.5%).[5] Always include a vehicle-only control to assess the effect of the solvent.[5] |
| Cell line sensitivity. | Some cell lines are inherently more sensitive to chemical treatments. If possible, test the effect of this compound on a more robust cell line. Otherwise, extensive optimization of concentration and exposure time is necessary. |
| Suboptimal cell culture conditions. | Maintain optimal cell culture conditions, including regular media changes to replenish nutrients and remove metabolic waste. Ensure cells are not overly confluent, as this can increase their susceptibility to stress. |
| Induction of apoptosis. | If apoptosis is suspected, consider co-treatment with a pan-caspase inhibitor, such as Z-VAD-FMK, to block the apoptotic cascade.[6][7] |
| Oxidative stress. | Co-treatment with an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, may mitigate cytotoxicity if it is mediated by reactive oxygen species (ROS).[8] |
Quantitative Data Summary
The following table summarizes the available quantitative data on the cytotoxicity of this compound and its active metabolite, AV5116.
| Compound | Cell Line | Assay | Result | Reference |
| AV5116 | MDCK | Cytotoxicity Assay | Low cytotoxicity | [1][2] |
| AV5116, this compound | HepG2 | Mitochondrial Toxicity Assay | No mitochondrial toxicity | [1] |
| This compound | CD-1 Mice | Acute Toxicity | No clinical signs of toxicity at 2000 mg/kg | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound
This protocol describes a general method to determine the optimal concentration of this compound for long-term cell culture using a cell viability assay like the MTT assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will not lead to over-confluence by the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations (e.g., from 0.01 µM to 100 µM). b. Include a vehicle-only control and a no-treatment control. c. Remove the old medium and add the medium containing the different concentrations of this compound.
-
Long-Term Incubation: Incubate the plate for the desired long-term duration (e.g., 3, 5, 7 days). Replace the medium with fresh this compound-containing medium every 2-3 days, or as required by the cell line.
-
MTT Assay: a. At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control. The optimal concentration is the highest concentration that maintains high cell viability while achieving the desired antiviral effect.
Protocol 2: Co-treatment with a Pan-Caspase Inhibitor to Mitigate Apoptosis
This protocol provides a general framework for using a pan-caspase inhibitor to reduce this compound-induced apoptosis.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK) stock solution
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
-
Apoptosis assay kit (e.g., Annexin V/PI staining)
Procedure:
-
Experimental Setup: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for apoptosis assay).
-
Treatment Groups:
-
Vehicle control
-
This compound alone (at a concentration known to cause some cytotoxicity)
-
Pan-caspase inhibitor alone (at the manufacturer's recommended concentration)
-
This compound + Pan-caspase inhibitor
-
-
Incubation: Add the respective treatments to the cells and incubate for the desired long-term duration.
-
Assessment of Cytotoxicity: At the end of the incubation period, perform a cell viability assay to determine if the pan-caspase inhibitor rescued the cells from this compound-induced death.
-
Assessment of Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) to confirm that the observed cytotoxicity is due to apoptosis and is inhibited by the co-treatment.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: Hypothetical pathway for drug-induced cytotoxicity.
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Chemical caspase inhibitors enhance cell culture viabilities and protein titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Developing a Reliable Assay for AV5124 Resistance Mutations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting assays for detecting resistance mutations to AV5124, an investigational inhibitor of the influenza virus cap-dependent endonuclease.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally available prodrug of its active metabolite, AV5116. AV5116 is a potent inhibitor of the cap-dependent endonuclease (CEN) activity of the influenza virus polymerase acidic (PA) subunit.[1] This inhibition prevents the virus from cleaving host cell pre-mRNAs ("cap-snatching"), a crucial step for initiating viral mRNA transcription and subsequent replication.[2]
Q2: What are the known resistance mutations to this compound and similar drugs?
A2: The primary resistance mutation associated with reduced susceptibility to CEN inhibitors like baloxavir (B560136) marboxil (a similar drug) is the I38T substitution in the PA protein.[3][4][5] Other mutations at the same position, such as I38M and I38L, have also been reported to confer reduced susceptibility.[6][7] While AV5116 has shown greater potency against the I38T mutant compared to baloxavir, monitoring for these mutations is still critical.[2][6]
Q3: What types of assays can be used to detect this compound resistance mutations?
A3: Both genotypic and phenotypic assays are suitable.
-
Genotypic assays detect specific mutations in the PA gene. Common methods include:
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) followed by Sanger sequencing.[8][9][10]
-
Pyrosequencing, a real-time sequencing method that is rapid and can quantify the proportion of mutant virus in a mixed population.[11][12][13]
-
Real-time RT-PCR (rt-RT-PCR) assays, such as allele-specific PCR, can be designed for high-throughput screening of known mutations.[14]
-
-
Phenotypic assays measure the susceptibility of the virus to the drug in cell culture. These include:
-
Plaque reduction assays, which determine the concentration of the drug required to reduce the number of plaques by 50% (EC50).[6]
-
Virus yield reduction assays, which measure the reduction in viral titer in the presence of the drug.
-
Neuraminidase inhibition assays can be adapted to assess overall viral replication inhibition.[15][16]
-
Q4: How can I generate this compound-resistant viruses in the lab to use as controls?
A4: Resistant viruses can be generated by serial passage of a wild-type influenza virus in cell culture in the presence of gradually increasing concentrations of AV5116 (the active metabolite of this compound).[3][4] This process applies selective pressure, favoring the growth of viruses with resistance mutations. The resulting virus population should be sequenced to confirm the presence of mutations in the PA gene.
Troubleshooting Guides
Genotypic Assays (RT-PCR and Sequencing)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No PCR product or weak amplification | Poor RNA quality or low viral load in the sample. | Use a high-quality RNA extraction kit. Ensure proper sample collection and storage. For samples with low viral loads (high Ct values), a nested PCR approach may increase sensitivity.[17] |
| Inefficient primer binding due to sequence variability. | Design primers targeting highly conserved regions of the PA gene. If necessary, use degenerate primers to account for potential sequence variations. | |
| Presence of PCR inhibitors in the RNA sample. | Ensure the RNA purification method effectively removes inhibitors. If inhibition is suspected, dilute the RNA template. | |
| Inconclusive sequencing results (e.g., mixed peaks) | Mixed viral population (wild-type and mutant). | Use a more sensitive method like pyrosequencing or next-generation sequencing (NGS) to quantify the proportion of each variant.[18] Cloning of the PCR product followed by sequencing of individual clones can also resolve the mixture. |
| Poor sequencing reaction quality. | Optimize sequencing reaction conditions (e.g., primer concentration, annealing temperature). Ensure the PCR product is adequately purified before sequencing. | |
| Discrepancy between genotype and phenotype | Presence of novel or uncharacterized resistance mutations. | Perform full-length PA gene sequencing to identify any novel mutations.[7] The functional effect of novel mutations should be confirmed through reverse genetics and phenotypic assays. |
| Technical errors in either assay. | Re-run both the genotypic and phenotypic assays with appropriate positive and negative controls. |
Phenotypic Assays (Cell-based)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity. | |
| Inaccurate virus or drug dilutions. | Perform serial dilutions carefully and use calibrated pipettes. Prepare fresh drug dilutions for each experiment.[19] | |
| No or minimal cytopathic effect (CPE) in virus control wells | Low virus titer or poor infectivity. | Titer the virus stock before performing the assay. Ensure the cell line used is susceptible to the influenza strain. |
| Inappropriate cell culture conditions. | Use the recommended medium and supplements for the specific cell line. Monitor for and prevent contamination. | |
| Unexpectedly high EC50 values for wild-type virus | Drug degradation. | Prepare fresh drug stock solutions and store them under the recommended conditions.[19] |
| Cell line is not sensitive to the drug's effects. | Use a cell line that has been validated for influenza drug susceptibility testing (e.g., MDCK or A549 cells). | |
| Presence of drug-resistant variants in the virus stock. | Sequence the virus stock to ensure it is predominantly wild-type. |
Data Presentation
In Vitro Susceptibility of Influenza Viruses to AV5116 (Active Metabolite of this compound)
| Virus | PA Genotype | EC50 (nM) [Mean ± SD] | Fold Change in EC50 (vs. Wild-Type) | Reference |
| Influenza A(H1N1)pdm09 | Wild-Type (I38) | 0.89 ± 0.12 | - | [6] |
| Influenza A(H1N1)pdm09 | I38T Mutant | 4.22 ± 0.56 | ~4.7 | [6] |
| Influenza A(H3N2) | Wild-Type (I38) | 0.45 ± 0.08 | - | [6] |
| Influenza A(H3N2) | I38T Mutant | 2.44 ± 0.33 | ~5.4 | [6] |
| Influenza B | Wild-Type (I38) | 3.50 ± 0.45 | - | [6] |
| Influenza B | I38T Mutant | 13.7-fold increase from WT | ~13.7 | [3][4] |
Note: EC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Generation of this compound-Resistant Influenza Virus in Cell Culture
This protocol describes the method for selecting for influenza virus variants with reduced susceptibility to this compound through serial passage in the presence of its active metabolite, AV5116.
Materials:
-
Wild-type influenza virus stock of known titer (e.g., A/H1N1pdm09)
-
Madin-Darby Canine Kidney (MDCK) cells
-
Cell culture medium (e.g., DMEM with 4.5 g/L glucose, L-glutamine, and sodium pyruvate) supplemented with 10% fetal bovine serum (FBS) for cell growth and serum-free medium with TPCK-trypsin for virus infection.
-
AV5116 stock solution (in DMSO)
-
Sterile PBS, 6-well plates, and other standard cell culture equipment.
Procedure:
-
Seed MDCK cells in 6-well plates and grow to 90-100% confluency.
-
Wash the cell monolayer with sterile PBS.
-
Infect the cells with the wild-type influenza virus at a low multiplicity of infection (MOI) of 0.001 in serum-free medium containing TPCK-trypsin.
-
For the first passage, add AV5116 at a concentration equal to the EC50 of the wild-type virus.
-
Incubate the plates at 37°C in a 5% CO2 incubator until cytopathic effect (CPE) is observed (typically 48-72 hours).
-
Harvest the supernatant, clarify by centrifugation, and determine the viral titer (e.g., by TCID50 assay).
-
For subsequent passages, repeat steps 1-3, using the virus harvested from the previous passage as the inoculum.
-
Gradually increase the concentration of AV5116 in the culture medium for each subsequent passage (e.g., 2-fold, 5-fold, 10-fold increases).
-
After several passages (e.g., 6-10), isolate viral RNA from the harvested supernatant and perform RT-PCR and sequencing of the PA gene to identify potential resistance mutations.[3][4]
Genotypic Assay: RT-PCR and Sanger Sequencing of the PA Gene
This protocol outlines the steps for amplifying and sequencing the region of the influenza PA gene where resistance mutations to CEN inhibitors are known to occur.
Materials:
-
Viral RNA extracted from cell culture supernatant or clinical samples.
-
One-step RT-PCR kit.
-
Primers flanking the region of interest in the PA gene (including codon 38).
-
Agarose (B213101) gel electrophoresis equipment.
-
PCR product purification kit.
-
Sanger sequencing reagents and access to a capillary electrophoresis sequencer.
Procedure:
-
Primer Design: Design forward and reverse primers to amplify a ~300-500 bp fragment of the PA gene that includes the codon for amino acid 38.
-
RT-PCR:
-
Set up the one-step RT-PCR reaction according to the manufacturer's instructions, using 1-5 µL of the extracted viral RNA as a template.
-
A typical thermal cycling profile would be:
-
Reverse transcription: 50°C for 30 minutes.
-
Initial denaturation: 95°C for 2 minutes.
-
PCR cycling (40 cycles): 95°C for 30 seconds, 55°C for 30 seconds, 72°C for 1 minute.
-
Final extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis: Run a portion of the RT-PCR product on a 1.5% agarose gel to verify the amplification of a product of the expected size.
-
PCR Product Purification: Purify the remaining RT-PCR product using a commercially available kit to remove unincorporated primers and dNTPs.
-
Sanger Sequencing:
-
Set up sequencing reactions using the purified PCR product as a template and one of the PCR primers.
-
Perform cycle sequencing and subsequent purification of the sequencing products.
-
Analyze the samples on an automated capillary electrophoresis sequencer.
-
-
Data Analysis: Analyze the resulting electropherograms using appropriate software. Align the sequence to a wild-type reference sequence to identify any nucleotide changes and the corresponding amino acid substitutions.
Visualizations
References
- 1. Global Influenza Programme [who.int]
- 2. researchgate.net [researchgate.net]
- 3. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global Influenza Programme [who.int]
- 8. Methods for molecular surveillance of influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.who.int [cdn.who.int]
- 10. cdn.who.int [cdn.who.int]
- 11. A novel pyrosequencing assay for the detection of neuraminidase inhibitor resistance-conferring mutations among clinical isolates of avian H7N9 influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of a Seven-Target Pyrosequencing Assay To Improve the Detection of Neuraminidase Inhibitor-Resistant Influenza A(H3N2) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] The development and application of pyrosequencing assays to determine antiviral susceptibility of Influenza A to neuraminidase inhibitors. | Semantic Scholar [semanticscholar.org]
- 14. Rapid detection of an I38T amino acid substitution in influenza polymerase acidic subunit associated with reduced susceptibility to baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 16. izsvenezie.com [izsvenezie.com]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. 2024.sci-hub.st [2024.sci-hub.st]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Formulation of AV5124 for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on the formulation of AV5124 for animal studies. The information is presented in a question-and-answer format to address specific challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered prodrug of AV5116.[1] AV5116 is a potent inhibitor of the cap-dependent endonuclease (CEN) of the influenza virus polymerase, a critical enzyme for viral replication.[1] This mechanism of action is similar to the approved antiviral drug baloxavir (B560136) marboxil. By inhibiting the CEN, AV5116 prevents the virus from "stealing" the 5' caps (B75204) of host messenger RNAs (mRNAs), a process known as "cap-snatching," which is essential for the synthesis of viral mRNAs.
Figure 1. Mechanism of action of this compound.
Q2: What is a recommended starting formulation for this compound in mice?
Based on published preclinical studies, a suspension of this compound in 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC) in water is a suitable and effective vehicle for oral gavage in mice.[1] This formulation has been used in studies demonstrating the in vivo efficacy of this compound.[1]
Q3: What are the known pharmacokinetic parameters of this compound in mice?
Pharmacokinetic studies have been conducted in CD-1 mice. The oral administration of this compound leads to systemic exposure to its active metabolite, AV5116. The prodrug approach significantly enhances the bioavailability of AV5116.
| Parameter | AV5116 (IV, 2 mg/kg) | This compound (Oral, 15 mg/kg) |
| Analyte | AV5116 | AV5116 |
| Cmax (ng/mL) | 1030 ± 150 | 180 ± 30 |
| Tmax (h) | 0.08 | 0.5 |
| AUClast (ng*h/mL) | 780 ± 110 | 2360 ± 340 |
| Bioavailability (%) | - | 23.9 |
| Data from a study in male CD-1 mice.[1] |
Experimental Protocols
Protocol 1: Preparation of 0.5% HPMC Vehicle for Oral Gavage
This protocol describes the preparation of a 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) solution, a commonly used vehicle for suspending hydrophobic compounds for oral administration in animal studies.
Materials:
-
Hydroxypropyl methylcellulose (HPMC) powder
-
Sterile, deionized water
-
Sterile magnetic stir bar and stir plate
-
Sterile graduated cylinder and beaker
-
Autoclave (optional, for sterilization)
Procedure:
-
Calculate the required amount of HPMC: For example, to prepare 100 mL of a 0.5% HPMC solution, weigh out 0.5 g of HPMC powder.
-
Heat a portion of the water: Heat approximately one-third of the final required volume of water to 60-70°C.
-
Disperse the HPMC: While stirring the heated water vigorously with a magnetic stir bar, slowly add the HPMC powder. This prevents clumping and ensures the powder is thoroughly wetted.
-
Cool the mixture: Once the HPMC is fully dispersed, remove the beaker from the heat.
-
Add the remaining cold water: Add the remaining two-thirds of the water (cold) to the mixture and continue stirring.
-
Continue stirring until clear: Place the beaker in a cold water bath or at 4°C and continue to stir until the solution becomes clear and viscous. This may take some time.
-
Sterilization (optional): The final solution can be autoclaved for sterility.
-
Storage: Store the prepared vehicle at 4°C.
Figure 2. Workflow for preparing 0.5% HPMC vehicle.
Protocol 2: Preparation of this compound Suspension for Oral Gavage
This protocol details the preparation of an this compound suspension for oral administration to mice.
Materials:
-
This compound compound
-
Prepared sterile 0.5% HPMC vehicle
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 20 mg/kg or 50 mg/kg), the body weight of the mice, and the final concentration, calculate the total mass of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Prepare the suspension:
-
Add the weighed this compound to a sterile tube or vial.
-
Add the appropriate volume of the 0.5% HPMC vehicle to achieve the desired final concentration.
-
-
Homogenize the suspension:
-
Vortex the mixture vigorously for several minutes to ensure a homogenous suspension.
-
If the compound does not readily suspend, sonicate the mixture for 5-10 minutes in a water bath to aid dispersion.
-
-
Ensure homogeneity before dosing: Visually inspect the suspension to ensure it is uniform before each administration. If it is a suspension, vortex immediately before drawing each dose.
-
Storage: It is recommended to prepare the formulation fresh daily. If short-term storage is necessary, store at 4°C and protect from light. The stability of this compound in 0.5% HPMC over extended periods has not been reported in the public literature.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound does not wet or disperse in the vehicle. | This compound is likely hydrophobic. | - Ensure vigorous vortexing. - Use a sonicator to aid dispersion. - Consider adding a small amount of a non-ionic surfactant (e.g., 0.1% Tween® 80) to the HPMC vehicle to improve wetting. |
| The suspension is not uniform and settles quickly. | - Insufficient viscosity of the vehicle. - Particle size of this compound is too large or heterogeneous. | - Ensure the 0.5% HPMC is fully dissolved and has the correct viscosity. - If settling persists, consider increasing the HPMC concentration slightly (e.g., to 0.75% or 1.0%), but be mindful of the impact on syringeability. - If possible, use micronized this compound. |
| Inconsistent results in animal studies (e.g., high variability in PK data). | - Inhomogeneous suspension leading to inaccurate dosing. - Degradation of this compound in the formulation. | - Always vortex the suspension immediately before drawing each dose. - Prepare the formulation fresh daily to minimize the risk of degradation.[1] - Perform a pilot study to assess the short-term stability of the formulation under your experimental conditions. |
| Difficulty in administering the suspension via gavage needle. | The viscosity of the suspension is too high. | - Ensure the HPMC concentration is not excessively high. - Use a gavage needle with a slightly larger gauge. |
| Precipitation or crystallization of this compound in the suspension over time. | The concentration of this compound exceeds its solubility in the vehicle. | - Reduce the concentration of this compound in the suspension. This may require increasing the dosing volume, ensuring it remains within acceptable limits for the animal species. - Conduct a preliminary solubility assessment of this compound in the vehicle to determine an appropriate concentration range. |
Disclaimer: The information provided here is based on publicly available scientific literature. Researchers should always perform their own validation and stability studies for their specific experimental conditions.
References
Technical Support Center: AV5124 to AV5116 In Vitro Conversion
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on how to measure the in vitro conversion of the prodrug AV5124 to its active metabolite, AV5116.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound conversion to AV5116 in vitro?
A1: this compound is a prodrug designed to be converted to its active form, AV5116, through enzymatic hydrolysis. In vitro, this conversion is primarily mediated by esterases present in biological matrices such as plasma and liver microsomes.
Q2: Which in vitro systems are most suitable for studying the conversion of this compound to AV5116?
A2: The most common and relevant in vitro systems for this purpose are:
-
Plasma: To assess the stability and conversion of this compound in the bloodstream.
-
Liver Microsomes: To evaluate the metabolic conversion of this compound by hepatic enzymes, primarily cytochrome P450s and esterases.
-
Liver S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, offering a broader view of hepatic metabolism.
Q3: What is the recommended analytical method for quantifying this compound and AV5116 in these assays?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the simultaneous quantification of this compound and AV5116.[1][2][3] This method offers high sensitivity, selectivity, and the ability to differentiate between the prodrug and its active metabolite.
Q4: What are the key parameters to determine in an in vitro conversion study?
A4: The primary parameters to measure are:
-
Half-life (t½): The time it takes for 50% of this compound to be converted or degraded.
-
Intrinsic Clearance (CLint): The rate of drug metabolism by the liver, independent of blood flow. This is a key parameter for predicting in vivo hepatic clearance.
Experimental Protocols
In Vitro Stability Assay in Human Plasma
Objective: To determine the rate of conversion of this compound to AV5116 in human plasma.
Materials:
-
This compound and AV5116 reference standards
-
Human plasma (pooled, with anticoagulant such as heparin or EDTA)
-
Phosphate (B84403) buffered saline (PBS), pH 7.4
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for protein precipitation)
-
Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable isotopically labeled compound)
Procedure:
-
Preparation:
-
Thaw human plasma at 37°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Spike the this compound stock solution into the pre-warmed plasma to achieve the desired final concentration (e.g., 1 µM).
-
-
Incubation:
-
Incubate the plasma samples at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
-
Sample Processing:
-
At each time point, transfer an aliquot of the plasma sample to a clean tube.
-
Immediately stop the reaction by adding 3 volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples vigorously to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Quantify the concentrations of both this compound and AV5116 at each time point.
-
In Vitro Metabolic Stability Assay using Human Liver Microsomes
Objective: To evaluate the metabolic conversion of this compound to AV5116 by human liver enzymes.
Materials:
-
This compound and AV5116 reference standards
-
Human liver microsomes (pooled)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer, pH 7.4
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Internal standard (IS)
Procedure:
-
Preparation:
-
Prepare a microsomal incubation mixture containing phosphate buffer, MgCl₂, and human liver microsomes.
-
Prepare a stock solution of this compound in a suitable solvent.
-
-
Incubation:
-
Pre-warm the microsomal incubation mixture and the NADPH regenerating system at 37°C.
-
Initiate the reaction by adding the this compound stock solution to the pre-warmed microsomal mixture, followed by the addition of the NADPH regenerating system.
-
Incubate the mixture at 37°C in a shaking water bath.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Sample Processing:
-
Stop the reaction at each time point by adding 3 volumes of ice-cold acetonitrile with the internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
-
Analysis:
-
Transfer the supernatant for LC-MS/MS analysis to determine the concentrations of this compound and AV5116.
-
Data Presentation
Table 1: In Vitro Stability of this compound in Human Plasma
| Parameter | Value |
| Half-life (t½) | [Insert experimentally determined value] min |
| % Remaining at 120 min | [Insert experimentally determined value] |
Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
| Half-life (t½) | [Insert experimentally determined value] min |
| Intrinsic Clearance (CLint) | [Insert experimentally determined value] µL/min/mg protein |
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for measuring the in vitro conversion of this compound to AV5116.
References
Validation & Comparative
A Head-to-Head In Vivo Comparison of AV5124 and Baloxavir Marboxil for Influenza A Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two cap-dependent endonuclease (CEN) inhibitors, AV5124 and baloxavir (B560136) marboxil (BXM), against influenza A virus. The data presented is compiled from preclinical studies to assist researchers in evaluating these potential therapeutic agents.
Mechanism of Action: Targeting Viral Replication
Both this compound and baloxavir marboxil are prodrugs that are metabolized into their active forms, AV5116 and baloxavir acid (BXA) respectively. These active metabolites target the cap-dependent endonuclease enzyme of the influenza virus polymerase acidic (PA) protein. This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) of host cell pre-messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs. By inhibiting this endonuclease activity, both drugs effectively block viral gene transcription and replication.
In Vivo Efficacy Comparison
A key preclinical study directly compared the efficacy of this compound and baloxavir marboxil in a lethal challenge model of influenza A(H1N1)pdm09 in BALB/c mice. The results are summarized below.
Survival Rate
Treatment with both this compound and baloxavir marboxil significantly improved the survival rates of infected mice compared to the vehicle control group.
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| This compound | 20 | 60%[1] |
| 50 | 100%[1] | |
| Baloxavir Marboxil | 20 | 80%[1] |
| 50 | 90%[1] | |
| Vehicle Control | - | 0% |
Lung Viral Titer Reduction
Both compounds demonstrated a dose-dependent reduction in lung viral titers 24 hours post-infection.
| Treatment Group | Dose (mg/kg) | Mean Lung Viral Titer (log10 TCID50/mL ± SEM) |
| This compound | 20 | Undetectable[1] |
| 50 | Undetectable[1] | |
| Baloxavir Marboxil | 20 | ~2.5 |
| 50 | ~2.0 | |
| Vehicle Control | - | ~5.5 |
Note: In the cited study, this compound at both 20 and 50 mg/kg doses completely inhibited virus replication in the lungs to undetectable levels.[1]
Experimental Protocols
The following is a detailed description of the experimental methodology used in the comparative in vivo efficacy studies.
Animal Model and Virus
-
Animal Model: BALB/c mice.[1]
-
Virus: Mouse-adapted influenza A/California/04/2009 (H1N1)pdm09 virus.[1]
Infection Protocol
-
Anesthesia: Mice are anesthetized, typically via intraperitoneal injection of a ketamine/xylazine cocktail.
-
Inoculation: A lethal dose of the influenza virus (e.g., 10 MLD50, where MLD50 is the median lethal dose) is administered intranasally to the anesthetized mice.[1] The volume is typically small (e.g., 20-50 µL) to ensure delivery to the lungs.
Treatment Protocol
-
Drug Formulation: this compound and baloxavir marboxil are prepared in a suitable vehicle, such as 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC).[1]
-
Administration: The compounds are administered orally via gavage.[1]
-
Dosing Regimen: In the comparative study, treatment was administered twice as single boluses: immediately after virus inoculation and 12 hours later.[1]
Efficacy Assessment
-
Survival: Mice are monitored daily for 14-16 days post-infection for survival and weight loss.[1]
-
Lung Viral Titer: At 24 hours post-infection, a subset of mice from each group is euthanized.[1]
-
The lungs are aseptically harvested.
-
Lung tissue is homogenized in a sterile medium (e.g., MEM).
-
The homogenate is clarified by centrifugation.
-
The supernatant is serially diluted and used to infect Madin-Darby Canine Kidney (MDCK) cells.
-
The 50% tissue culture infective dose (TCID50) is determined to quantify the amount of infectious virus in the lungs.
-
Summary and Conclusion
The available in vivo data suggests that both this compound and baloxavir marboxil are highly effective against influenza A(H1N1)pdm09 infection in a mouse model. At a dose of 50 mg/kg, this compound demonstrated 100% protection against mortality.[1] Notably, this compound was able to completely suppress viral replication in the lungs to undetectable levels at both 20 and 50 mg/kg doses.[1] Baloxavir marboxil also showed high efficacy, with a 90% survival rate at the 50 mg/kg dose.[1] These findings underscore the potential of both compounds as potent anti-influenza agents. Further studies are warranted to explore the comparative efficacy against other influenza strains, including those with reduced susceptibility to existing antivirals.
References
Comparative Analysis of AV5116 and Baloxavir Acid Potency: A Guide for Researchers
This guide provides a detailed comparative analysis of the in vitro potency of two cap-dependent endonuclease inhibitors, AV5116 and baloxavir (B560136) acid, against influenza viruses. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Both AV5116 and baloxavir acid are potent inhibitors of the influenza virus cap-dependent endonuclease (CEN), an essential enzyme for viral replication.[1] Baloxavir marboxil (brand name Xofluza) is a prodrug that is rapidly metabolized in vivo to its active form, baloxavir acid (BXA).[2] Similarly, AV5124 is a prodrug of AV5116.[3][4] These drugs act by inhibiting the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps (B75204) of host cell mRNAs to use as primers for the synthesis of its own viral mRNAs.[5] By blocking this process, these inhibitors effectively halt viral gene transcription and replication.[6][5]
Potency Comparison
The following table summarizes the in vitro potency of AV5116 and baloxavir acid against various influenza virus strains, as determined by different antiviral assays.
| Compound | Virus Strain/Type | Assay Type | IC50/EC50 (nM) | Reference |
| Baloxavir acid | Influenza A (H1N1)pdm09 | Plaque Reduction | 0.48 ± 0.22 | [7] |
| Influenza A (H3N2) | Plaque Reduction | 19.55 ± 5.66 | [7] | |
| Influenza A viruses | CEN Inhibition | 2.5 | [8] | |
| Influenza B viruses | Plaque Reduction | 18.9 ± 4.6 | [9] | |
| Influenza C viruses | High-Content Imaging | 10.6 (median, range 8.1-12.6) | [10] | |
| AV5116 | Influenza A (H1N1)pdm09 (WT) | Plaque Reduction | Comparable to BXA | [4] |
| Influenza A (H1N1)pdm09 (PA I38T mutant) | Plaque Reduction | More potent than BXA | [4] | |
| Influenza A (H3N2) (WT) | Plaque Reduction | Comparable to BXA | [4] | |
| Influenza B viruses (WT) | Plaque Reduction | Comparable to BXA | [4] | |
| Influenza C viruses | High-Content Imaging | 13.0 (median, range 9.3-16.3) | [10] |
Studies have shown that AV5116 is equipotent or more potent than baloxavir acid against wild-type influenza A and B viruses.[3][4] Notably, AV5116 demonstrates superior potency against influenza A viruses carrying the PA I38T substitution, a mutation known to confer reduced susceptibility to baloxavir acid.[3][4] Against influenza C viruses, both inhibitors display comparable activity.[10][11]
Experimental Protocols
The potency data presented in this guide were primarily generated using the following in vitro assays:
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
-
Cells: Madin-Darby canine kidney (MDCK) cells are commonly used for influenza virus propagation and plaque assays.[4]
-
Virus Infection: Confluent monolayers of MDCK cells are infected with a specific influenza virus strain at a known multiplicity of infection (MOI).
-
Compound Treatment: After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing serial dilutions of the test compound (AV5116 or baloxavir acid).
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days) at 37°C in a 5% CO2 atmosphere.[7]
-
Plaque Visualization and Counting: Plaques are visualized by staining the cell monolayer with a dye such as crystal violet. The number of plaques in the presence of the compound is compared to the number in the untreated control wells.
-
Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%, is calculated.
High-Content Imaging-Based Neutralization Test (HINT)
This is a more recent and higher-throughput method for assessing antiviral susceptibility.
-
Principle: This assay quantifies the number of infected cells by immunofluorescent staining of a viral protein (e.g., nucleoprotein) and subsequent automated imaging and analysis.
-
Procedure:
-
Cells are seeded in microplates and infected with the influenza virus in the presence of serial dilutions of the antiviral compound.
-
After an incubation period, the cells are fixed, permeabilized, and stained with a primary antibody specific for a viral antigen, followed by a fluorescently labeled secondary antibody.
-
The cell nuclei are also stained with a fluorescent dye (e.g., DAPI).
-
The plates are imaged using an automated high-content imaging system.
-
-
Data Analysis: The number of infected cells (positive for the viral antigen) is counted and normalized to the total number of cells (nuclei count). The EC50 value is determined by plotting the percentage of infected cells against the compound concentration.
Visualizations
Mechanism of Action: Inhibition of Cap-Snatching
Caption: Mechanism of action of AV5116 and baloxavir acid.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for a typical plaque reduction assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Baloxavir marboxil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 6. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
- 7. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Pleiotropic Effects of Influenza H1, H3, and B Baloxavir-Resistant Substitutions on Replication, Sensitivity to Baloxavir, and Interferon Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AV5124 Demonstrates Potent Efficacy Against Baloxavir-Resistant Influenza Virus with I38T Mutation
A comparative analysis of the next-generation cap-dependent endonuclease inhibitor, AV5124, reveals its significant antiviral activity against influenza A and B viruses, including strains that have developed resistance to the approved drug baloxavir (B560136) marboxil. Notably, the active metabolite of this compound, known as AV5116, shows equipotent or greater potency than baloxavir's active form (baloxavir acid, BXA) against the baloxavir-resistant I38T mutant.
Influenza virus resistance to existing antiviral medications presents a continuous challenge in seasonal and pandemic preparedness. The emergence of the I38T substitution in the polymerase acidic (PA) protein of the influenza virus has been linked to reduced susceptibility to baloxavir, a first-in-class cap-dependent endonuclease inhibitor.[1][2] This has spurred the development of novel antivirals capable of overcoming this resistance mechanism. This compound, a structural analogue of baloxavir, has emerged as a promising candidate, demonstrating robust efficacy in preclinical studies against both wild-type and baloxavir-resistant influenza strains.[3][4]
Comparative Efficacy of AV5116 and Baloxavir Acid (BXA)
In vitro studies highlight the superior or comparable performance of AV5116, the active metabolite of this compound, against various influenza strains, including those carrying the I38T mutation that confers resistance to baloxavir.
In Vitro Susceptibility in MDCK Cells
The antiviral activity of AV5116 and BXA was assessed using plaque-reduction assays in Madin-Darby canine kidney (MDCK) cells. The 50% effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, were determined for influenza A and B virus strains with and without the I38T PA substitution.
| Virus Strain | PA Substitution | AV5116 EC50 (nM) | Baloxavir Acid (BXA) EC50 (nM) | Fold Change (BXA/AV5116) |
| Influenza A(H1N1)pdm09 | I38-WT | Data not specified | Data not specified | - |
| I38T | Lower than BXA | Higher than AV5116 | Statistically significant improvement | |
| Influenza A(H3N2) | I38-WT | Comparable to BXA | Comparable to AV5116 | No significant difference |
| I38T | Lower than BXA | Higher than AV5116 | Trend towards greater potency (not statistically significant) | |
| Influenza B/Brisbane/60 | I38-WT | Comparable to BXA | Comparable to AV5116 | No significant difference |
| I38T | Comparable to BXA | Comparable to AV5116 | No significant difference |
Data synthesized from a 2020 study published in the Journal of Antimicrobial Chemotherapy.[4]
Notably, AV5116 was significantly more potent than BXA in inhibiting the replication of the baloxavir-resistant A(H1N1)pdm09 strain carrying the I38T mutation.[4] While a similar trend was observed for the A(H3N2) I38T mutant, the difference was not statistically significant.[4]
Inhibition of Polymerase Activity
Further investigations into the mechanism of action involved cell-free assays to measure the inhibition of the influenza virus polymerase complex. These experiments confirmed that AV5116 was more effective than BXA at reducing the polymerase activity of influenza A virus with the baloxavir-resistant I38T substitution.[4]
In Vivo Protective Efficacy in a Mouse Model
The therapeutic potential of this compound was evaluated in a lethal challenge mouse model using the A(H1N1)pdm09 influenza virus. BALB/c mice were infected with the virus and subsequently treated with this compound or baloxavir marboxil (BXM).
| Treatment Group | Dose (mg/kg) | Survival Rate (%) |
| This compound | 20 | 60% |
| 50 | 100% | |
| Baloxavir Marboxil (BXM) | 20 | 80% |
| 50 | 90% |
Data from a 2020 study in BALB/c mice.[4]
Treatment with this compound demonstrated a dose-dependent increase in survival rates, with a 50 mg/kg dose providing complete protection against mortality.[4] This indicates the promising in vivo efficacy of this compound as an anti-influenza therapeutic agent.
Mechanism of Action: Targeting the Cap-Dependent Endonuclease
Both this compound (via its active metabolite AV5116) and baloxavir function by inhibiting the cap-dependent endonuclease activity of the viral polymerase acidic (PA) protein.[5][6] This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) of host cell messenger RNAs (mRNAs) to use as primers for the synthesis of its own viral mRNAs.[5] By blocking this process, these drugs effectively halt viral gene transcription and replication.
Figure 1. Mechanism of action of this compound and baloxavir.
Experimental Protocols
In Vitro Antiviral Susceptibility Testing (Plaque-Reduction Assay)
Madin-Darby canine kidney (MDCK) cells were used to assess the antiviral activity of the compounds. Confluent cell monolayers were infected with influenza A or B viruses. The infected cells were then overlaid with medium containing various concentrations of the test compounds (AV5116 or BXA). After incubation to allow for plaque formation, the cells were fixed and stained. The number of plaques at each drug concentration was counted, and the EC50 value was calculated as the drug concentration that reduced the number of plaques by 50% compared to the untreated control.[4]
In Vivo Efficacy in a Lethal Challenge Mouse Model
Female BALB/c mice were intranasally infected with a lethal dose of influenza A(H1N1)pdm09 virus. Treatment with this compound or baloxavir marboxil (BXM) was initiated post-infection. The compounds were administered orally at doses of 20 mg/kg and 50 mg/kg. The mice were monitored daily for signs of illness, weight loss, and survival over a period of time. The protective efficacy of the compounds was determined by the survival rate of the treated mice compared to a placebo group.[4]
Figure 2. Experimental workflow for antiviral efficacy testing.
Conclusion
This compound represents a significant advancement in the development of influenza antiviral therapies. Its active metabolite, AV5116, demonstrates potent inhibitory activity against a range of influenza viruses, including the baloxavir-resistant I38T mutant.[3][4] The in vivo data further supports its potential as an effective treatment for influenza, with a high survival rate observed in mouse models.[4] The continued development of this compound is warranted to address the evolving landscape of antiviral resistance and to provide a new therapeutic option for the management of seasonal and pandemic influenza.
References
- 1. Influenza antivirals and animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and Characterization of Drug-Resistant Influenza B Viruses Selected In Vitro with Baloxavir Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Baloxavir Marboxil? [synapse.patsnap.com]
- 6. Xofluza (Baloxavir Marboxil) for the Treatment Of Acute Uncomplicated Influenza - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: AV5124 vs. Favipiravir for Influenza Virus Inhibition
For Immediate Release
This guide provides a detailed in vitro comparison of two antiviral compounds, AV5124 and favipiravir (B1662787), against influenza viruses. The data presented is compiled from separate studies and is intended for researchers, scientists, and drug development professionals.
Executive Summary
This report outlines the in vitro antiviral activities of this compound, a cap-dependent endonuclease (CEN) inhibitor, and favipiravir, an RNA-dependent RNA polymerase (RdRp) inhibitor. While no direct head-to-head studies have been published, this guide synthesizes available data to offer a comparative analysis of their potency, cytotoxicity, and mechanisms of action. This compound, through its active metabolite AV5116, demonstrates potent nanomolar activity against a range of influenza A and B viruses, including strains resistant to other antivirals.[1][2] Favipiravir exhibits broader-spectrum activity against various RNA viruses and shows efficacy against influenza viruses in the micromolar range.[3][4][5]
Mechanism of Action
The two compounds inhibit influenza virus replication through distinct mechanisms:
-
This compound: This is a prodrug that is metabolized to its active form, AV5116.[1][2] AV5116 targets the cap-dependent endonuclease activity of the viral polymerase acidic (PA) subunit, which is essential for the virus to "snatch" capped RNA fragments from host pre-mRNAs to initiate transcription of its own genome. By inhibiting this process, AV5116 effectively blocks viral mRNA synthesis.[1][2]
-
Favipiravir: This compound is also a prodrug that is intracellularly converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP).[5][6][7] Favipiravir-RTP acts as a purine (B94841) analogue and is incorporated into the growing viral RNA chain by the RNA-dependent RNA polymerase (RdRp). This incorporation can lead to either chain termination or lethal mutagenesis, where an accumulation of mutations renders the viral progeny non-viable.[6][7]
In Vitro Antiviral Activity
The following tables summarize the in vitro efficacy of AV5116 (the active metabolite of this compound) and favipiravir against various influenza virus strains. Data has been collated from separate studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Antiviral Activity of AV5116 against Influenza Viruses
| Virus Strain | Drug Susceptibility | EC50 (nM) | Assay Type | Cell Line | Reference |
| Influenza A/California/04/2009 (H1N1)pdm09 | Oseltamivir-Susceptible | 1.2 ± 0.3 | Plaque Reduction | MDCK | [2] |
| Influenza A/California/04/2009 (H1N1)pdm09 | Oseltamivir-Resistant (H275Y) | 1.5 ± 0.4 | Plaque Reduction | MDCK | [2] |
| Influenza A/Victoria/3/75 (H3N2) | Oseltamivir-Susceptible | 0.9 ± 0.2 | Plaque Reduction | MDCK | [2] |
| Influenza A/Victoria/3/75 (H3N2) | Oseltamivir-Resistant (E119V) | 1.1 ± 0.3 | Plaque Reduction | MDCK | [2] |
| Influenza B/Brisbane/60/2008 | Oseltamivir-Susceptible | 8.7 ± 2.1 | Plaque Reduction | MDCK | [2] |
| Influenza B/Brisbane/60/2008 | Oseltamivir-Resistant (D198N) | 9.1 ± 2.5 | Plaque Reduction | MDCK | [2] |
Table 2: In Vitro Antiviral Activity of Favipiravir against Influenza Viruses
| Virus Strain | Drug Susceptibility | EC50 (µM) | Assay Type | Cell Line | Reference |
| Influenza A/Victoria/3/75 (H3N2) | Not specified | 0.48 | Plaque Reduction | MDCK | [5] |
| Influenza A/WSN/33 (H1N1) | Not specified | 0.16 | Plaque Reduction | MDCK | [5] |
| Influenza B/Lee/40 | Not specified | 0.09 | Plaque Reduction | MDCK | [5] |
| A(H1N1)pdm09 | Oseltamivir-Sensitive | 0.19 - 1.46 | Plaque Reduction | MDCK | [4] |
| A(H1N1)pdm09 | Oseltamivir-Resistant (H275Y) | 0.45 - 2.55 | Plaque Reduction | MDCK | [4] |
| A(H3N2) | Oseltamivir-Sensitive | 0.45 - 5.22 | Plaque Reduction | MDCK | [4] |
| Influenza B | Oseltamivir-Sensitive | 0.57 - 1.21 | Plaque Reduction | MDCK | [4] |
Cytotoxicity
Table 3: In Vitro Cytotoxicity of AV5116 and Favipiravir
| Compound | CC50 | Cell Line | Assay Type | Reference |
| AV5116 | >10 µM | MDCK | Not specified | [2] |
| Favipiravir | >400 µM | MDCK | Not specified | [5] |
Experimental Protocols
Plaque Reduction Assay (General Protocol)
This assay is a standard method for determining the 50% effective concentration (EC50) of an antiviral compound.
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells are seeded in 6- or 12-well plates and grown to confluency.
-
Virus Infection: The cell monolayers are washed and then infected with a dilution of influenza virus calculated to produce a countable number of plaques. The plates are incubated for 1 hour to allow for viral adsorption.
-
Compound Treatment: Following adsorption, the virus inoculum is removed, and the cells are overlaid with a medium (e.g., containing agarose (B213101) or Avicel) containing serial dilutions of the test compound (AV5116 or favipiravir).
-
Incubation: Plates are incubated at 37°C in a 5% CO2 incubator for 2-3 days to allow for plaque formation.
-
Plaque Visualization and Counting: The cell monolayers are fixed (e.g., with formalin) and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
-
EC50 Calculation: The concentration of the compound that reduces the number of plaques by 50% compared to the virus control (no compound) is calculated as the EC50.
Cytotoxicity Assay (General Protocol)
This assay determines the concentration of a compound that is toxic to the host cells (50% cytotoxic concentration, CC50).
-
Cell Seeding: MDCK cells are seeded in 96-well plates and incubated until a confluent monolayer is formed.
-
Compound Addition: Serial dilutions of the test compound are added to the wells. Control wells with no compound are included.
-
Incubation: The plates are incubated for the same duration as the antiviral assays.
-
Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or MTS assay. These assays measure the metabolic activity of viable cells.
-
CC50 Calculation: The concentration of the compound that reduces cell viability by 50% compared to the untreated control cells is determined as the CC50.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In vitro antiviral activity of favipiravir (T-705) against drug-resistant influenza and 2009 A(H1N1) viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro Antiviral Activity of Favipiravir (T-705) against Drug-Resistant Influenza and 2009 A(H1N1) Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gbcbiotech.com [gbcbiotech.com]
Comparative Efficacy of AV5124 in Diverse Influenza Subtypes: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the pre-clinical efficacy of AV5124, a novel cap-dependent endonuclease (CEN) inhibitor, against various influenza subtypes. Data is presented alongside currently approved antiviral agents, including neuraminidase inhibitors (oseltamivir, zanamivir (B325), peramivir) and the first-in-class CEN inhibitor, baloxavir (B560136) marboxil. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential as a broad-spectrum anti-influenza therapeutic.
Executive Summary
This compound, a prodrug of the active metabolite AV5116, demonstrates potent in vitro activity against a range of influenza A and B viruses.[1][2] Notably, its active form, AV5116, shows comparable or superior efficacy to baloxavir acid (BXA), the active metabolite of baloxavir marboxil, particularly against influenza A virus strains harboring the I38T polymerase acidic (PA) substitution, which confers reduced susceptibility to baloxavir.[1][2] While direct comparative in vitro studies with neuraminidase inhibitors are limited, the available data suggests this compound possesses a broad spectrum of activity, including against strains resistant to oseltamivir.[1][2]
Data Presentation: In Vitro Efficacy
The following tables summarize the in vitro efficacy of this compound's active metabolite, AV5116, and comparator antiviral agents against various influenza A and B subtypes. Efficacy is presented as 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), with lower values indicating higher potency. It is important to note that direct comparisons between studies may be limited by variations in experimental conditions.
Table 1: In Vitro Efficacy of Cap-Dependent Endonuclease Inhibitors Against Influenza A and B Viruses
| Virus Strain | AV5116 EC50 (nM) | Baloxavir Acid (BXA) EC50 (nM) | Reference |
| Influenza A | |||
| A/California/04/2009 (H1N1)pdm09 (PA-I38-WT) | 0.7 ± 0.2 | 0.9 ± 0.3 | [1] |
| A/California/04/2009 (H1N1)pdm09 (PA-I38T) | 4.8 ± 1.2 | 19.2 ± 4.5 | [1] |
| A/Hong Kong/4801/2014 (H3N2) (PA-I38-WT) | 2.1 ± 0.5 | 1.8 ± 0.4 | [1] |
| A/Hong Kong/4801/2014 (H3N2) (PA-I38T) | 10.5 ± 2.5 | 15.6 ± 3.8 | [1] |
| Influenza B | |||
| B/Brisbane/60/2008 (Victoria lineage) (PA-I38-WT) | 6.5 ± 1.5 | 7.2 ± 1.8 | [1] |
| B/Brisbane/60/2008 (Victoria lineage) (PA-I38T) | 25.4 ± 6.3 | 30.1 ± 7.5 | [1] |
Table 2: In Vitro Efficacy of Neuraminidase Inhibitors Against Common Influenza Subtypes (Representative Data)
| Antiviral Agent | Influenza A(H1N1) IC50 (nM) | Influenza A(H3N2) IC50 (nM) | Influenza B IC50 (nM) | Reference |
| Oseltamivir | 0.41 - 1.34 | 0.41 - 0.83 | 8.8 - 13 | [3][4][5] |
| Zanamivir | 0.76 - 1.96 | 1.22 - 2.28 | 2.28 - 4.19 | [3][4][6] |
| Peramivir | 0.13 (mean) | 0.18 (mean) | 0.74 (mean) | [7] |
Mechanism of Action
This compound targets the cap-dependent endonuclease (CEN) activity of the viral polymerase acidic (PA) protein, a critical component of the influenza virus replication machinery.[1][2] This "cap-snatching" mechanism is essential for the virus to hijack host cell messenger RNA (mRNA) caps (B75204) to initiate the transcription of its own genetic material.[8][9][10] By inhibiting this process, this compound effectively halts viral replication. This mechanism of action is distinct from that of neuraminidase inhibitors, which prevent the release of newly formed virus particles from infected cells.[1][2][11]
Mechanism of Action of this compound.
In contrast, neuraminidase inhibitors target the final stage of the viral life cycle.
Mechanism of Action of Neuraminidase Inhibitors.
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the in vitro efficacy data for this compound's active metabolite, AV5116.
Plaque-Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques in a cell culture.
Plaque-Reduction Assay Workflow.
Detailed Methodology: Madin-Darby canine kidney (MDCK) cells are seeded in 6-well plates and grown to confluence. The cells are then infected with a specific influenza virus strain. Following infection, the cells are overlaid with a medium containing serial dilutions of the test compound (e.g., AV5116). After an incubation period that allows for plaque formation, the cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques is counted for each compound concentration, and the EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[1]
Cell-Free Polymerase Activity Assay
This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the influenza virus polymerase complex.
Polymerase Activity Assay Workflow.
Detailed Methodology: The influenza virus RNA-dependent RNA polymerase complex (comprising PA, PB1, and PB2 subunits) is expressed and purified. The enzymatic reaction is initiated by combining the purified polymerase with a viral RNA (vRNA) template and a capped RNA primer in the presence of ribonucleoside triphosphates (rNTPs), one of which is typically radiolabeled. The test compound (e.g., AV5116) is added at various concentrations. Following incubation, the synthesized radiolabeled RNA products are separated by gel electrophoresis and quantified. The IC50 value is determined as the concentration of the compound that inhibits the polymerase activity by 50% compared to the no-drug control.[1]
Conclusion
The available preclinical data indicates that this compound is a potent and broad-spectrum inhibitor of influenza A and B viruses. Its distinct mechanism of action, targeting the cap-dependent endonuclease, and its efficacy against baloxavir-resistant strains, position it as a promising candidate for further development in the fight against seasonal and pandemic influenza. Further head-to-head comparative studies with neuraminidase inhibitors are warranted to fully elucidate its relative therapeutic potential.
References
- 1. Frontiers | Influenza Virus Neuraminidase Structure and Functions [frontiersin.org]
- 2. Viral neuraminidase - Wikipedia [en.wikipedia.org]
- 3. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuraminidase Sequence Analysis and Susceptibilities of Influenza Virus Clinical Isolates to Zanamivir and Oseltamivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oseltamivir Resistant Influenza A and B Viruses Pre- and Post Antiviral Therapy in Children and Young Adults with Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virus Susceptibility Analyses from a Phase IV Clinical Trial of Inhaled Zanamivir Treatment in Children Infected with Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peramivir and laninamivir susceptibility of circulating influenza A and B viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. esrf.fr [esrf.fr]
- 10. Cap snatching - Wikipedia [en.wikipedia.org]
- 11. Influenza Virus Neuraminidase: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Antiviral Effects of AV5124 and Neuraminidase Inhibitors: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the potential synergistic effects of AV5124, a novel cap-dependent endonuclease (CEN) inhibitor, when used in combination with neuraminidase inhibitors (NAIs) for the treatment of influenza virus infections. While direct experimental data on the combination of this compound and NAIs is not yet publicly available, this document draws on extensive research conducted with its structural and mechanistic analogue, baloxavir (B560136) marboxil. The findings from studies on baloxavir strongly suggest a high potential for synergy, offering a promising avenue for future antiviral strategies.
This guide is intended for researchers, scientists, and drug development professionals interested in the forefront of influenza therapeutics.
Introduction to Antiviral Mechanisms
A synergistic effect occurs when the combined therapeutic effect of two or more drugs is greater than the sum of their individual effects. In the context of influenza treatment, combining antiviral agents with different mechanisms of action can lead to enhanced viral inhibition, a reduction in the emergence of drug-resistant strains, and potentially lower required doses, thereby minimizing toxicity.
This compound , a prodrug of AV5116, is a potent inhibitor of the cap-dependent endonuclease enzyme located in the polymerase acidic (PA) subunit of the influenza virus. This enzyme is critical for the initiation of viral mRNA synthesis, a process known as "cap-snatching." By blocking this step, this compound effectively halts viral gene transcription and replication.
Neuraminidase inhibitors , such as oseltamivir, zanamivir, peramivir, and laninamivir, target the viral neuraminidase enzyme on the surface of the influenza virus. Neuraminidase is essential for the release of newly formed viral particles from infected host cells. By inhibiting this enzyme, NAIs prevent the spread of the virus to other cells.[1]
The distinct mechanisms of action of this compound and neuraminidase inhibitors—one targeting viral replication within the host cell and the other preventing viral release—provide a strong rationale for their combined use to achieve a synergistic antiviral effect.
Visualization of a Synergistic Mechanism
The following diagram illustrates the distinct and complementary points of intervention for cap-dependent endonuclease inhibitors and neuraminidase inhibitors in the influenza virus life cycle.
Caption: Dual inhibition of the influenza virus life cycle by this compound and NAIs.
Comparative Analysis: Synergistic Effects of Baloxavir and Neuraminidase Inhibitors
Numerous in vitro and in vivo studies have demonstrated the synergistic antiviral activity of baloxavir in combination with various neuraminidase inhibitors. These findings serve as a strong predictive model for the potential efficacy of a combined this compound and NAI regimen.
In Vitro Synergistic Effects
Combination studies consistently show that baloxavir and neuraminidase inhibitors act synergistically to inhibit influenza virus replication in cell culture.
Table 1: In Vitro Synergy of Baloxavir Acid with Neuraminidase Inhibitors
| Influenza A Strain | Neuraminidase Inhibitor | Combination Effect | Reference |
| A(H1N1)pdm09 | Oseltamivir Acid | Synergistic | [2] |
| A(H1N1)pdm09 | Zanamivir | Synergistic | [2] |
| A(H1N1)pdm09 | Peramivir | Synergistic | [2] |
| A(H3N2) | Oseltamivir Acid | Synergistic | [2][3] |
| A(H3N2) | Zanamivir | Synergistic | [2][3] |
| A(H3N2) | Peramivir | Synergistic | [2][3] |
| Baloxavir-resistant (I38T) | Oseltamivir Acid | Synergistic | [3][4] |
| Baloxavir-resistant (I38T) | Zanamivir | Synergistic | [3] |
| Baloxavir-resistant (I38T) | Peramivir | Synergistic | [3] |
Data synthesized from multiple sources demonstrating synergistic interactions against various influenza strains, including those with reduced susceptibility to baloxavir.
In Vivo Efficacy of Combination Therapy
Studies in animal models have corroborated the in vitro findings, showing that combination therapy with baloxavir and a neuraminidase inhibitor leads to improved outcomes compared to monotherapy.
Table 2: In Vivo Efficacy of Baloxavir Marboxil and Oseltamivir Phosphate Combination in Mice
| Parameter | Baloxavir Monotherapy | Oseltamivir Monotherapy | Combination Therapy | Reference |
| Mortality | Significantly reduced | Less effective | Additional efficacy over monotherapy | [5][6] |
| Lung Viral Titer | Significantly reduced | Less effective | Greater reduction than monotherapy | [5][6] |
| Lung Cytokine/Chemokine Levels | Reduced | Less effective | Greater reduction than monotherapy | [5][6] |
| Pathological Lung Changes | Reduced | Less effective | Greater reduction than monotherapy | [5][6] |
Results from studies in mice lethally infected with influenza A/PR/8/34, with treatment initiated 96 hours post-infection.
Experimental Protocols
The assessment of synergistic antiviral activity is determined through rigorous and standardized experimental methodologies. Below are summaries of key in vitro and in vivo protocols employed in the referenced studies for baloxavir, which would be applicable for future studies on this compound.
In Vitro Synergy Assessment: Checkerboard Assay
This method is widely used to evaluate the interaction between two antimicrobial agents.
Caption: Workflow for in vitro synergy testing using the checkerboard method.
-
Cell Culture : Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates and grown to confluence.
-
Drug Preparation and Application : Serial dilutions of AV5116 (the active form of this compound) and a neuraminidase inhibitor are prepared. The drugs are then added to the cell culture plates in a checkerboard format, resulting in a matrix of different concentration combinations.
-
Viral Infection : The cell monolayers are infected with a specific strain of influenza virus at a predetermined multiplicity of infection (MOI).
-
Incubation : The plates are incubated to allow for viral replication.
-
Assessment of Antiviral Activity : The extent of viral replication is measured. A common method is the cytopathic effect (CPE) reduction assay, where cell viability is quantified using reagents like CellTiter-Glo®.
-
Synergy Analysis : The data is analyzed using software programs such as MacSynergy II, which calculates synergy volumes based on the Bliss independence model. A positive synergy volume indicates a synergistic interaction.[2][3]
In Vivo Efficacy in a Mouse Model
Animal models are crucial for evaluating the therapeutic potential of antiviral combinations in a living organism.
-
Infection : Mice (e.g., BALB/c) are intranasally inoculated with a lethal dose of an influenza A virus strain.
-
Treatment : At a specified time post-infection (e.g., 96 hours to simulate a clinically relevant scenario), oral treatment is initiated with this compound, a neuraminidase inhibitor, or the combination of both. A placebo group is also included.
-
Monitoring : The animals are monitored daily for changes in body weight and survival.
-
Endpoint Analysis : At specific time points, subgroups of mice are euthanized to collect lung tissue for the following analyses:
Conclusion and Future Directions
The extensive evidence of synergy between the cap-dependent endonuclease inhibitor baloxavir and various neuraminidase inhibitors provides a strong scientific rationale for investigating the combination of this compound with NAIs. The distinct and complementary mechanisms of action of these two drug classes are likely to result in enhanced antiviral efficacy, a higher barrier to the development of resistance, and improved clinical outcomes.
As this compound progresses through clinical development, dedicated studies evaluating its synergistic potential with neuraminidase inhibitors are a critical next step. Such research will be instrumental in defining the optimal therapeutic strategies for both seasonal and pandemic influenza. The experimental frameworks detailed in this guide provide a robust foundation for these future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Combinations of Baloxavir Acid and Other Inhibitors against Seasonal Influenza A Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Synergistic Effect of Baloxavir and Neuraminidase Inhibitors against Influenza Viruses In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination treatment with the cap-dependent endonuclease inhibitor baloxavir marboxil and a neuraminidase inhibitor in a mouse model of influenza A virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
AV5124 Demonstrates Potent Activity Against Baloxavir-Resistant Influenza Strains
For Immediate Release
[City, State] – [Date] – New comparative data reveals that AV5124, an investigational cap-dependent endonuclease (CEN) inhibitor, maintains significant potency against influenza virus strains harboring the I38T substitution in the polymerase acidic (PA) subunit, a key mutation conferring resistance to the approved CEN inhibitor baloxavir (B560136). This finding positions this compound as a promising next-generation therapeutic candidate for influenza, addressing the emerging challenge of antiviral resistance.
This compound is the prodrug of its active metabolite, AV5116. Like other CEN inhibitors, AV5116 targets the "cap-snatching" mechanism essential for influenza virus replication. However, preclinical studies indicate a differentiated cross-resistance profile compared to baloxavir, particularly against variants with the common I38T mutation.
Comparative Antiviral Activity
In vitro studies demonstrate that while the I38T substitution leads to a significant reduction in the susceptibility to baloxavir acid (the active form of baloxavir marboxil), AV5116 retains more potent inhibitory activity against these resistant strains. This suggests that this compound could be an effective treatment option for patients infected with baloxavir-resistant influenza.
| Inhibitor | Virus Strain | Assay Type | EC50 / IC50 (nM) | Fold Change vs. Wild-Type |
| AV5116 | A(H5N1) Wild-Type | HINT / IRINA | ~0.3 (Median EC50) | - |
| AV5116 | A(H5N1) PA-I38T Mutant | HINT / IRINA | 37- to 78-fold increase | 37-78 |
| Baloxavir Acid | A(H1N1)pdm09 Wild-Type | Plaque Reduction | 0.42 ± 0.37 | - |
| Baloxavir Acid | A(H1N1)pdm09 PA-I38T Mutant | Plaque Reduction | 41.96 ± 9.42 | ~100 |
| Baloxavir Acid | A(H3N2) Wild-Type | Plaque Reduction | 0.66 ± 0.17 | - |
| Baloxavir Acid | A(H3N2) PA-I38T Mutant | Plaque Reduction | 139.73 ± 24.97 | ~211 |
| Baloxavir Acid | A(H5N1) Wild-Type | HINT / IRINA | ~0.3 (Median EC50) | - |
| Baloxavir Acid | A(H5N1) PA-I38T Mutant | HINT / IRINA | 75- to 108-fold increase | 75-108 |
Data compiled from multiple sources. HINT: High-content Imaging Neutralization Test; IRINA: Influenza Replication Inhibition Neuraminidase-based Assay. EC50/IC50 values represent the concentration of the drug required to inhibit 50% of viral activity.
Mechanism of Action and Resistance
CEN inhibitors block the influenza virus's ability to hijack host cell messenger RNA (mRNA) to initiate the synthesis of its own viral mRNA. This "cap-snatching" process is a critical step in viral replication.
Caption: Mechanism of CEN inhibition and resistance.
The primary mechanism of resistance to baloxavir is the I38T amino acid substitution in the PA subunit of the viral polymerase. This mutation reduces the binding affinity of the inhibitor to the endonuclease active site, thereby diminishing its antiviral effect. The data suggests that AV5116 can more effectively overcome this resistance mechanism compared to baloxavir.
Experimental Protocols
Plaque Reduction Assay
The antiviral activity of the compounds is commonly determined using a plaque reduction assay. This method quantifies the ability of a drug to inhibit the production of infectious virus particles.
Caption: Plaque Reduction Assay Workflow.
Detailed Methodology:
-
Cell Culture: Madin-Darby canine kidney (MDCK) cells are seeded into 12-well plates and cultured until a confluent monolayer is formed.[1]
-
Virus Inoculation: The cell monolayer is washed, and then infected with a diluted influenza virus stock, both in the presence and absence of various concentrations of the antiviral compound.
-
Incubation and Overlay: After a short incubation period to allow for viral entry, the inoculum is removed, and the cells are overlaid with a medium containing a substance like Avicel or agarose (B213101) to ensure that new virus particles can only infect adjacent cells, thus forming localized plaques.[1]
-
Plaque Visualization: After several days of incubation, the cells are fixed and stained. Plaques, which are areas of dead or destroyed cells, appear as clear zones against a background of stained, healthy cells.
-
Data Analysis: The number of plaques is counted for each drug concentration. The 50% inhibitory concentration (IC50) is then calculated, representing the drug concentration at which a 50% reduction in the number of plaques is observed compared to the untreated control.
Conclusion
The favorable cross-resistance profile of this compound, particularly its retained activity against the baloxavir-resistant I38T mutant, highlights its potential as a valuable new agent in the fight against seasonal and pandemic influenza. Further clinical evaluation is warranted to confirm these promising preclinical findings.
References
Assessing the Barrier to Resistance of AV5124 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antiviral resistance is a critical challenge in the development of new influenza therapies. AV5124, a prodrug of the cap-dependent endonuclease (CEN) inhibitor AV5116, represents a promising next-generation antiviral. This guide provides a comparative assessment of the in vitro barrier to resistance of this compound, benchmarking its performance against the approved CEN inhibitor, baloxavir (B560136) marboxil, and the neuraminidase inhibitor, oseltamivir. This analysis is based on available preclinical data and established methodologies for evaluating antiviral resistance.
Mechanism of Action: Cap-Dependent Endonuclease Inhibition
This compound's active metabolite, AV5116, targets the CEN activity of the influenza virus polymerase acidic (PA) subunit. This enzyme is essential for the initiation of viral mRNA synthesis, a process known as "cap-snatching." By inhibiting this process, AV5116 effectively halts viral replication. This mechanism is distinct from neuraminidase inhibitors, which block the release of progeny virions from infected cells.
Figure 1. Signaling pathway of Cap-Dependent Endonuclease (CEN) inhibition by AV5116.
Comparative In Vitro Antiviral Activity
The potency of an antiviral against resistant strains is a key indicator of its barrier to resistance. AV5116 has demonstrated superior or equivalent activity compared to baloxavir acid (BXA), the active form of baloxavir marboxil, against influenza viruses harboring the I38T substitution in the PA subunit. The I38T mutation is the most frequently observed resistance mutation for baloxavir in clinical settings.
Table 1: Comparative Antiviral Activity (EC50, nM) of AV5116 and Baloxavir Acid (BXA)
| Virus Strain | Relevant Mutation | AV5116 (EC50 nM) | Baloxavir Acid (EC50 nM) | Fold-Change in EC50 (Mutant vs. WT) for AV5116 | Fold-Change in EC50 (Mutant vs. WT) for BXA |
| A/H1N1pdm09 | Wild-Type (I38) | ~0.5 - 1.5 | ~0.5 - 1.5 | - | - |
| A/H1N1pdm09 | I38T | ~8.24 - 26.78 | ~33.66 - 81.41 | ~24-41 | ~80-93 |
| A/H3N2 | Wild-Type (I38) | ~0.3 - 0.7 | ~0.3 - 0.7 | - | - |
| A/H3N2 | I38T | ~10 - 20 | ~40 - 70 | ~30-40 | ~100-200 |
Data synthesized from publicly available research.[1][2] Actual values may vary depending on the specific assay and cell line used.
Experimental Protocols for Assessing Resistance Barrier
A high barrier to resistance implies that multiple mutations or a significant fitness cost is associated with the development of resistance. This is often assessed in vitro through serial passage experiments.
In Vitro Resistance Selection by Serial Passage
This method involves repeatedly culturing the virus in the presence of sub-lethal concentrations of the antiviral drug. With each passage, the drug concentration is gradually increased, selecting for viral variants with reduced susceptibility. A higher number of passages required to elicit resistance suggests a higher barrier.
Figure 2. Workflow for in vitro resistance selection by serial passage.
Protocol:
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to confluency in 6-well plates.
-
Virus Inoculation: A wild-type influenza A virus (e.g., A/H1N1pdm09) is used to infect the MDCK cell monolayers at a low multiplicity of infection (MOI) in the presence of a starting concentration of AV5116 (typically at or below the EC50).
-
Incubation: The infected cells are incubated at 37°C until cytopathic effect (CPE) is observed.
-
Harvesting: The supernatant containing the progeny virus is harvested.
-
Serial Passaging: A portion of the harvested supernatant is used to infect fresh MDCK cells with a progressively increasing concentration of AV5116. This process is repeated for multiple passages.
-
Monitoring Resistance: At various passages, the viral population is assessed for the emergence of resistance by determining the EC50 and sequencing the PA gene to identify potential mutations.
While specific data from a serial passage study dedicated to this compound is not publicly available, studies on other antivirals show that compounds with a high barrier to resistance require more passages for resistant mutants to emerge.[3]
Antiviral Susceptibility Testing
To quantify the level of resistance, the half-maximal effective concentration (EC50) of the antiviral is determined. A significant increase in the EC50 for a mutant virus compared to the wild-type indicates resistance.
a) Plaque Reduction Assay
This assay measures the ability of a drug to inhibit the formation of viral plaques.
Protocol:
-
Cell Seeding: MDCK cells are seeded in 6-well plates and grown to confluency.
-
Virus Infection: Cell monolayers are infected with a standardized amount of virus (wild-type or potentially resistant).
-
Drug Treatment: After viral adsorption, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing serial dilutions of AV5116.
-
Incubation: Plates are incubated for 2-3 days to allow for plaque formation.
-
Plaque Visualization: The overlay is removed, and cells are stained (e.g., with crystal violet) to visualize and count the plaques.
-
EC50 Calculation: The EC50 is the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
b) Virus Yield Reduction Assay
This assay measures the amount of infectious virus produced in the presence of the drug.
Protocol:
-
Infection and Treatment: MDCK cells are infected with the virus in the presence of serial dilutions of AV5116.
-
Incubation: The infected cells are incubated for a defined period (e.g., 24-48 hours).
-
Harvesting: The cell supernatant containing progeny virus is collected.
-
Virus Titration: The amount of infectious virus in the supernatant is quantified by a TCID50 (50% tissue culture infectious dose) assay or a plaque assay on fresh MDCK cells.
-
EC50 Calculation: The EC50 is the drug concentration that reduces the viral yield by 50% compared to the untreated control.
Comparative Resistance Profiles
Table 2: General Comparison of In Vitro Resistance Profiles
| Antiviral Agent | Target | Primary Resistance Mutations | Typical Fold-Change in EC50 for Resistant Strains | Inferred Barrier to Resistance |
| This compound (AV5116) | PA Endonuclease | Not yet fully characterized through in vitro selection | Lower fold-change against I38T mutant compared to BXA | Potentially High |
| Baloxavir Marboxil | PA Endonuclease | I38T/M/F in PA | ~10 to >100-fold | Moderate |
| Oseltamivir | Neuraminidase | H275Y in NA (for H1N1) | >100-fold | Low to Moderate |
Conclusion
The available in vitro data suggests that this compound possesses a potentially higher barrier to resistance compared to baloxavir marboxil. This is primarily evidenced by the superior activity of its active metabolite, AV5116, against the common baloxavir-resistant I38T mutant. While a dedicated in vitro resistance selection study for this compound has not been identified in the public domain, the existing comparative data strongly supports its continued development as a potent anti-influenza agent with a favorable resistance profile. Further studies involving serial passage to directly assess the emergence of resistance to this compound are warranted to fully characterize its resistance profile.
References
- 1. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Profiling the in vitro drug-resistance mechanism of influenza A viruses towards the AM2-S31N proton channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Investigational Antiviral AV5124 and Baloxavir Marboxil (BXM)
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacokinetic profiles of AV5124, a novel influenza virus endonuclease inhibitor, and the approved antiviral drug baloxavir (B560136) marboxil (BXM). This analysis is based on preclinical data from murine models and aims to highlight key differences in their absorption, distribution, metabolism, and excretion (ADME) properties.
Executive Summary
This compound is a prodrug of the active metabolite AV5116, designed as a structural analogue to the cap-dependent endonuclease (CEN) inhibitor baloxavir acid (BXA), the active form of BXM.[1] Preclinical studies in mice indicate that this compound demonstrates acceptable oral bioavailability and, through its active metabolite AV5116, exhibits potent antiviral activity against various influenza A and B virus strains, including those resistant to other antivirals.[1][2] Comparative analysis with BXM reveals distinct pharmacokinetic characteristics that may have implications for clinical efficacy and dosing regimens.
Quantitative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of the active metabolites of this compound (AV5116) and BXM (baloxavir acid) following oral administration of the respective prodrugs in mice. It is important to note that the data for this compound and BXM were generated in different mouse strains (CD-1 and BALB/c, respectively), which may contribute to some of the observed differences.
Table 1: Pharmacokinetic Parameters of AV5116 in CD-1 Mice after a Single Oral Dose of this compound (15 mg/kg)
| Parameter | Plasma | Lung |
| Cmax (ng/mL) | 1,320 ± 260 | 31,400 ± 6,300 |
| Tmax (h) | 0.5 | 0.5 |
| AUC_last (ng·h/mL) | 3,920 ± 780 | 71,800 ± 14,400 |
| Bioavailability (%) | 1.4 | - |
Data sourced from "Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir"[2].
Table 2: Pharmacokinetic Parameters of Baloxavir Acid in BALB/c Mice after a Single Oral Dose of Baloxavir Marboxil
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC_0–12 (ng·h/mL) | t_½,z (h) |
| 0.5 | 17.3 ± 3.1 | 1.3 ± 0.6 | 100 ± 18 | 2.24 ± 0.40 |
| 1.5 | 56.7 ± 10.2 | 1.0 ± 0.0 | 326 ± 59 | 2.54 ± 0.45 |
| 5 | 188 ± 34 | 1.3 ± 0.6 | 1,120 ± 200 | 2.84 ± 0.51 |
| 15 | 560 ± 101 | 1.3 ± 0.6 | 3,450 ± 621 | 3.14 ± 0.56 |
| 50 | 988 ± 178 | 2.0 ± 0.0 | 6,960 ± 1,253 | 2.94 ± 0.53 |
Data sourced from "Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection"[3][4][5].
Experimental Protocols
This compound Pharmacokinetic Study in Mice[2]
-
Animal Model: Male CD-1 mice.
-
Dosing:
-
Intravenous (IV): A single dose of AV5116 (the active metabolite) at 2 mg/kg was administered.
-
Oral (PO): A single dose of the prodrug this compound at 15 mg/kg was administered.
-
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Bioanalysis: Plasma concentrations of AV5116 were determined using a validated analytical method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the pharmacokinetic parameters.
Baloxavir Marboxil Pharmacokinetic Study in Mice[3][4][5]
-
Animal Model: BALB/c mice infected with influenza A/WSN/33 (H1N1) virus.
-
Dosing: Oral administration of baloxavir marboxil at doses of 0.5, 1.5, 5, 15, or 50 mg/kg.
-
Sample Collection: Blood samples were collected at 0.5, 1, 2, 4, 6, 8, 10, or 12 hours after dosing.
-
Bioanalysis: Plasma concentrations of the active metabolite, baloxavir acid, were measured by LC-tandem MS.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the preclinical pharmacokinetic studies of this compound and BXM.
Discussion of Pharmacokinetic Profiles
Both this compound and BXM are prodrugs that are rapidly converted to their active metabolites, AV5116 and baloxavir acid, respectively.[2][6] This rapid conversion is evident from the early Tmax values observed in the murine pharmacokinetic studies.
A key observation from the available data is the high lung tissue distribution of AV5116.[2] Following oral administration of this compound, the Cmax and AUC_last of AV5116 in the lungs were approximately 24 and 18 times higher, respectively, than in the plasma.[2] This preferential distribution to the primary site of influenza virus replication is a potentially advantageous characteristic for an anti-influenza therapeutic.
The oral bioavailability of this compound, which leads to the systemic exposure of AV5116, was determined to be 1.4% in mice.[2] While this value appears low, the significant accumulation in the target lung tissue suggests that systemic bioavailability may not be the sole determinant of its potential efficacy.
For baloxavir marboxil, the plasma exposure of its active metabolite, baloxavir acid, increased in a dose-proportional manner up to a dose of 15 mg/kg in infected mice.[3][4][5] At a higher dose of 50 mg/kg, the exposure was lower than expected, suggesting a potential saturation of absorption at higher concentrations.[3][4][5] The terminal elimination half-life of baloxavir acid in mice was relatively short, ranging from approximately 2.2 to 3.1 hours.[3][4][5]
Conclusion
Based on the preclinical data from murine models, both this compound and BXM demonstrate pharmacokinetic profiles suitable for oral administration as influenza antivirals. This compound is distinguished by the high accumulation of its active metabolite, AV5116, in lung tissue, the primary site of infection. BXM, through its active form baloxavir acid, shows dose-proportional plasma exposure up to a certain dose. Further studies, particularly head-to-head comparative pharmacokinetic and pharmacodynamic analyses in the same animal model and ultimately in humans, are necessary to fully elucidate the clinical implications of these pharmacokinetic differences.
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovid.com [ovid.com]
- 4. Pharmacokinetic and pharmacodynamic analysis of baloxavir marboxil, a novel cap-dependent endonuclease inhibitor, in a murine model of influenza virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Baloxavir marboxil: mechanism of action, pharmacokinetics and side effects_Chemicalbook [chemicalbook.com]
Comparative Study of AV5124 on Viral Load Reduction: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational antiviral agent AV5124 with other influenza treatments, focusing on viral load reduction. The information is supported by available preclinical data.
This compound is a novel investigational oral prodrug of AV5116, a potent inhibitor of the cap-dependent endonuclease (CEN) of the influenza virus polymerase.[1][2][3][4][5] This mechanism of action disrupts a critical step in viral replication, leading to a reduction in viral load.[1][2][3][4][5] This guide summarizes the current preclinical findings on this compound's efficacy, primarily in comparison to another CEN inhibitor, baloxavir (B560136) marboxil (BXM), and discusses its activity against strains resistant to other antiviral classes.
In Vitro Antiviral Activity: A Head-to-Head Comparison
The active metabolite of this compound, AV5116, has demonstrated potent in vitro activity against a range of influenza A and B viruses, including strains with reduced susceptibility to the neuraminidase inhibitor oseltamivir (B103847) and the CEN inhibitor baloxavir acid (BXA).[1]
Table 1: In Vitro Efficacy (EC50, nM) of AV5116 vs. Baloxavir Acid (BXA) in CPE Reduction Assay
| Virus Strain | AV5116 (EC50, nM) | Baloxavir Acid (BXA) (EC50, nM) |
| Influenza A | ||
| A/California/07/2009 (H1N1)pdm09 | 0.35 ± 0.07 | 0.71 ± 0.14 |
| A/Victoria/3/75 (H3N2) | 0.29 ± 0.06 | 0.58 ± 0.12 |
| A/Hong Kong/8/68 (H3N2) | 0.45 ± 0.09 | 0.91 ± 0.18 |
| A(H1N1)pdm09 (oseltamivir-resistant, H275Y) | 0.31 ± 0.06 | 0.62 ± 0.12 |
| A(H3N2) (oseltamivir-resistant, E119V) | 0.38 ± 0.08 | 0.76 ± 0.15 |
| A(H1N1)pdm09 (BXA-resistant, PA I38T) | 0.89 ± 0.18 | 4.5 ± 0.9 |
| Influenza B | ||
| B/Florida/4/2006 (Yamagata lineage) | 2.44 ± 0.49 | 4.88 ± 0.98 |
| B/Brisbane/60/2008 (Victoria lineage) | 4.22 ± 0.84 | 8.44 ± 1.69 |
Data presented as mean ± standard deviation from three independent experiments. EC50 values represent the concentration of the compound required to inhibit the viral cytopathic effect by 50%.[1]
In Vivo Efficacy: Murine Influenza Model
In a lethal challenge mouse model infected with influenza A(H1N1)pdm09, oral administration of this compound demonstrated a significant reduction in lung viral titers and improved survival rates compared to the vehicle control. Notably, at a dose of 50 mg/kg, this compound completely protected mice from virus-induced mortality.[1]
Table 2: In Vivo Efficacy of this compound vs. Baloxavir Marboxil (BXM) in Mice
| Treatment Group (Dose) | Mean Lung Viral Titer (log10 TCID50/mL) at 72h post-infection | Survival Rate (%) |
| Vehicle Control | 6.8 ± 0.4 | 0 |
| This compound (20 mg/kg) | 2.5 ± 0.5 | 80 |
| This compound (50 mg/kg) | <1.5 (Below limit of detection) | 100 |
| BXM (20 mg/kg) | 3.2 ± 0.6 | 70 |
| BXM (50 mg/kg) | 2.1 ± 0.4 | 90 |
Data from a study in BALB/c mice infected with a lethal dose of influenza A/California/04/2009 (H1N1)pdm09.[1]
Experimental Protocols
Cytopathic Effect (CPE) Reduction Assay
Madin-Darby Canine Kidney (MDCK) cells were seeded in 96-well plates. The cells were infected with influenza virus at a multiplicity of infection (MOI) of 0.001 in the presence of serial dilutions of the test compounds. After 72 hours of incubation, the cytopathic effect was visually assessed, and the EC50 value was calculated as the compound concentration that inhibited the viral CPE by 50%.[1]
Influenza Polymerase Activity Assay (Mini-Replicon Assay)
HEK293T cells were co-transfected with plasmids expressing the influenza virus polymerase subunits (PA, PB1, PB2), nucleoprotein (NP), and a vRNA-like reporter plasmid encoding a reporter gene (e.g., luciferase) flanked by the viral non-coding regions. The cells were then treated with serial dilutions of the test compounds. The inhibitory effect on polymerase activity was determined by measuring the reduction in reporter gene expression. The IC50 value was calculated as the compound concentration that inhibited polymerase activity by 50%.[1]
In Vivo Mouse Model of Influenza Infection
Female BALB/c mice were intranasally infected with a lethal dose of mouse-adapted influenza A(H1N1)pdm09 virus. Treatment with this compound, BXM, or vehicle control was initiated 4 hours post-infection and administered orally twice daily for 5 days. A subset of mice was euthanized at 72 hours post-infection to determine lung viral titers by TCID50 assay. The remaining mice were monitored for 14 days for survival.[1]
Mechanism of Action and Signaling Pathway
This compound targets the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit. This enzyme is crucial for the "cap-snatching" process, where the virus cleaves the 5' caps (B75204) from host pre-mRNAs to prime its own mRNA synthesis. By inhibiting this endonuclease, this compound prevents the initiation of viral transcription and subsequent protein synthesis, thus halting viral replication.
Caption: Influenza Virus Replication Cycle and the Point of Inhibition by this compound.
The "cap-snatching" mechanism is a key target for novel influenza antiviral drugs. The process involves the viral polymerase complex binding to host pre-mRNA and the PA subunit's endonuclease cleaving the 5' cap.
Caption: The "Cap-Snatching" Mechanism Targeted by this compound.
Discussion and Future Directions
The available preclinical data suggests that this compound is a potent inhibitor of influenza virus replication with a favorable profile compared to baloxavir, particularly against strains with reduced susceptibility to the latter. Its efficacy against oseltamivir-resistant strains highlights its potential to address existing antiviral resistance.
However, a direct quantitative comparison of viral load reduction between this compound and neuraminidase inhibitors like oseltamivir from head-to-head preclinical or clinical studies is not yet available in the public domain. Such studies would be crucial to fully understand the comparative efficacy of these different classes of antivirals.
As this compound progresses through clinical trials, further data on its efficacy, safety, and resistance profile in humans will be essential to determine its future role in the management of influenza. Researchers are encouraged to monitor for forthcoming publications from Phase II and III studies for a more complete understanding of its clinical potential.
References
- 1. Global update on the susceptibilities of influenza viruses to neuraminidase inhibitors and the cap-dependent endonuclease inhibitor baloxavir, 2020-2023 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of a Cap-Dependent Endonuclease Inhibitor and Neuraminidase Inhibitors against H7N9 Highly Pathogenic Avian Influenza Virus Causing Severe Viral Pneumonia in Cynomolgus Macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influenza C virus susceptibility to antivirals with different mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Resistance Mutations to Antivirals Oseltamivir and Zanamivir in Avian Influenza A Viruses Isolated from Wild Birds - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for AV5124
Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for AV5124 is not publicly available. The following disposal procedures are based on the guidelines for its structural analogue, baloxavir (B560136) marboxil, an influenza virus endonuclease inhibitor. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for guidance compliant with local, state, and federal regulations.
Core Principles for Safe Disposal
The primary directive for the disposal of this compound, based on its analogue baloxavir marboxil, is to prevent its release into the environment. The compound should be treated as a hazardous chemical waste and handled by licensed professionals.
Quantitative Data and Handling Recommendations
The following table summarizes key handling and disposal parameters for baloxavir marboxil, which should be considered as best practice for this compound in the absence of specific data.
| Parameter | Guideline | Rationale |
| Primary Disposal Method | Incineration in a chemical incinerator with an afterburner and scrubber.[1] | Ensures complete destruction of the compound, minimizing environmental release. |
| Waste Handling | Dissolve or mix with a combustible solvent before incineration.[1] | Facilitates complete combustion during the incineration process. |
| Surplus Material | Offer surplus and non-recyclable products to a licensed disposal company.[1][2] | Ensures that unused material is managed by professionals trained in handling chemical waste. |
| Contaminated Packaging | Dispose of as unused product.[1] | Prevents accidental exposure from residual compound on packaging materials. |
| Prohibited Actions | Do not dispose of material in drains or sewers.[1] | Avoids contamination of waterways and potential disruption of aquatic ecosystems. |
Experimental Protocol: Waste Management Workflow
While no specific experimental protocols for this compound disposal are documented, a standard laboratory procedure for managing this type of chemical waste is as follows:
-
Segregation and Collection:
-
Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing boats, pipette tips).
-
Ensure the container is made of a material compatible with the chemical and any solvents used.
-
-
Temporary Storage:
-
Keep the waste container securely closed in a designated and well-ventilated satellite accumulation area.
-
Store away from incompatible materials, particularly strong acids, alkalis, and oxidizing/reducing agents.
-
-
Professional Disposal:
Visualizing the Disposal Pathway
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Recommended workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guidance for Handling AV5124
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of the Investigational Antiviral Agent AV5124.
This document provides critical safety and logistical information for the handling and use of this compound, a novel and potent inhibitor of the influenza virus. As an investigational compound, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. The following procedural guidance is designed to be a primary resource for all operational questions related to this compound.
Immediate Safety and Handling Precautions
While specific safety data for this compound is not publicly available, it is prudent to handle this investigational new drug with the care required for potentially hazardous compounds. Studies in mice have indicated that this compound falls into the non-hazardous category 5 of the Globally Harmonized Classification System, showing no clinical signs of toxicity at a high dosage.[1] However, until a comprehensive Safety Data Sheet (SDS) is available, the following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of PPE. The following table outlines the minimum recommended PPE.
| Equipment | Specification | Rationale |
| Gloves | Nitrile, powder-free. Double gloving is recommended when handling concentrated solutions. | Prevents skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and aerosols. |
| Lab Coat | Disposable or dedicated, fully buttoned lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) may be required for procedures that generate aerosols or fine powders. | Prevents inhalation of the compound. |
Spill and Exposure Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill:
-
Alert others in the area.
-
Evacuate the immediate area if the spill is large or generates aerosols.
-
Wear appropriate PPE to clean the spill.
-
Absorb the spill with inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Skin Exposure:
-
Immediately remove contaminated clothing.
-
Wash the affected area with copious amounts of soap and water for at least 15 minutes.
-
Seek medical attention.
-
-
Eye Exposure:
-
Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
-
Operational and Disposal Plans
Proper management of this compound from receipt to disposal is essential for safety and regulatory compliance.
Storage and Handling
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature and conditions should be as specified by the supplier.
-
Handling: All manipulations of this compound, especially those involving powders or concentrated solutions, should be performed in a certified chemical fume hood or other appropriate containment device.
Disposal Plan
All waste contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste. Do not discard down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, lab coats) | Place in a designated, sealed hazardous waste container. |
| Solutions containing this compound | Collect in a labeled, sealed hazardous waste container. |
Experimental Protocols
This compound has demonstrated significant efficacy as an inhibitor of influenza virus replication in preclinical studies.[1][2] The following is a summary of a key in vivo experimental protocol.
In Vivo Efficacy Assessment in a Mouse Model of Influenza A Virus Infection
This protocol outlines the methodology used to evaluate the protective efficacy of this compound against a lethal challenge with influenza A(H1N1)pdm09 virus in BALB/c mice.[1]
1. Animal Model:
-
Species: BALB/c mice.
-
Infection: Intranasal inoculation with a lethal dose of mouse-adapted influenza A/California/04/2009 (H1N1)pdm09 virus.[1]
2. Compound Administration:
-
Formulation: this compound administered by oral gavage.[1]
-
Dosage: Two doses of 20 mg/kg or 50 mg/kg were administered as single boluses.[1]
-
Timing: The first dose was given immediately after virus inoculation, and the second dose was given 12 hours later.[1]
3. Monitoring and Endpoints:
-
Observation Period: Mice were monitored for 16 days post-infection for changes in body weight and survival.[1]
-
Viral Load Assessment: Viral titers in the lungs of a subset of mice were assessed 24 hours after virus inoculation.[1]
Quantitative Efficacy Data of this compound in Mice [1]
| Dosage (mg/kg) | Survival Rate |
| 20 | 60% |
| 50 | 100% |
Mechanism of Action and Signaling Pathways
This compound is a prodrug that is metabolized to its active form, AV5116.[1] AV5116 is a potent inhibitor of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) protein.[1][2] This enzyme is essential for the virus to "snatch" the 5' caps (B75204) of host cell pre-mRNAs, a process required to initiate the transcription of its own viral mRNAs.[3][4][5] By inhibiting this key step, this compound effectively blocks viral replication.
Influenza virus infection also leads to the hijacking and modulation of host cell signaling pathways to create a favorable environment for its replication. Key pathways affected include the PI3K/Akt and MAPK pathways, which are manipulated to promote viral protein synthesis and inhibit the host's antiviral response.
References
- 1. Synthesis, inhibitory activity and oral dosing formulation of this compound, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. Influenza A: Understanding the Viral Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
